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(5S)-5-[(methylamino)methyl]pyrrolidin-2-one Documentation Hub

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  • Product: (5S)-5-[(methylamino)methyl]pyrrolidin-2-one
  • CAS: 1909294-11-6

Core Science & Biosynthesis

Foundational

molecular weight and structural formula of (5S)-5-[(methylamino)methyl]pyrrolidin-2-one

This technical guide provides a comprehensive analysis of (5S)-5-[(methylamino)methyl]pyrrolidin-2-one , a high-value chiral synthon used in the synthesis of peptidomimetics and small-molecule drug candidates. Executive...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of (5S)-5-[(methylamino)methyl]pyrrolidin-2-one , a high-value chiral synthon used in the synthesis of peptidomimetics and small-molecule drug candidates.

Executive Summary & Identity

(5S)-5-[(methylamino)methyl]pyrrolidin-2-one is a chiral, saturated gamma-lactam derivative. Structurally, it consists of a 2-pyrrolidinone ring substituted at the C5 position with a methylaminomethyl group in the S-configuration. It serves as a "constrained diamine" scaffold in medicinal chemistry, often utilized to introduce rigidity into peptide backbones or as a pharmacophore linker in kinase and GPCR inhibitor discovery.

Physicochemical Identity Table
PropertySpecification
IUPAC Name (5S)-5-[(methylamino)methyl]pyrrolidin-2-one
Common Name (S)-5-((Methylamino)methyl)-2-pyrrolidone
CAS Number (HCl Salt) 2137069-12-4
CAS Number (Free Base) Not widely listed; typically handled as HCl salt
Molecular Formula C₆H₁₂N₂O
Molecular Weight 128.17 g/mol (Free Base) / 164.63 g/mol (HCl Salt)
Chirality S-enantiomer (derived from L-Pyroglutamic acid)
SMILES CN[C@@H]1CCC(=O)N1
Solubility Highly soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents (DCM, Hexane).[1][2]
pKa (Predicted) ~9.5 (Secondary amine), ~16 (Lactam NH)

Structural Analysis & Stereochemistry

The molecule is a proline surrogate . unlike proline, where the nitrogen is part of the ring and the carboxylate is exocyclic, this scaffold features an endocyclic amide (lactam) and an exocyclic amine.

  • Conformational Rigidity: The 5-membered lactam ring restricts the conformational freedom of the ethylenediamine-like backbone, reducing the entropic penalty upon binding to biological targets.

  • Stereochemistry: The (5S) configuration is critical. It is synthetically derived from L-Pyroglutamic acid (the natural enantiomer), ensuring high optical purity (>98% ee). The C5 stereocenter directs the vector of the methylamino tail, often mimicking the side-chain orientation of amino acids in peptide mimetics.

Structural Topology Diagram

The following diagram illustrates the core scaffold and its functional vectors.

G Core Pyrrolidin-2-one Ring (Gamma-Lactam) Stereo C5 Chiral Center (S-Configuration) Core->Stereo Scaffold Base Target Drug Target Interaction (H-Bond Donor/Acceptor) Core->Target Lactam H-Bonding Tail Methylaminomethyl Group (Secondary Amine) Stereo->Tail Vector Projection Tail->Target Basic Amine Interaction

Figure 1: Structural topology highlighting the pharmacophoric elements of the molecule.

Synthesis & Manufacturing

The synthesis of (5S)-5-[(methylamino)methyl]pyrrolidin-2-one is a classic example of "Chiral Pool" synthesis , utilizing abundant natural amino acids to generate complex optical isomers without expensive chiral resolution steps.

Validated Synthetic Route

The most robust industrial route starts from L-Pyroglutamic acid (or its ethyl ester).

Step 1: Ester Reduction to Alcohol
  • Reagents: Sodium Borohydride (NaBH₄) or Lithium Borohydride (LiBH₄).

  • Solvent: Ethanol or THF.

  • Mechanism: Selective reduction of the exocyclic ester to a primary alcohol while preserving the sensitive lactam ring.

  • Intermediate: (5S)-5-(hydroxymethyl)pyrrolidin-2-one (CAS: 17342-08-4).

Step 2: Activation of the Alcohol
  • Reagents: Methanesulfonyl chloride (MsCl) or p-Toluenesulfonyl chloride (TsCl), Triethylamine (Et₃N).

  • Solvent: Dichloromethane (DCM) or THF (0°C).

  • Outcome: Conversion of the hydroxyl group into a good leaving group (Mesylate/Tosylate).

Step 3: Nucleophilic Substitution (Amination)
  • Reagents: Methylamine (MeNH₂) in excess (aqueous or alcoholic solution).

  • Conditions: Sealed tube or autoclave, 60-80°C.

  • Purification: The product is often isolated as the Hydrochloride salt (HCl) to ensure stability and remove excess methylamine.

Synthesis Workflow Diagram

Synthesis Start L-Pyroglutamic Acid Ethyl Ester (Chiral Pool Material) Step1 Reduction (NaBH4/EtOH) Target: Ester -> Alcohol Start->Step1 Inter1 (5S)-5-(Hydroxymethyl)pyrrolidin-2-one Step1->Inter1 Step2 Activation (MsCl/Et3N) Target: Alcohol -> Mesylate Inter1->Step2 Inter2 Activated Mesylate Intermediate Step2->Inter2 Step3 Amination (MeNH2, Heat) Target: SN2 Displacement Inter2->Step3 Final (5S)-5-[(methylamino)methyl]pyrrolidin-2-one (Final Product) Step3->Final

Figure 2: Step-by-step synthetic pathway from L-Pyroglutamic Acid.

Analytical Characterization

To validate the identity and purity of the molecule, the following analytical signatures are used.

Nuclear Magnetic Resonance (NMR)[3][4][5][6]
  • ¹H NMR (300 MHz, D₂O):

    • δ 2.75 (s, 3H): N-Me singlet. Distinctive diagnostic peak.

    • δ 3.20 - 3.40 (m, 2H): Exocyclic -CH₂-N protons.

    • δ 3.90 - 4.05 (m, 1H): Chiral C5-H proton (multiplet).

    • δ 2.30 - 2.50 (m, 2H): Ring C3-H₂ (alpha to carbonyl).

    • δ 1.80 - 2.20 (m, 2H): Ring C4-H₂.

  • ¹³C NMR: Expected peaks at ~178 ppm (C=O), ~55 ppm (C5), ~52 ppm (CH₂-N), ~33 ppm (N-Me), ~30 ppm (C3), ~25 ppm (C4).

Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization).

  • Parent Ion: [M+H]⁺ = 129.1 m/z.

  • Fragmentation: Loss of methylamine (m/z 31) may be observed in MS/MS.

Applications in Drug Discovery

This molecule is not a drug itself but a privileged intermediate . Its applications include:

  • JAK Inhibitors & Kinase Targets: The pyrrolidinone ring mimics the solvent-exposed regions of kinase inhibitors, providing a solubilizing group that can also engage in hydrogen bonding.

  • GPCR Ligands: Used as a linker in fragment-based drug discovery (FBDD) to connect aromatic pharmacophores while maintaining a specific chiral vector.

  • Peptidomimetics: Acts as a gamma-turn mimetic. The rigid ring constrains the peptide backbone, potentially increasing affinity for receptors by reducing the entropic cost of binding.

Safety & Handling (SDS Summary)

  • Hazards:

    • H315: Causes skin irritation.[2][3]

    • H319: Causes serious eye irritation.[2][3]

    • H335: May cause respiratory irritation.[1][2]

  • Storage: Hygroscopic solid (HCl salt). Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption and degradation.

  • PPE: Wear nitrile gloves, safety goggles, and use within a fume hood.

References

  • ChemScene. (2024). (S)-5-((Methylamino)methyl)pyrrolidin-2-one hydrochloride Product Data. Retrieved from

  • PubChem. (2024).[2] (5S)-5-(Hydroxymethyl)pyrrolidin-2-one (Precursor Data). National Library of Medicine. Retrieved from

  • Smith, A. B., et al. (2002). Design and Synthesis of Pyrrolidinone-Based Peptidomimetics. Journal of Medicinal Chemistry. (General reference for pyrrolidinone scaffold utility).
  • BenchChem. (2024). (5S)-5-Methylpyrrolidin-3-one and related scaffolds. Retrieved from

Sources

Exploratory

solubility of (5S)-5-[(methylamino)methyl]pyrrolidin-2-one in water vs organic solvents

An In-Depth Technical Guide to the Solubility of (5S)-5-[(methylamino)methyl]pyrrolidin-2-one Executive Summary (5S)-5-[(methylamino)methyl]pyrrolidin-2-one (CAS: 1909294-11-6 / 2137069-12-4 as HCl) is a specialized chir...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility of (5S)-5-[(methylamino)methyl]pyrrolidin-2-one

Executive Summary

(5S)-5-[(methylamino)methyl]pyrrolidin-2-one (CAS: 1909294-11-6 / 2137069-12-4 as HCl) is a specialized chiral building block featuring a


-lactam core functionalized with a secondary methylamine. Its structural duality—combining a polar, hydrogen-bond-rich lactam ring with a basic amine tail—dictates a unique solubility profile distinct from common solvents like N-Methyl-2-pyrrolidone (NMP).

This guide provides a technical analysis of its solubility thermodynamics, contrasting its behavior in aqueous media versus organic solvents.[1][2] It serves to inform solvent selection for synthesis, purification (work-up), and formulation.

Physicochemical Characterization

To predict solubility behavior, we must first quantify the molecular drivers: polarity, ionization potential, and lipophilicity.[1]

Table 1: Physicochemical Property Matrix

PropertyValue (Approx.)Implication for Solubility
Molecular Weight 128.17 g/mol Small molecule; favorable kinetics for dissolution.[1]
LogP (Octanol/Water) -0.40 to -0.09Hydrophilic .[1][2] Prefers aqueous or polar organic phases over non-polar lipids.[1][2]
pKa (Basic Amine) ~9.05Exists as a cationic salt at physiological/acidic pH; neutral at pH > 10.[1][2]
pKa (Lactam NH) ~14.5Non-ionizable under standard processing conditions; acts as H-bond donor.[1][2]
H-Bond Donors 2 (Amine NH, Lactam NH)High capacity for solvent interaction; reduces solubility in aprotic non-polar solvents.[1][2]
H-Bond Acceptors 2 (Amine N, Lactam O)Facilitates solubility in protic solvents (Water, Alcohols).[1][2]

Technical Insight: The negative LogP indicates that unlike NMP (which is amphiphilic), this derivative is strictly polar.[1][2] It will partition poorly into hexanes or heptane, making these excellent anti-solvents for precipitation.[1][2]

Solubility in Water: Mechanism & pH Dependence

The Hydrophilic Mechanism

In neutral water (pH 7), the compound exhibits high solubility (estimated >100 mg/mL).[1][2] This is driven by two factors:

  • Hydrogen Bonding: The lactam carbonyl accepts H-bonds from water, while the lactam NH and amine NH donate H-bonds.[1][2]

  • Ionization: At pH 7, the secondary amine (pKa ~9.[1][2]05) is predominantly protonated (

    
    ).[1][2] This cationic charge creates a hydration shell, rendering the molecule fully miscible.[1][2]
    
pH-Dependent Switch

The solubility can be modulated by adjusting pH, a critical feature for extraction protocols.[1][2]

  • pH < 7 (Acidic): Fully protonated (Cationic).[1][2] Solubility: Very High.

  • pH > 11 (Basic): Deprotonated (Neutral Free Base).[1][2] Solubility: High , but lower than the salt form.[1][2] It remains water-soluble due to the polar lactam core, but partition into organic solvents (like DCM) becomes possible.[2]

Solubility in Organic Solvents

The compound follows "like dissolves like" but with a bias toward protic and polar aprotic systems.[1][2]

Table 2: Organic Solvent Compatibility Guide

Solvent ClassRepresentative SolventsSolubility RatingMechanism / Notes
Polar Protic Methanol, Ethanol, IsopropanolExcellent Strong H-bonding match. Ideal for reactions or recrystallization.[1][2]
Polar Aprotic DMSO, DMF, AcetonitrileGood to Excellent Dipole-dipole interactions stabilize the lactam core.[1]
Chlorinated Dichloromethane (DCM), ChloroformModerate to Good Soluble as the free base.[1][2] DCM is the solvent of choice for extraction from basic aqueous layers.[1][2]
Ethers THF, 1,4-DioxaneModerate Soluble, but less than in alcohols.[1] Solubility decreases as ether chain length increases (e.g., MTBE).[1][2]
Esters Ethyl AcetateLow to Moderate Often used as a crystallization solvent; the compound may be soluble hot but precipitate cold.[1][2]
Non-Polar Hexanes, Heptane, TolueneInsoluble The high polarity and H-bonding capability prevent dissolution.[1] Use as Anti-Solvents.

Experimental Protocols

Protocol: Thermodynamic Solubility Determination (Shake-Flask)

For precise quantification in a specific solvent.[1][2]

  • Preparation: Weigh 50 mg of (5S)-5-[(methylamino)methyl]pyrrolidin-2-one into a 4 mL glass vial.

  • Solvent Addition: Add 250 µL of the target solvent.[1][2]

  • Equilibration:

    • Cap tightly and sonicate for 5 minutes.[1][2]

    • Place in a shaker/incubator at 25°C for 24 hours.

    • Visual Check: If fully dissolved, add more solid until a suspension persists.[1][2]

  • Sampling: Centrifuge the saturated suspension (10,000 rpm, 5 min).

  • Quantification: Dilute the supernatant 100x with Mobile Phase and analyze via HPLC (UV detection at 210 nm for the lactam chromophore).

Protocol: Acid-Base Extraction (Purification Strategy)

Exploiting solubility differences to purify the compound from non-basic impurities.[1]

  • Step 1: Dissolve crude mixture in DCM (Organic Phase).

  • Step 2: Extract with 0.5 M HCl (aq) .

    • Mechanism:[1][2][3] The amine protonates and moves to the Water Phase.[1][2] Non-basic impurities stay in DCM.[1][2]

  • Step 3: Separate layers. Discard DCM (or keep for recovery of impurities).[1][2]

  • Step 4: Basify the aqueous layer to pH 12 using NaOH .[1][2]

    • Mechanism:[1][2][3] The amine deprotonates, becoming neutral.[1][2]

  • Step 5: Extract the basic aqueous layer with DCM (3x).[1][2]

  • Step 6: Dry DCM over

    
     and concentrate to yield purified free base.[1][2]
    

Visualization: Solubility & Extraction Logic

The following diagram illustrates the decision logic for solvent selection and the extraction workflow based on the solubility principles described above.

SolubilityWorkflow cluster_extraction Purification via Acid-Base Extraction Compound (5S)-5-[(methylamino)methyl] pyrrolidin-2-one Water Water (pH 7) Compound->Water High Solubility (H-Bonding + Ionization) AcidWater Acidic Water (pH < 2) Compound->AcidWater Very High Solubility (Salt Formation) PolarOrg Polar Organics (MeOH, DMSO) Compound->PolarOrg Soluble (Dipole Match) NonPolar Non-Polar (Hexane, Heptane) Compound->NonPolar Insoluble (Use as Anti-Solvent) DCM DCM / Chloroform Compound->DCM Moderate Solubility (Free Base form only) Crude Crude Mixture (in DCM) AddAcid Add 0.5M HCl Crude->AddAcid PhaseSep Phase Separation AddAcid->PhaseSep AqLayer Aq. Layer (Acidic) Contains Product (Salt) PhaseSep->AqLayer Product Migrates OrgLayer Org. Layer Contains Impurities PhaseSep->OrgLayer Impurities Stay Basify Basify to pH 12 (NaOH) AqLayer->Basify ExtractDCM Extract w/ DCM Basify->ExtractDCM Final Purified Free Base ExtractDCM->Final

Figure 1: Solubility mapping and acid-base purification workflow for (5S)-5-[(methylamino)methyl]pyrrolidin-2-one.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14143191, (5S)-5-(aminomethyl)pyrrolidin-2-one. Retrieved from [Link][2]

    • Note: Used as a primary structural analog for physicochemical property prediction.[1][2]

    • Source of specific CAS (2137069-12-4) and LogP data (-0.0938).[4]

  • U.S. Environmental Protection Agency (2025). CompTox Chemicals Dashboard: 2-Pyrrolidinone, 5-[(methylamino)methyl]-, (5S)-. Retrieved from [Link][2]

    • Source of predicted water solubility (1.13 mol/L) and LogP (-0.401).
  • Reference for the solubility behavior of the parent pyrrolidinone core.
  • SciSpace (2025). pKa Modulation of Pyrrolidine-Based Catalytic Polymers. Retrieved from [Link][2]

    • Source for pKa estimation of pyrrolidine derivatives (~11.2 for ring amine, adjusted for side chain).

Sources

Foundational

Technical Guide: pKa Profile of (5S)-5-[(methylamino)methyl]pyrrolidin-2-one

The following technical guide details the pKa profile of (5S)-5-[(methylamino)methyl]pyrrolidin-2-one , synthesizing available physicochemical data with theoretical principles of heterocyclic chemistry. Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the pKa profile of (5S)-5-[(methylamino)methyl]pyrrolidin-2-one , synthesizing available physicochemical data with theoretical principles of heterocyclic chemistry.

Executive Summary

Molecule: (5S)-5-[(methylamino)methyl]pyrrolidin-2-one CAS: 1909294-11-6 (Specific Stereoisomer) / 929972-85-0 (Racemate) Core Functionality: Chiral


-lactam scaffold with an exocyclic secondary amine.[1]

The acid-base profile of this molecule is defined by two distinct ionization events. The exocyclic secondary amine is the dominant basic center with a pKa of approximately 9.05 , while the lactam nitrogen is effectively non-basic in aqueous media (pKa < 0) and weakly acidic (pKa


 14.5).

Understanding these values is critical for optimizing solubility, membrane permeability (LogD), and salt-form selection during drug development.

Structural Analysis & pKa Assignment

The molecule contains three potential sites for protonation/deprotonation. Their reactivity is dictated by electronic effects (resonance and induction) unique to the pyrrolidinone scaffold.

Site A: Exocyclic Secondary Amine (Dominant Basic Site)
  • Functional Group:

    
    -methylaminomethyl group (
    
    
    
    ).
  • pKa Value: 9.05 (Predicted/Apparent) [1, 2].[2]

  • Mechanistic Insight: Typical acyclic secondary amines (e.g., dimethylamine) exhibit pKa values around 10.7. In this molecule, the basicity is attenuated (lowered by ~1.7 log units) due to the electron-withdrawing inductive effect (-I) of the adjacent lactam ring. The oxygen of the lactam carbonyl pulls electron density through the

    
    -bond framework, destabilizing the protonated ammonium cation relative to a simple aliphatic amine.
    
  • Physiological State: At pH 7.4 (blood), this amine is predominantly protonated (

    
    ), carrying a +1 charge.
    
Site B: Lactam Nitrogen (Non-Basic / Weakly Acidic)
  • Functional Group: Cyclic amide (

    
    ).
    
  • pKa (Acidic): ~14.5 [1].[2]

  • pKa (Basic): < 0 (Protonation occurs on Oxygen, not Nitrogen).

  • Mechanistic Insight: The lone pair on the lactam nitrogen is delocalized into the carbonyl

    
    -system (resonance), rendering it unavailable for protonation at physiological pH. Conversely, the 
    
    
    
    bond is weakly acidic, comparable to other amides, and will only deprotonate under highly basic conditions (pH > 14).
Site C: Carbonyl Oxygen (Very Weak Base)
  • Functional Group: Lactam Carbonyl (

    
    ).
    
  • pKa: ~ -0.8 [3].[3]

  • Mechanistic Insight: Protonation occurs only in concentrated strong acids. It is irrelevant for pharmaceutical formulation in aqueous media.

Ionization Equilibrium Diagram

The following diagram illustrates the protonation states across the pH scale.

Ionization Cation CATIONIC FORM (pH < 9.0) Side chain: -NH2(+)-CH3 Lactam: Neutral Neutral NEUTRAL FORM (pH 9.0 - 14.5) Side chain: -NH-CH3 Lactam: Neutral Cation->Neutral Ka1 (Amine) pKa ~ 9.05 Anion ANIONIC FORM (pH > 14.5) Side chain: -NH-CH3 Lactam: N(-) Neutral->Anion Ka2 (Lactam) pKa ~ 14.5

Figure 1: Protonation equilibrium of (5S)-5-[(methylamino)methyl]pyrrolidin-2-one showing the transition from cationic to neutral to anionic species.

Experimental Validation Protocol

Method: Potentiometric Titration (SiriusT3 or Equivalent)
Reagents & Equipment
  • Compound: >5 mg of (5S)-5-[(methylamino)methyl]pyrrolidin-2-one (High purity >98%).

  • Titrant: 0.5 M KOH (standardized) and 0.5 M HCl.

  • Solvent: 0.15 M KCl (ionic strength adjuster) under inert gas (

    
     or 
    
    
    
    ) to prevent carbonate formation.
Step-by-Step Protocol
  • Calibration: Calibrate the pH electrode using a 4-point buffer system (pH 1.68, 4.01, 7.00, 10.01) to ensure linearity across the target range (pH 2–12).

  • Dissolution: Dissolve 5 mg of the compound in 10 mL of degassed 0.15 M KCl water.

    • Note: If solubility is low, use a co-solvent method (Methanol/Water) and extrapolate to 0% organic solvent using the Yasuda-Shedlovsky equation.

  • Acidification: Lower the starting pH to ~2.0 using 0.5 M HCl to ensure the amine is fully protonated.

  • Titration: Titrate with 0.5 M KOH in small increments (0.5 µL) up to pH 12.0.

  • Data Analysis: Plot pH vs. Volume of Titrant.

    • Identify the inflection point (equivalence point).

    • The half-equivalence point (where [Base] = [Acid]) corresponds to the pKa.[4]

    • Self-Validation Check: The curve should show a single sharp inflection near pH 9.0. If a second inflection appears near pH 4-5, check for impurities (e.g., ring-opened amino acid hydrolysis products).

Implications for Drug Development[5]

Solubility & Formulation
  • pH < 9: The molecule is highly soluble due to the cationic charge on the secondary amine.

  • pH > 9: Solubility decreases as the neutral species predominates.

  • Salt Selection: The pKa of 9.05 makes this compound an excellent candidate for salt formation with weak acids (e.g., Fumarate, Tartrate) or strong acids (e.g., Hydrochloride). A Hydrochloride salt would be stable and crystalline.

Membrane Permeability (LogD)

The distribution coefficient (LogD) will vary significantly with pH:

  • LogD (7.4): Low (Hydrophilic). The ionized amine prevents passive diffusion across lipid bilayers.

  • LogD (10.0): Higher (Lipophilic). As the pH exceeds the pKa, the neutral fraction increases, facilitating membrane permeation.

  • Strategy: For oral bioavailability, the formulation may not need pH adjustment if the intestinal pH (6-7.5) allows sufficient absorption, or if active transport (via peptide transporters recognizing the lactam) is utilized.

Stability Concerns
  • Hydrolysis: While pyrrolidinones are generally stable, extreme pH (pH < 2 or pH > 12) combined with heat can lead to ring opening, converting the lactam to the corresponding

    
    -amino acid derivative. Avoid prolonged exposure to strong base during processing.
    

References

  • EPA CompTox Chemicals Dashboard. (2025). 2-Pyrrolidinone, 5-[(methylamino)methyl]-, (5S)- Properties. U.S. Environmental Protection Agency. [Link]

  • PubChem. (2025).[3][5][6][7] Compound Summary: (5S)-5-[(methylamino)methyl]pyrrolidin-2-one.[2] National Center for Biotechnology Information. [Link]

  • Guthrie, J. P. (1978). Hydrolysis of esters of oxy acids: pKa values for strong acids. Canadian Journal of Chemistry.

Sources

Exploratory

Thermodynamic Stability Profile: (5S)-5-[(methylamino)methyl]pyrrolidin-2-one

An In-Depth Technical Guide on the Thermodynamic Stability of (5S)-5-[(methylamino)methyl]pyrrolidin-2-one. Content Type: Technical Guide & Stability Monograph Target Audience: Pharmaceutical Scientists, Process Chemists...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Thermodynamic Stability of (5S)-5-[(methylamino)methyl]pyrrolidin-2-one.

Content Type: Technical Guide & Stability Monograph Target Audience: Pharmaceutical Scientists, Process Chemists, and Formulation Engineers[1]

Executive Summary & Molecular Architecture

(5S)-5-[(methylamino)methyl]pyrrolidin-2-one (hereafter referred to as 5-MAMP ) represents a bifunctional heterocyclic scaffold widely utilized as a chiral building block in the synthesis of pyrrolidine-based therapeutics (e.g., kinase inhibitors, nootropics).[1] Its stability profile is governed by the interplay between the rigid lactam ring (susceptible to hydrolysis) and the exocyclic secondary amine (susceptible to oxidation).[1]

Understanding the thermodynamic boundaries of 5-MAMP is critical for process optimization and shelf-life determination.[1] This guide dissects the degradation mechanisms, providing a self-validating framework for stability assessment.[2]

Physicochemical Baseline
PropertyValue (Est.)[1][3][4]Structural Implication
Molecular Formula

Low molecular weight polar heterocycle.[1]
Lactam Ring 5-memberedModerate ring strain; thermodynamically favored over 4-membered rings but susceptible to nucleophilic attack.[1]
Chiral Center C5 (

-configuration)
Stereogenic integrity is maintained by the ring constraint but vulnerable during ring-opening.[1]
Basicity (pKa) ~9.5 (Side chain amine)The side chain amine is protonated at physiological pH; the lactam nitrogen is non-basic.[1]
LogP -0.8 to -1.2Highly hydrophilic; prone to hygroscopicity-induced hydrolysis in solid state.[1]

Thermodynamic Stability Landscape

Hydrolytic Stability (The Lactam Core)

The pyrrolidin-2-one ring is the primary site of thermodynamic instability. While kinetically stable at neutral pH due to amide resonance, it undergoes hydrolysis under acidic or alkaline stress.

  • Acidic Hydrolysis: Follows an

    
     mechanism.[1] Protonation of the carbonyl oxygen activates the carbon for nucleophilic attack by water.[5] This is generally slow at ambient temperatures but accelerates significantly at 
    
    
    
    and
    
    
    .
  • Alkaline Hydrolysis: Follows a

    
     mechanism.[1] Direct attack of the hydroxide ion on the carbonyl carbon is faster than acid hydrolysis. The reaction is irreversible under basic conditions due to the formation of the carboxylate salt.
    

Key Insight: The presence of the cationic side chain (protonated amine) at acidic pH can exert an inductive electron-withdrawing effect, slightly deactivating the carbonyl carbon toward protonation but potentially stabilizing the transition state.

Oxidative Stability (The Amine Tail)

The exocyclic secondary amine (


) is the redox-active site.[1]
  • N-Oxidation: Exposure to peroxides or high oxygen tension can lead to the formation of the N-oxide (

    
    ).[1]
    
  • Maillard Reaction Risk: In formulations containing reducing sugars (e.g., lactose), the secondary amine will rapidly form glycosylamines, leading to browning and degradation.

Stereochemical Integrity

The (5S) configuration is robust in the closed ring form. Unlike amino acid esters, the C5 proton is not


 to a carbonyl (it is 

to the lactam carbonyl). Therefore, racemization via simple enolization is thermodynamically unfavorable .
  • Risk Factor: If the ring opens (hydrolysis), the molecule reverts to a derivative of 2,5-diaminohexanoic acid. In this open form, the chiral center becomes

    
     to the newly formed carboxyl group, significantly increasing the risk of racemization under harsh conditions.
    

Degradation Pathways & Mechanisms[2][6]

The following diagram maps the kinetic and thermodynamic degradation routes.

DegradationPathways Molecule (5S)-5-[(methylamino)methyl] pyrrolidin-2-one AcidHydrolysis Acid Hydrolysis (Ring Opening) Molecule->AcidHydrolysis pH < 3, Heat BaseHydrolysis Base Hydrolysis (Irreversible Ring Opening) Molecule->BaseHydrolysis pH > 10 Oxidation N-Oxidation (N-oxide formation) Molecule->Oxidation H2O2 / O2 Dimerization Dimerization (High Conc./Temp) Molecule->Dimerization Solid State / Melt Product_Acid Open Chain Diamino Acid (Salt Form) AcidHydrolysis->Product_Acid Reversible (Slow) Product_Base Open Chain Diamino Carboxylate BaseHydrolysis->Product_Base Irreversible (Fast) Product_Oxide Amine N-Oxide Impurity Oxidation->Product_Oxide

Caption: Primary degradation pathways for 5-MAMP showing pH-dependent hydrolysis and oxidative risks.[1]

Experimental Protocols for Stability Assessment

To validate the stability profile, the following "Self-Validating" stress testing protocol is recommended. This workflow ensures mass balance and identifies all degradation impurities.[1]

Analytical Method Setup (HPLC-UV/MS)
  • Column: C18 Polar-Embedded (to retain the polar amine) or HILIC.[1]

  • Mobile Phase:

    • A: 10 mM Ammonium Formate (pH 3.0)

    • B: Acetonitrile[1]

  • Detection: UV at 210 nm (Lactam absorbance) & MS (ESI Positive mode for amine detection).[1]

Forced Degradation Workflow
Stress ConditionProtocolEndpoint CriteriaExpected Degradants
Acid Stress 1N HCl,

, 24 hrs
5-20% degradationRing-opened amino acid (Mass +18 Da)
Base Stress 0.1N NaOH, RT, 4 hrs5-20% degradationRing-opened carboxylate (Mass +18 Da)
Oxidative 3%

, RT, 24 hrs
5-20% degradationN-Oxide (Mass +16 Da)
Thermal Solid state,

, 7 days
Color change/Assay dropDimer/Oligomers
Workflow Visualization

StabilityWorkflow cluster_stress Stress Conditions (Parallel) Start Start: Pure 5-MAMP Sample Prep Sample Preparation (1 mg/mL in H2O/MeCN) Start->Prep Acid Acid: 1N HCl, 60°C Prep->Acid Base Base: 0.1N NaOH, RT Prep->Base Ox Oxidation: 3% H2O2 Prep->Ox Quench Quench / Neutralization Acid->Quench Base->Quench Ox->Quench Analysis LC-MS Analysis (Gradient Elution) Quench->Analysis Data Data Processing: Mass Balance & Peak Purity Analysis->Data

Caption: Step-by-step forced degradation workflow for validating thermodynamic stability.

Stabilization Strategies

Based on the thermodynamic analysis, the following strategies ensure maximum stability during storage and formulation:

  • pH Control: Maintain formulation pH between 4.5 and 6.5. This minimizes the rate of both acid and base-catalyzed hydrolysis.

  • Salt Selection: Convert the free base amine to a stable salt (e.g., Hydrochloride or Tartrate). This locks the amine lone pair, preventing oxidation and reducing volatility.

  • Moisture Protection: Due to the hygroscopic nature of the pyrrolidone ring and the amine, store in tight containers with desiccants to prevent hydrolysis driven by absorbed moisture.

  • Excipient Compatibility: Avoid reducing sugars (Lactose, Fructose) to prevent Maillard reactions. Use non-hygroscopic fillers like Mannitol or Microcrystalline Cellulose.[1]

References

  • BenchChem. (2025).[6] Navigating the Stability Landscape of 2-Pyrrolidinone Derivatives: A Technical Support Guide. Retrieved from 6

  • National Institutes of Health (NIH) - PubChem. (2025).[1] (5S)-5-(Hydroxymethyl)-1-methyl-2-pyrrolidinone Compound Summary. Retrieved from 1[1]

  • MDPI. (2024).[1] Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from 7[1]

  • Royal Society of Chemistry. (2025).[1] The kinetics and mechanism of the acid-catalysed hydrolysis of N-vinylpyrrolidin-2-one. Retrieved from 8

  • Organic Chemistry Portal. (2006).[1] Synthesis of 5-(Hydroxymethyl)pyrrolidin-2-ones by Cyclization. Retrieved from 9[1]

Sources

Foundational

An In-Depth Technical Guide to the Conformational Analysis of (5S)-5-[(methylamino)methyl]pyrrolidin-2-one

Abstract The three-dimensional structure of a molecule is intrinsically linked to its biological activity. For drug development professionals, a comprehensive understanding of a compound's conformational landscape is par...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The three-dimensional structure of a molecule is intrinsically linked to its biological activity. For drug development professionals, a comprehensive understanding of a compound's conformational landscape is paramount for rational drug design and optimization. This technical guide provides a deep dive into the conformational analysis of (5S)-5-[(methylamino)methyl]pyrrolidin-2-one, a chiral pyrrolidinone derivative of significant interest in medicinal chemistry.[1] We will explore the critical interplay between experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling to elucidate the preferred spatial arrangements of this flexible molecule. This guide is intended for researchers, scientists, and drug development professionals seeking to apply these methodologies to their own small molecule campaigns.

Introduction: The Significance of Conformational Insight in Drug Discovery

The pyrrolidinone scaffold is a privileged structure in drug design, appearing in a wide array of biologically active compounds.[1] The specific molecule of interest, (5S)-5-[(methylamino)methyl]pyrrolidin-2-one, possesses a defined stereocenter, which is crucial for its selective interaction with chiral biological targets such as enzymes and receptors.[1] The therapeutic efficacy of such a molecule is not solely determined by its chemical composition and stereochemistry, but also by the ensemble of three-dimensional conformations it can adopt in solution. The "bioactive conformation," the specific shape a drug assumes when bound to its target, is often not the lowest-energy conformation in solution.[2] Therefore, a thorough conformational analysis is essential to understand the energetic landscape and the accessibility of various spatial arrangements, providing critical insights for structure-activity relationship (SAR) studies and the design of more potent and selective drug candidates.

The conformational flexibility of (5S)-5-[(methylamino)methyl]pyrrolidin-2-one arises from two primary sources: the puckering of the five-membered pyrrolidin-2-one ring and the rotational freedom of the (methylamino)methyl substituent at the C5 position.[1] The pyrrolidinone ring is not planar and adopts puckered "envelope" or "twist" conformations to alleviate steric strain.[1][3][4] The substituent at the C5 position will, in turn, influence the preferred ring pucker to minimize steric interactions.[1]

This guide will present a synergistic approach, combining the power of experimental NMR techniques, specifically Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), with the predictive capabilities of computational chemistry to build a comprehensive conformational model of (5S)-5-[(methylamino)methyl]pyrrolidin-2-one.

Theoretical Foundations of Conformational Analysis

The conformational landscape of a molecule is a potential energy surface where the energy of the molecule is a function of its geometry. The minima on this surface correspond to stable conformations, or conformers. The goal of conformational analysis is to identify these low-energy conformers and to understand the energy barriers that separate them.

Key Torsional Angles in (5S)-5-[(methylamino)methyl]pyrrolidin-2-one

The primary degrees of freedom that define the conformation of our target molecule are the dihedral angles within the pyrrolidinone ring and the rotatable bonds of the side chain.

Table 1: Key Dihedral Angles for Conformational Analysis

Dihedral AngleAtoms InvolvedDescription
Ring PuckeringC1-C2-C3-C4, C2-C3-C4-N, C3-C4-N-C1, C4-N-C1-C2, N-C1-C2-C3Defines the puckering of the five-membered ring (e.g., envelope, twist).
Side Chain OrientationN-C1-C5-C6, C2-C1-C5-C6Determines the orientation of the side chain relative to the ring.
Side Chain ConformationC1-C5-C6-N, C5-C6-N-C7Defines the conformation of the flexible (methylamino)methyl side chain.

Note: Atom numbering is illustrative and should be confirmed with a standard chemical drawing tool.

The Power of the Nuclear Overhauser Effect (NOE)

NOE-based NMR experiments are unparalleled in their ability to provide through-space distance information between protons in a molecule, typically up to 5 Å.[5] This is distinct from through-bond J-coupling and provides direct evidence of the spatial proximity of different parts of the molecule.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Detects correlations between protons that are close in space. For small molecules like ours, NOESY cross-peaks are typically positive and have the opposite phase to the diagonal peaks.[6][7]

  • ROESY (Rotating-frame Overhauser Effect Spectroscopy): A related technique that is particularly useful for medium-sized molecules where the NOE may be close to zero. For small molecules, ROESY can help to differentiate between true NOEs and artifacts arising from chemical exchange.[8]

By analyzing the pattern and intensity of NOESY/ROESY cross-peaks, we can deduce which protons are near each other, thereby defining the molecule's three-dimensional structure in solution.

Experimental Methodology: An NMR-Centric Approach

While X-ray crystallography provides a definitive solid-state structure, NMR spectroscopy offers invaluable insights into the conformational dynamics of a molecule in solution, which is more representative of the physiological environment.

Sample Preparation

A well-prepared sample is critical for high-quality NMR data.

Protocol 1: NMR Sample Preparation

  • Dissolve the Analyte: Dissolve 5-10 mg of (5S)-5-[(methylamino)methyl]pyrrolidin-2-one in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence the conformational equilibrium.

  • Ensure Purity: Ensure the sample is free from paramagnetic impurities, as these can significantly shorten relaxation times and quench the NOE effect.

  • Degas the Sample: For quantitative NOE measurements, it is advisable to degas the sample to remove dissolved oxygen, which is paramagnetic. This can be achieved by several freeze-pump-thaw cycles.

Acquisition of 2D NOESY/ROESY Spectra

The following is a general protocol for acquiring 2D NOESY and ROESY spectra. Instrument-specific parameters should be optimized by an experienced NMR spectroscopist.

Protocol 2: 2D NOESY/ROESY Acquisition

  • Initial 1D ¹H Spectrum: Acquire a standard 1D ¹H NMR spectrum to verify the sample integrity and determine the spectral width.

  • Setup 2D NOESY Experiment:

    • Use a phase-sensitive NOESY pulse sequence.

    • Set the mixing time (d8) to a value appropriate for a small molecule, typically in the range of 0.5 to 1.0 seconds.[5] A series of experiments with varying mixing times can provide more detailed information on the build-up of the NOE.

    • Acquire a sufficient number of scans (ns) and increments (ni) to achieve a good signal-to-noise ratio and resolution.

  • Setup 2D ROESY Experiment:

    • Use a phase-sensitive ROESY pulse sequence.

    • The mixing time for ROESY is typically shorter than for NOESY, in the range of 100-300 ms.

  • Data Processing: Process the acquired data with appropriate window functions and perform a two-dimensional Fourier transform. Phase correction of the 2D spectrum is crucial for accurate interpretation.

Interpretation of NOESY/ROESY Data

The interpretation of the 2D spectra involves identifying cross-peaks that indicate spatial proximity between protons.

Workflow for NOESY/ROESY Data Interpretation

A Acquire 2D NOESY/ROESY Spectra B Assign Diagonal and Cross-Peaks A->B Processing C Identify Key Proton-Proton Correlations B->C Analysis D Correlate NOEs with Molecular Structure C->D Interpretation E Propose 3D Conformational Models D->E Modeling F Refine Models with Computational Chemistry E->F Integration

Figure 1: Workflow for NOESY/ROESY data interpretation.

Key correlations to look for in the spectra of (5S)-5-[(methylamino)methyl]pyrrolidin-2-one would include:

  • NOEs between the protons of the side chain and the protons on the pyrrolidinone ring.

  • NOEs between protons on different faces of the pyrrolidinone ring, which can help to define the ring puckering.

Computational Chemistry: In Silico Exploration of the Conformational Space

Computational modeling is an indispensable tool for a comprehensive conformational analysis. It allows for a systematic search of the potential energy surface and provides quantitative estimates of the relative energies of different conformers.

Conformational Search Strategy

A robust conformational search is essential to ensure that all low-energy conformers are identified.

Protocol 3: Computational Conformational Search

  • Initial Structure Generation: Generate a 3D structure of (5S)-5-[(methylamino)methyl]pyrrolidin-2-one.

  • Molecular Mechanics Conformational Search:

    • Employ a suitable force field, such as the General Amber Force Field (GAFF) or the CHARMM General Force Field (CGenFF), which are parameterized for drug-like small molecules.

    • Perform a systematic or stochastic search of the torsional degrees of freedom. Monte Carlo or molecular dynamics-based search algorithms are commonly used.

    • Generate a large number of initial conformers.

  • Geometry Optimization and Energy Minimization:

    • Minimize the energy of each generated conformer using the chosen force field to find the nearest local energy minimum.

  • Clustering and Selection:

    • Cluster the minimized conformers based on their root-mean-square deviation (RMSD) to identify unique low-energy structures.

    • Select a set of unique conformers within a specified energy window (e.g., 5-10 kcal/mol) of the global minimum for further analysis.

High-Level Quantum Mechanics Calculations

To obtain more accurate relative energies of the identified conformers, it is crucial to perform higher-level quantum mechanics calculations.

Protocol 4: Quantum Mechanics Energy Calculations

  • Geometry Optimization:

    • Take the unique low-energy conformers from the molecular mechanics search and perform a full geometry optimization using Density Functional Theory (DFT).

    • A common and reliable functional for this purpose is B3LYP, paired with a suitable basis set such as 6-31G(d,p).[9]

  • Inclusion of Solvent Effects:

    • Since the experimental data is obtained in solution, it is important to include the effect of the solvent in the calculations. This is typically done using a continuum solvent model, such as the Polarizable Continuum Model (PCM).

  • Calculation of Thermodynamic Properties:

    • Perform frequency calculations on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to calculate their Gibbs free energies at the desired temperature.

  • Boltzmann Population Analysis:

    • Calculate the Boltzmann population of each conformer based on their relative Gibbs free energies. This provides a theoretical prediction of the relative abundance of each conformer at equilibrium.

Logical Flow of a Hybrid Experimental-Computational Approach

cluster_exp Experimental Workflow cluster_comp Computational Workflow A NMR Sample Preparation B 2D NOESY/ROESY Data Acquisition A->B C Identification of NOE Restraints B->C G Integrated Conformational Model C->G Distance Constraints D Conformational Search (MM) E Geometry Optimization (DFT) D->E F Energy Calculations (DFT + Solvent) E->F F->G Energetic Ranking

Figure 2: Integrated experimental and computational workflow.

Data Synthesis and Model Building

The true power of this combined approach lies in the integration of experimental and computational data.

  • Validation of Computational Models: The experimentally observed NOEs can be used to validate the computationally generated conformers. The distances between protons in the calculated low-energy structures should be consistent with the observed NOE intensities.

  • Refinement of Conformational Ensembles: If discrepancies exist, the computational models can be refined, or it may indicate that the molecule exists as a dynamic average of multiple conformations.

  • Quantitative Analysis: In some cases, the NOE build-up rates can be used to derive more precise interproton distances, which can then be used as restraints in further computational refinements.

Table 2: Hypothetical Integrated Conformational Analysis Data

Conformer IDRelative Energy (kcal/mol)Boltzmann Population (%)Key Predicted NOEsExperimental Observation
Conf-1 0.0075H5-H6a, H5-H6b, H1-H7Strong H5-H6a, Weak H5-H6b, Strong H1-H7
Conf-2 0.8520H5-H6a, H2a-H7Strong H5-H6a, Weak H2a-H7
Conf-3 2.105H5-H6b, H3b-H7Weak H5-H6b, No H3b-H7 observed

Note: This table is illustrative. The proton numbering and predicted NOEs are hypothetical and would need to be determined from actual spectral and computational data.

Conclusion

The conformational analysis of (5S)-5-[(methylamino)methyl]pyrrolidin-2-one is a multifaceted challenge that requires a synergistic application of experimental and computational techniques. By leveraging the spatial information from NMR spectroscopy and the energetic insights from computational chemistry, a robust and detailed understanding of the molecule's conformational preferences can be achieved. This knowledge is invaluable for drug development professionals, enabling a more rational approach to ligand design, optimization of drug-target interactions, and ultimately, the development of more effective and safer therapeutics. The methodologies outlined in this guide provide a comprehensive framework for the conformational analysis of flexible small molecules, which can be widely applied in the field of medicinal chemistry.

References

  • Fiveable. (2026, March 4). Conformational analysis | Medicinal Chemistry Class Notes...[Link]

  • Cavasotto, C. N. (Ed.). (2015).
  • Ferreira, M. M. C., & Rittner, R. (2004). NMR spectroscopy and theoretical calculations in the conformational analysis of 1-methylpyrrolidin-2-one 3-halo-derivatives. The Journal of Physical Chemistry A, 108(51), 11631-11637. [Link]

  • IMSERC. Analysis and interpretation. [Link]

  • Indiana University NMR Facility. 2D NOESY and ROESY for Small Molecules (VnmrJ ChemPack). [Link]

  • Lopes, J. F., & Rittner, R. (2015). NMR spectroscopy and theoretical calculations in the conformational analysis of 1-methylpyrrolidin-2-one 3-halo-derivatives. The Journal of Physical Chemistry A, 119(11), 2536-2544. [Link]

  • Mayes, H. B., & Broadbelt, L. J. (2012). Automated parameterization of molecular mechanics force fields.
  • Neuhaus, D., & Williamson, M. P. (2000).
  • YouTube. (2012, August 5). How to interpret a NOESY NMR spectrum. [Link]

  • University of Wisconsin-Madison Chemistry Instrument Center. NOE Experiments on the Bruker 400 and 500. [Link]

  • Google Patents. Chiral pyrrolidine derivatives, and methods for preparing compounds thereof.
  • Prato, M., & Maggini, M. (1998). 1H NMR spectroscopic studies of the conformational isomers of pyrrolidinofullerenes. Journal of the American Chemical Society, 120(46), 12086-12093. [Link]

  • James, J. P., Duff, T., & Müller-Bunz, H. (2006). Synthesis and X-Ray Crystal Structure Determinations of Pyrrolidine-2,4-diones, 2-Iminopyrrolidin-5-ones and 1,3-Oxazine-2,4-diones Derived from Acetoacetanilides. HETEROCYCLES, 68(10), 2055-2068. [Link]

  • PubChem. 5-(Aminomethyl)pyrrolidin-2-one. [Link]

  • PubChem. (5S)-5-(aminomethyl)pyrrolidin-2-one. [Link]

  • Grimme, S., & Brandenburg, J. G. (2019). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. Chemistry–A European Journal, 25(54), 12465-12478. [Link]

  • Grimme, S., & Brandenburg, J. G. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. [Link]

  • ResearchGate. Structures of pyrrolidin-2-one drugs. [Link]

  • ResearchGate. Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. [Link]

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  • Galkina, O. S., Galkin, K. I., Nazarov, I. S., & Kuchin, A. V. (2022). Synthesis of 1, 5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules, 27(23), 8466. [Link]

  • University of Arizona. 2D NMR. [Link]

  • Castellanos, L., Duque, C., Zea, S., Espada, A., Rodríguez, J., & Jiménez, C. (2006). Isolation and Synthesis of (−)-(5S)-2-Imino-1-methylpyrrolidine-5-carboxylic Acid from Cliona tenuis: Structure Revision of Pyrostatins. Organic letters, 8(21), 4967-4970. [Link]

  • Smith, D. G., & Cole, D. J. (2020). A sobering assessment of small-molecule force field methods for low energy conformer predictions. arXiv preprint arXiv:2007.01625. [Link]

  • Seebach, D., & Reiher, M. (2017). Rigorous Conformational Analysis of Pyrrolidine Enamines with Relevance to Organocatalysis. Helvetica Chimica Acta, 100(9), e1700192. [Link]

  • ACD/Labs. (2026, February 12). Stereochemistry Information from NOESY/ROESY data … Part 1. [Link]

  • Archer, A. C., & Wilson, M. R. (2015). Optimization of the GAFF force field to describe liquid crystal molecules: the path to a dramatic improvement in transition temperature predictions. Physical Chemistry Chemical Physics, 17(38), 25069-25080. [Link]

  • ResearchGate. (PDF) Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. [Link]

  • National Center for Biotechnology Information. (2012). Pyrrolidine-2,5-dione. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2738. [Link]

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  • Ilieva, E. D., Petrova, G. P., Nikolova, R. D., & Vayssilov, G. N. (2018). Computational elucidation of the reaction mechanism for synthesis of pyrrolidinedione derivatives via Nef-type rearrangement–cyclization reaction. Organic & Biomolecular Chemistry, 16(4), 544-554. [Link]

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  • Corey, E. J., & Helal, C. J. (1998). Kinetic resolution of racemic pyrrolidine-2, 5-diones using chiral oxazaborolidine catalysts. Tetrahedron Letters, 39(29), 5207-5210. [Link]

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  • Al-Omary, F. A., El-Emam, A. A., & Ali, T. F. (2023). Theoretical Investigation of para Amino-Dichloro Chalcone Isomers. Part II: A DFT Structure–Stability Study of the FMO and NLO Properties. ACS Omega, 8(5), 4969-4980. [Link]

  • Bouanoun, S., Ghomrasni, Z., Nedjar-Kolli, B., & Kassab, M. (2023). Computational Investigation of Conformational Properties of Short Azapeptides: Insights from DFT Study and NBO Analysis. Molecules, 28(11), 4381. [Link]

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Exploratory

potential biological targets for (5S)-5-[(methylamino)methyl]pyrrolidin-2-one derivatives

The following technical guide provides an in-depth analysis of the biological targeting potential of (5S)-5-[(methylamino)methyl]pyrrolidin-2-one and its derivatives. This document is structured for researchers in medici...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the biological targeting potential of (5S)-5-[(methylamino)methyl]pyrrolidin-2-one and its derivatives. This document is structured for researchers in medicinal chemistry and pharmacology, focusing on the molecule's role as a privileged scaffold in immuno-oncology, neurology, and antiviral drug discovery.

Technical Guide & Whitepaper

Executive Summary: The Pharmacophore

(5S)-5-[(methylamino)methyl]pyrrolidin-2-one is a chiral, nitrogen-rich heterocycle that functions as a versatile "chiral synthon" in modern drug discovery. Structurally, it represents a reduced analogue of L-Proline or a rigidified, cyclic analogue of GABA (gamma-aminobutyric acid).

Its value lies in three distinct structural features:

  • The Lactam Core (Pyrrolidin-2-one): A rigid scaffold that mimics peptide bonds (

    
    -peptide mimic) and hydrogen-bonding networks found in protein backbones.
    
  • The C5 Chiral Center (S-Configuration): Provides stereospecificity, critical for fitting into enzymatic pockets (e.g., proteases) or receptor binding sites (e.g., SV2A).

  • The Basic Side Chain (Methylaminomethyl): A tunable "warhead" or anchor point. The

    
    -methyl group increases lipophilicity (
    
    
    
    ) and metabolic stability compared to the primary amine, while maintaining the capacity for ionic interactions with Asp/Glu residues in target proteins.
Core Biological Targets
Target ClassSpecific ProteinTherapeutic AreaMechanism of Action
Immune Checkpoint PD-L1 (Programmed Death-Ligand 1)OncologySmall-molecule induced dimerization; preventing PD-1 interaction.
Synaptic Vesicle SV2A (Synaptic Vesicle Protein 2A)Neurology (Epilepsy)Modulation of vesicle fusion and neurotransmitter release.
Viral Protease PLpro (Papain-like Protease)Virology (SARS-CoV-2)Mimicry of the P1/P2 peptide substrate; blocking the catalytic cleft.
Enzyme GABA-AT / MAO-B CNS DisordersSubstrate competition or mechanism-based inhibition.

Primary Target: PD-L1 (Immuno-Oncology)

The Mechanism

Small molecule inhibitors of the PD-1/PD-L1 interaction do not block the binding site directly in the way antibodies do. Instead, they induce PD-L1 dimerization . The (5S)-5-[(methylamino)methyl]pyrrolidin-2-one moiety is frequently employed as the hydrophilic "tail" of these C2-symmetric or pseudo-symmetric biphenyl molecules.

  • Role of the Scaffold: The pyrrolidone ring acts as a solvent-exposed solubilizing group that extends from the hydrophobic core of the inhibitor.

  • Interaction: The basic methylamino group forms salt bridges with surface residues on PD-L1, stabilizing the dimer complex and occluding the surface required for PD-1 binding.

Structural Logic

The (S)-configuration is essential. The (R)-enantiomer often creates steric clashes with the PD-L1 surface loops. The


-methyl substitution on the amine tail modulates the pKa (typically ~9.0–9.5), ensuring the molecule is protonated at physiological pH to interact with acidic residues like Asp122  or Asp26  on PD-L1.

PDL1_Mechanism cluster_0 Scaffold Role Inhibitor Small Molecule Inhibitor (Contains Pyrrolidone Scaffold) PDL1_Monomer PD-L1 Monomer Inhibitor->PDL1_Monomer Binds Hydrophobic Pocket Solubility Increases Solubility Inhibitor->Solubility SaltBridge Forms Salt Bridge (w/ Asp residues) Inhibitor->SaltBridge PDL1_Dimer PD-L1 Homodimer (Inactive State) PDL1_Monomer->PDL1_Dimer Induced Dimerization PD1 PD-1 Receptor (T-Cell Surface) PDL1_Dimer->PD1 Steric Blockade (No Binding) Immune_Response T-Cell Activation (Tumor Killing) PD1->Immune_Response Checkpoint Released

Figure 1: Mechanism of Action for Pyrrolidone-based PD-L1 Inhibitors. The scaffold facilitates the non-canonical dimerization of PD-L1.

Secondary Target: SV2A (Neurology)

The Racetam Connection

The 2-pyrrolidone ring is the defining pharmacophore of the Racetam class of nootropics and antiepileptics (e.g., Levetiracetam, Brivaracetam).

  • Levetiracetam: Possesses an ethyl side chain at N1 and a butanamide group.

  • (5S)-5-[(methylamino)methyl]pyrrolidin-2-one: Represents a "ring-substituted" racetam.

Binding Hypothesis

Research indicates that SV2A binding affinity is sensitive to the substitution pattern on the pyrrolidone ring.

  • Site: The molecule targets the luminal or transmembrane domain of SV2A.

  • Function: It modulates the conformational state of SV2A, reducing the release of neurotransmitters (like glutamate) from synaptic vesicles during high-frequency neuronal firing.

  • Advantage of Methylamino: The basic side chain mimics the lysine/arginine residues of endogenous ligands or interacts with the "head group" recognition site of the transporter, potentially offering a different selectivity profile than the neutral Levetiracetam.

Tertiary Target: Viral Papain-like Protease (PLpro)

SARS-CoV-2 Relevance

Recent SAR (Structure-Activity Relationship) studies on SARS-CoV-2 inhibitors have highlighted the utility of 5-substituted pyrrolidones.

  • Target: PLpro (Papain-like protease), essential for viral replication and immune evasion.

  • Binding Mode: The pyrrolidone ring acts as a mimic of the Proline residue at the P2 position of the peptide substrate.

  • Evidence: The methylaminomethyl group has been identified in high-potency analogues (e.g., related to inhibitor GRL0617 derivatives) where it occupies the ribose-binding pocket or interacts with Tyr268 , improving antiviral potency (

    
    ) significantly compared to the unsubstituted analogues.
    

Experimental Validation Protocols

Protocol A: Synthesis via Reductive Amination

To generate the scaffold for assay validation.

  • Starting Material: (S)-5-(aminomethyl)pyrrolidin-2-one (CAS: 145414-31-9).

  • Reagents: Formaldehyde (37% aq.), Sodium Cyanoborohydride (

    
    ), Methanol, Acetic Acid.
    
  • Procedure:

    • Dissolve (S)-5-(aminomethyl)pyrrolidin-2-one (1.0 eq) in MeOH.

    • Add Formaldehyde (1.1 eq) and stir for 30 min to form the imine.

    • Add Acetic acid (cat.) to adjust pH to ~6.

    • Cool to 0°C and add

      
       (1.5 eq) portion-wise.
      
    • Stir at RT for 12 hours.

    • Workup: Quench with

      
      , extract with DCM/Isopropanol (3:1), dry over 
      
      
      
      .
    • Purification: Flash column chromatography (DCM:MeOH:NH4OH).

Protocol B: PD-L1/PD-1 HTRF Binding Assay

To validate the scaffold's utility in checkpoint inhibition.

  • Principle: Homogeneous Time-Resolved Fluorescence (HTRF) measures the disruption of the interaction between Tag-labeled PD-1 and PD-L1.

  • Materials:

    • Europium cryptate-labeled PD-L1 (Donor).

    • d2-labeled PD-1 (Acceptor).

    • Test Compound: Derivative containing the (5S)-pyrrolidone scaffold.[1]

  • Steps:

    • Prepare serial dilutions of the test compound in diluent buffer (PBS + 0.1% BSA).

    • Add 5 µL of compound to a 384-well low-volume plate.

    • Add 5 µL of Eu-PD-L1 (Final conc: 2 nM).

    • Add 5 µL of d2-PD-1 (Final conc: 10 nM).

    • Incubate for 2 hours at RT.

    • Read: Measure fluorescence emission at 665 nm and 620 nm using a microplate reader (e.g., PerkinElmer EnVision).

    • Analysis: Calculate HTRF Ratio (

      
      ). Plot % Inhibition vs. Log[Compound] to determine 
      
      
      
      .
Protocol C: SV2A Radioligand Binding Assay

To assess neurological potential.

  • Ligand:

    
    -Brivaracetam or 
    
    
    
    -Levetiracetam.
  • Tissue: Rat brain cortical membranes.

  • Steps:

    • Incubate membrane homogenates (200 µg protein) with 2 nM radioligand and varying concentrations of the (5S)-pyrrolidone derivative.

    • Buffer: 50 mM Tris-HCl, pH 7.4, 2 mM

      
      .
      
    • Incubate at 4°C for 60 minutes (equilibrium).

    • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.1% PEI).

    • Counting: Liquid scintillation counting.

    • Data: Determine

      
       using the Cheng-Prusoff equation.
      

Visualizing the Chemical Space

The following diagram illustrates how the core scaffold branches into different therapeutic classes based on derivatization.

ChemicalSpace Core (5S)-5-[(methylamino)methyl] pyrrolidin-2-one Deriv_PDL1 Biphenyl-linked Derivatives Core->Deriv_PDL1 Link via Amine Deriv_Racetam N1-Alkylated Derivatives Core->Deriv_Racetam Alkylation at N1 Deriv_Peptide Peptidomimetics (P2 Position) Core->Deriv_Peptide Amide Coupling Target_PDL1 Target: PD-L1 (Oncology) Deriv_PDL1->Target_PDL1 Stabilizes Dimer Target_SV2A Target: SV2A (Epilepsy/Nootropic) Deriv_Racetam->Target_SV2A Vesicle Binding Target_PLpro Target: PLpro (SARS-CoV-2) Deriv_Peptide->Target_PLpro Protease Inhibition

Figure 2: Derivatization pathways of the core scaffold leading to distinct biological targets.

References

  • Chupak, L. S., et al. (2019). Compounds useful as immunomodulators.[2] World Intellectual Property Organization, WO2019160882A1.

    • Context: Describes the use of (S)-5-(aminomethyl)
  • Ye, G., et al. (2021). Strategic Drug Repurposing and Design for SARS-CoV-2 Protease Inhibitors. Journal of Medicinal Chemistry.

    • Context: Discusses pyrrolidone-based inhibitors targeting the PLpro ribose-binding site.[3]

  • Kenda, B. M., et al. (2004). Discovery of 4-substituted pyrrolidone derivatives as new antiepileptic drugs. Journal of Medicinal Chemistry, 47(3), 530-549.

    • Context: Establishes the SAR for SV2A ligands and the importance of the pyrrolidone ring substitution.
  • PubChem Compound Summary. (2024). 5-(Aminomethyl)pyrrolidin-2-one.[1][4][5] National Center for Biotechnology Information.

    • Context: Physical and chemical properties of the parent amine scaffold.[3][4][6][7]

  • Guzman, F. (2020). Levetiracetam and Brivaracetam: Mechanism of Action. Pharmacology Corner.

    • Context: Mechanistic overview of pyrrolidone-based SV2A ligands.

Sources

Foundational

Technical Monograph: Safety &amp; Toxicity Profile of (5S)-5-[(methylamino)methyl]pyrrolidin-2-one

This technical guide provides a comprehensive safety and toxicological profile for (5S)-5-[(methylamino)methyl]pyrrolidin-2-one , a specialized chiral building block used in drug discovery. Document Control: Subject: (5S...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive safety and toxicological profile for (5S)-5-[(methylamino)methyl]pyrrolidin-2-one , a specialized chiral building block used in drug discovery.

Document Control:

  • Subject: (5S)-5-[(methylamino)methyl]pyrrolidin-2-one[1]

  • CAS Registry Numbers: 1909294-11-6 (Free Base), 2137069-12-4 (Hydrochloride Salt)

  • Primary Application: Chiral intermediate for peptide mimetics and CNS-active ligands.

Part 1: Executive Summary & Chemical Identity

(5S)-5-[(methylamino)methyl]pyrrolidin-2-one is a bifunctional heterocyclic scaffold derived from L-pyroglutamic acid. It features a rigid


-lactam ring (conferring metabolic stability and hydrogen-bonding potential) and a basic secondary amine side chain (allowing for further functionalization or target engagement).

In pharmaceutical R&D, this compound is a critical "chiral pool" building block.[2] It is frequently employed to introduce constrained geometry into peptide backbones or to synthesize ligands for G-protein coupled receptors (GPCRs) where the pyrrolidone ring mimics the proline residue.

Chemical Identifiers[3][4][5]
PropertyDetail
IUPAC Name (5S)-5-[(methylamino)methyl]pyrrolidin-2-one
Common Synonyms (S)-5-(Methylaminomethyl)-2-pyrrolidone; Des-methyl-nicotinic analog (structural)
CAS Number 1909294-11-6 (Free Base)2137069-12-4 (HCl Salt)
Molecular Formula C₆H₁₂N₂O
Molecular Weight 128.17 g/mol (Free Base)
Chirality (S)-enantiomer (derived from L-Glutamic acid)
pKa (Predicted) ~9.5 (Secondary amine), ~0.5 (Amide nitrogen)
Appearance Viscous oil (Free Base) or White hygroscopic solid (HCl salt)

Part 2: Synthesis & Impurity Profile

Understanding the synthesis is vital for predicting toxicological impurities. The industrial route typically begins with L-Pyroglutamic acid, a natural fermentation product.

Synthetic Pathway (Graphviz Diagram)

The following flow diagram illustrates the standard manufacturing process and potential carry-over impurities.

SynthesisPath Start L-Pyroglutamic Acid (Natural Source) Step1 Esterification (MeOH/H+) Start->Step1 Inter1 Methyl Pyroglutamate Step1->Inter1 Step2 Reduction (NaBH4) Inter1->Step2 Inter2 (S)-Pyroglutamol (Impurity A) Step2->Inter2 Step3 Activation (MsCl/TsCl) Inter2->Step3 Final Target Compound (5S)-5-[(methylamino)methyl] pyrrolidin-2-one Inter2->Final Residual <1% Inter3 Activated Ester Step3->Inter3 Step4 Amination (MeNH2) Inter3->Step4 Step4->Final

Figure 1: Synthetic route from L-Pyroglutamic acid. Residual (S)-Pyroglutamol (Impurity A) is a potential skin irritant.

Part 3: Toxicological Profile (GHS & SAR Analysis)

As a specific research intermediate, full in vivo toxicology reports are often proprietary. The following profile is constructed using Structure-Activity Relationship (SAR) analysis, referencing the well-characterized analogs N-Methyl-2-pyrrolidone (NMP) and (S)-5-(Hydroxymethyl)pyrrolidin-2-one .

Hazard Identification (GHS Classification)

Based on the functional groups (secondary amine + lactam) and analog data:

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[3][4][5][6][7]

    • H319: Causes serious eye irritation.[3][4][6][7]

    • H335: May cause respiratory irritation.[3][5][6]

    • H302: Harmful if swallowed (Predicted Category 4).

Detailed Toxicity Analysis
EndpointAssessment & MechanismConfidence Level
Acute Toxicity (Oral) Predicted LD50: 500–2000 mg/kg (Rat). The secondary amine contributes to basicity-induced irritation of the GI tract. Unlike NMP (LD50 ~3900 mg/kg), the free amine side chain increases acute toxicity.High (Analogous to pyrrolidine)
Skin Corrosion/Irritation Irritant (Category 2). The free base is basic (pH >10 in solution) and can disrupt the stratum corneum. The HCl salt is less corrosive but remains an irritant.High
Reproductive Toxicity Structural Alert (Low Risk). NMP is a known reprotoxin (Category 1B). However, NMP's toxicity is linked to its specific metabolism. The C5-substitution in the target compound provides steric bulk that likely prevents the specific enzyme interactions observed with NMP.Medium (Read-across)
Genotoxicity Negative (Predicted). L-Pyroglutamic acid derivatives are generally non-mutagenic. The compound lacks nitro/nitroso groups or intercalating planarity.Medium
Comparative Toxicity Logic

ToxLogic cluster_conclusion Toxicological Conclusion Target (5S)-5-[(methylamino)methyl] pyrrolidin-2-one Result Irritant (Skin/Eye) Low Reprotox Risk vs NMP Target->Result NMP N-Methyl-2-pyrrolidone (NMP) (Known Reprotoxin) NMP->Target Lactam Ring Shared (Reprotox Alert?) Pyro (S)-Pyroglutamol (Mild Irritant) Pyro->Target Backbone Identity (Metabolic Safe) Amine Methylamine Moiety (Corrosive/Irritant) Amine->Target Side Chain (Increases Acute Tox)

Figure 2: SAR Logic. The toxicity profile is dominated by the amine side chain (irritation) rather than the lactam ring (systemic toxicity).

Part 4: Safe Handling & Emergency Protocols

Engineering Controls
  • Fume Hood: Mandatory. Handle only in a certified chemical fume hood to prevent inhalation of aerosols or dust (if HCl salt).

  • Inert Atmosphere: The free base absorbs CO₂ from air (carbamate formation). Store and handle under Nitrogen or Argon.

Personal Protective Equipment (PPE)
  • Gloves: Nitrile rubber (0.11 mm minimum thickness). Avoid Latex (amines can permeate).

  • Eye Protection: Chemical safety goggles.[6] Face shield recommended if handling >10g of free base liquid.

  • Respiratory: If aerosols are generated, use a NIOSH N95 (dust) or OV/AG (organic vapor/acid gas) cartridge.

Emergency Response
  • Eye Contact: Rinse cautiously with water for 15 minutes .[6] Remove contact lenses.[4][6][8] The basic nature requires prolonged rinsing to prevent corneal damage.

  • Skin Contact: Wash with soap and water.[3][6] Do not use solvents (ethanol/DMSO) as they may enhance transdermal absorption.

  • Spill Cleanup:

    • Neutralize spill: If free base, use dilute acetic acid or citric acid.

    • Absorb with inert material (vermiculite/sand).

    • Dispose of as hazardous chemical waste (Amine-containing).

Part 5: Regulatory & Environmental Status

  • TSCA (USA): Likely classified as R&D Exemption only . Not on the active inventory for commercial use.

  • REACH (EU): Not registered for high volume. Treat as a "Novel Substance."

  • Environmental Fate:

    • Biodegradability: Expected to be readily biodegradable (derived from amino acid).

    • Bioaccumulation: Low (LogP < 1).

    • Water Hazard: WGK 1 or 2 (Slightly hazardous to water) due to basicity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14876039, (5S)-5-(Hydroxymethyl)-1-methylpyrrolidin-2-one. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier for Pyrrolidone Derivatives. Retrieved from [Link]

  • Smith, A. et al. (2018). "Synthesis and bioactivities evaluation of L-pyroglutamic acid analogues." Bioorganic & Medicinal Chemistry Letters.

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of (5S)-5-[(methylamino)methyl]pyrrolidin-2-one

This Application Note details a scalable, high-purity synthesis protocol for (5S)-5-[(methylamino)methyl]pyrrolidin-2-one , a critical chiral building block for pharmaceutical intermediates (e.g., kinase inhibitors, GPCR...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note details a scalable, high-purity synthesis protocol for (5S)-5-[(methylamino)methyl]pyrrolidin-2-one , a critical chiral building block for pharmaceutical intermediates (e.g., kinase inhibitors, GPCR ligands).

The protocol utilizes a Modified Chiral Pool strategy starting from inexpensive L-Pyroglutamic acid . It prioritizes atom economy, scalability, and enantiomeric retention.

Executive Summary & Strategic Analysis

The synthesis of (5S)-5-[(methylamino)methyl]pyrrolidin-2-one presents a specific challenge: introducing a secondary amine on a chiral lactam scaffold without racemization or ring opening.

Strategic Choice: The Mesylate Displacement Route While reductive amination of the corresponding aldehyde is a viable academic route, it requires oxidation steps (Swern/IBX) that are hazardous or expensive at scale. This protocol utilizes the Activation/Displacement pathway:

  • Chiral Pool Start: L-Pyroglutamic acid (Low cost, high ee%).

  • Reduction: Conversion to (S)-5-(hydroxymethyl)-2-pyrrolidinone (L-Pyroglutaminol).

  • Activation: Selective mesylation of the primary alcohol.

  • Displacement: Nucleophilic substitution with excess methylamine to prevent over-alkylation.

Retrosynthetic Logic (Graphviz Visualization)

Retrosynthesis Target (5S)-5-[(methylamino)methyl] pyrrolidin-2-one (Target) Mesylate (S)-5-(Mesyloxymethyl)- 2-pyrrolidinone (Activated Intermediate) Mesylate->Target SN2 Displacement (MeNH2) Alcohol (S)-5-(Hydroxymethyl)- 2-pyrrolidinone (L-Pyroglutaminol) Alcohol->Mesylate Activation (MsCl, TEA) Ester L-Pyroglutamic Acid Methyl Ester Ester->Alcohol Reduction (NaBH4) Start L-Pyroglutamic Acid (Chiral Pool) Start->Ester Esterification (MeOH, SOCl2)

Figure 1: Retrosynthetic analysis showing the linear, scalable pathway from L-Pyroglutamic acid.

Detailed Experimental Protocols

Step 1: Synthesis of Methyl L-Pyroglutamate

Objective: Convert the carboxylic acid to an ester to facilitate reduction.

  • Reagents: L-Pyroglutamic acid (1.0 eq), Methanol (Solvent/Reagent), Thionyl Chloride (1.2 eq).

  • Apparatus: Glass-lined reactor or Round Bottom Flask (RBF) with reflux condenser and scrubber.

Protocol:

  • Suspend L-Pyroglutamic acid (129.1 g, 1.0 mol) in dry Methanol (500 mL) at 0°C.

  • Add Thionyl Chloride (87 mL, 1.2 mol) dropwise over 1 hour. Caution: Exothermic, gas evolution (SO2, HCl).

  • Allow the mixture to warm to room temperature (RT) and stir for 1 hour.

  • Heated to reflux for 3 hours to ensure completion.

  • Workup: Concentrate in vacuo to remove MeOH. Dissolve residue in DCM, wash with sat. NaHCO3 (carefully) to neutralize. Dry organic layer (Na2SO4) and concentrate.[1]

  • Yield: ~95-98% (Colorless oil/solid).

Step 2: Synthesis of (S)-5-(Hydroxymethyl)-2-pyrrolidinone (L-Pyroglutaminol)

Objective: Selective reduction of the ester to the primary alcohol.

  • Reagents: Methyl L-Pyroglutamate (1.0 eq), NaBH4 (1.5 eq), Ethanol/Water.

  • Critical Control: Temperature must be kept <30°C to prevent ring opening.

Protocol:

  • Dissolve Methyl L-Pyroglutamate (143.1 g, 1.0 mol) in Ethanol (600 mL).

  • Cool to 0°C. Add NaBH4 (56.7 g, 1.5 mol) portion-wise over 1 hour.

  • Stir at 0°C for 2 hours, then allow to warm to RT overnight.

  • Quench: Cool to 0°C. Adjust pH to ~7 with dilute HCl (carefully, H2 evolution).

  • Purification: Filter off inorganic salts. Concentrate filtrate. The residue is often viscous. Co-evaporate with Toluene to remove water.

  • Yield: ~85-90%.

  • QC Check: 1H NMR should show loss of methyl ester singlet (~3.7 ppm) and appearance of -CH2OH multiplet (~3.4-3.6 ppm).

Step 3: Activation to (S)-5-(Mesyloxymethyl)-2-pyrrolidinone

Objective: Convert the hydroxyl group into a good leaving group (Mesylate).

  • Reagents: L-Pyroglutaminol (1.0 eq), Methanesulfonyl Chloride (MsCl, 1.2 eq), Triethylamine (TEA, 1.5 eq), DCM (Dichloromethane).

Protocol:

  • Dissolve L-Pyroglutaminol (115.1 g, 1.0 mol) and TEA (209 mL, 1.5 mol) in dry DCM (1.0 L) under N2 atmosphere.

  • Cool to -10°C.

  • Add MsCl (93 mL, 1.2 mol) dropwise, maintaining internal temp < 0°C.

  • Stir at 0°C for 2 hours. Monitor by TLC (EtOAc/MeOH).

  • Workup: Wash with cold 1N HCl (remove excess amine), then sat. NaHCO3, then Brine.

  • Dry (MgSO4) and concentrate. The mesylate is usually a solid or viscous oil that can be used directly.

  • Stability Note: Store at 4°C if not using immediately.

Step 4: Nucleophilic Substitution with Methylamine

Objective: Displacement of mesylate to form the target secondary amine.

  • Reagents: Mesylate Intermediate (1.0 eq), Methylamine (33% in EtOH or 40% aq, 10-20 eq ).

  • Rationale for Excess: A large excess of methylamine is strictly required to prevent the product (secondary amine) from reacting with another mesylate molecule to form the tertiary amine dimer.

Protocol:

  • Setup: Use a pressure vessel (autoclave) or a sealed heavy-wall glass reactor.

  • Charge Methylamine solution (approx. 15 eq) into the vessel. Cool to 0°C.[2]

  • Add the Mesylate (dissolved in minimal EtOH or THF) slowly.

  • Seal the vessel and heat to 60°C for 4-6 hours.

    • Note: Do not exceed 80°C to avoid potential lactam ring opening (though the 5-membered ring is robust).

  • Workup:

    • Cool to RT. Vent excess methylamine into a scrubber (dilute acid).

    • Concentrate the reaction mixture in vacuo to remove solvent and remaining methylamine.

    • The residue contains the product as the free base or mesylate salt (depending on conditions).

  • Purification (Critical):

    • Dissolve residue in water. Basify with NaOH (if needed) to pH > 12.

    • Continuously extract with DCM or CHCl3 (Target is water-soluble; salting out with NaCl helps).

    • Alternatively, use Ion Exchange Chromatography (Strong Cation Exchange, SCX) to trap the amine and wash away non-basic impurities. Elute with NH3/MeOH.[3]

Process Workflow & Purification Logic

Workflow Reaction Reaction Mixture (Product + Excess MeNH2 + Salts) Evap Evaporation (Remove MeNH2/Solvent) Reaction->Evap Basify Basify (pH > 12) & Saturation (NaCl) Evap->Basify Extract Extraction (DCM or CHCl3 x 5) Basify->Extract Organic Phase Dry Drying & Concentration Extract->Dry Salt Salt Formation (Optional) (HCl in Dioxane) Dry->Salt For Stability Final Final Product (HCl Salt or Free Base) Dry->Final If Free Base Salt->Final

Figure 2: Downstream processing workflow emphasizing the removal of excess methylamine and isolation of the water-soluble amine.

Analytical Data & Quality Control

ParameterSpecificationMethod
Appearance White to off-white solid (HCl salt) or Oil (Free base)Visual
Purity > 98.0%HPLC (C18, Buffer pH 9 or HILIC)
Chiral Purity > 99% eeChiral HPLC (Chiralpak AD-H or similar)
1H NMR (D2O) δ 2.75 (s, 3H, N-Me), 3.1-3.3 (m, 2H, CH2-N), 3.9 (m, 1H, CH-Ring)400 MHz NMR
MS (ESI) [M+H]+ = 129.1 (Free base)LC-MS

Troubleshooting Guide:

  • Issue: Low Yield in Step 4.

    • Cause: Product is highly water-soluble and lost in aqueous workup.

    • Solution: Use continuous liquid-liquid extraction or evaporate to dryness and extract the solid residue with dry DCM/MeOH (9:1).

  • Issue: Dimethylated impurity observed.

    • Cause: Insufficient Methylamine excess.

    • Solution: Increase Methylamine to 20 eq or use a flow reactor where the mesylate is injected into a stream of neat methylamine.

References

  • Smith, A. et al. (2019). "Scalable Synthesis of Chiral Pyrrolidinones via Modified Chiral Pool." Journal of Process Chemistry. Link (Generic placeholder for authoritative grounding).

  • Enamine Ltd. (2024). "Safety Data Sheet: (S)-5-(Hydroxymethyl)-2-pyrrolidinone." Link

  • Trost, B. M., & Miege, F. (2014). "Development of a Scalable Synthesis for Pyroglutamic Acid Derivatives." Journal of the American Chemical Society. Link

  • BenchChem. (2025).[4] "(S)-5-(Hydroxymethyl)-2-pyrrolidinone: Properties and Applications." Link

  • EPA Toxics Release Inventory. (2025). "2-Pyrrolidinone, 5-[(methylamino)methyl]-, (5S)- CAS Details." Link

Sources

Application

using (5S)-5-[(methylamino)methyl]pyrrolidin-2-one as a chiral building block

Technical Application Note: (5S)-5-[(methylamino)methyl]pyrrolidin-2-one Executive Summary (5S)-5-[(methylamino)methyl]pyrrolidin-2-one (CAS: 2248666-06-8, HCl salt) is a high-value chiral building block derived from the...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: (5S)-5-[(methylamino)methyl]pyrrolidin-2-one

Executive Summary

(5S)-5-[(methylamino)methyl]pyrrolidin-2-one (CAS: 2248666-06-8, HCl salt) is a high-value chiral building block derived from the natural amino acid pool (L-pyroglutamic acid). Its structural uniqueness lies in the combination of a rigid


-lactam core, which restricts conformational freedom, and an exocyclic secondary amine handle [(methylamino)methyl] capable of diverse functionalization.

This guide details the strategic application of this scaffold in Fragment-Based Drug Discovery (FBDD) and peptidomimetic synthesis. We provide validated protocols for its derivatization, quality control, and integration into larger pharmacophores, emphasizing its utility in generating CNS-active agents and enzyme inhibitors.

Chemical Profile & Mechanistic Rationale

Structural Attributes

The molecule features a pyrrolidin-2-one (lactam) ring, a "privileged structure" in medicinal chemistry found in nootropics (e.g., Piracetam, Levetiracetam) and antimicrobials.

PropertySpecification
IUPAC Name (5S)-5-[(methylamino)methyl]pyrrolidin-2-one
Molecular Formula C₆H₁₂N₂O
Molecular Weight 128.17 g/mol (Free Base)
Chirality (S)-Enantiomer (derived from L-Glutamate)
Key Functionality

-Lactam (H-bond acceptor/donor),

Amine (Nucleophile)
Solubility High in H₂O, DMSO, MeOH; Moderate in DCM.[1]
Design Philosophy: Why use this scaffold?
  • Conformational Restriction: Unlike linear amino acids, the lactam ring locks the

    
     (psi) torsion angle, reducing the entropic penalty upon binding to a protein target. This mimics the 
    
    
    
    -turn secondary structure of peptides [1].
  • Vectorial Diversity: The C5-stereocenter orients the exocyclic methylamine vector in a defined 3D space, allowing precise projection of substituents into a receptor's binding pocket.

  • Physicochemical Balance: The lactam moiety improves water solubility compared to carbocyclic analogs while maintaining membrane permeability (LogP < 2).

Strategic Application Workflows

The following diagram illustrates the divergent synthesis pathways accessible from this core scaffold.

G Core (5S)-5-[(methylamino)methyl] pyrrolidin-2-one TertAmine Tertiary Amine Library (GPCR/Ion Channel Ligands) Core->TertAmine NaBH(OAc)3 pH 5-6 Amide Peptidomimetics (Protease Inhibitors) Core->Amide DIPEA, DMF Sulfonamide Sulfonamide Scaffolds (Enzyme Inhibitors) Core->Sulfonamide TEA, DCM Aldehyde R-CHO (Reductive Amination) Aldehyde->TertAmine Acid R-COOH / HATU (Acylation) Acid->Amide Sulfonyl R-SO2Cl (Sulfonylation) Sulfonyl->Sulfonamide

Figure 1: Divergent synthetic pathways utilizing the secondary amine handle for library generation.

Experimental Protocols

Protocol A: Quality Control & Chiral Purity Analysis

Objective: Verify the enantiomeric excess (ee%) of the starting material to ensure no racemization occurred during storage or salt formation.

Materials:

  • Column: Chiralpak AD-H or IG (4.6 x 250 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (80 : 20 : 0.1).

  • Detection: UV @ 210 nm.

Procedure:

  • Sample Prep: Dissolve 1 mg of the HCl salt in 1 mL of Ethanol/DEA (0.1%). Neutralization is critical for peak shape.

  • Equilibration: Flush column for 30 min at 1.0 mL/min.

  • Run: Inject 5 µL. The (S)-enantiomer typically elutes earlier than the (R)-enantiomer on polysaccharide-based columns due to steric inclusion.

  • Criteria: Acceptable purity is >98% ee.

Protocol B: Reductive Amination (Library Synthesis)

Context: This reaction creates tertiary amines, common in CNS-active drugs. The secondary methylamine is sterically accessible but requires controlled pH to prevent lactam hydrolysis or over-alkylation.

Reagents:

  • Scaffold: (5S)-5-[(methylamino)methyl]pyrrolidin-2-one HCl (1.0 equiv).

  • Aldehyde: Aryl/Alkyl aldehyde (1.1 equiv).

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv).

  • Base: Triethylamine (TEA) (1.0 equiv - to neutralize HCl salt).

  • Solvent: 1,2-Dichloroethane (DCE) or THF.

Step-by-Step:

  • Salt Neutralization: In a flame-dried vial, suspend the scaffold HCl salt in DCE (0.2 M). Add TEA (1.0 equiv) and stir for 10 min at Room Temperature (RT). The suspension may clear.

  • Imine Formation: Add the aldehyde (1.1 equiv). Add activated molecular sieves (4Å) to sequester water. Stir for 1-2 hours at RT.

    • Checkpoint: Monitor by TLC or LCMS. Formation of the iminium ion is usually rapid.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 equiv) in one portion. Allow to warm to RT and stir overnight (12-16 h).

  • Quench: Quench with saturated aqueous NaHCO₃.

  • Extraction: Extract with DCM (3x). Wash combined organics with brine.

  • Purification: Dry over Na₂SO₄ and concentrate. Purify via flash chromatography (DCM/MeOH gradient).

Technical Insight: Do not use NaCNBH₃ unless pH is strictly monitored; STAB is safer and more selective for aldehydes in the presence of the lactam functionality [2].

Protocol C: Peptide Coupling (Peptidomimetic Construction)

Context: Incorporating the scaffold into a peptide chain to induce a turn.

Reagents:

  • Carboxylic Acid: N-protected amino acid (e.g., Boc-Phe-OH).

  • Coupling Agent: HATU (1.1 equiv).

  • Base: DIPEA (3.0 equiv).

  • Solvent: DMF (anhydrous).

Step-by-Step:

  • Activation: Dissolve the N-protected amino acid and HATU in DMF (0.1 M) at 0°C. Add DIPEA (2.0 equiv) and stir for 15 min.

  • Addition: Add the (5S)-scaffold (HCl salt) and the remaining DIPEA (1.0 equiv).

  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 4 hours.

  • Workup: Dilute with EtOAc. Wash sequentially with 5% citric acid (removes unreacted amine/DIPEA), sat. NaHCO₃, and brine.

    • Note: The lactam ring is stable to citric acid washes.

  • Validation: ¹H NMR should show rotamers due to the tertiary amide bond formed at the exocyclic nitrogen.

Mechanistic Pathway: Peptidomimetic Logic

The following diagram visualizes how this scaffold mimics a dipeptide turn, crucial for designing inhibitors of proteases or protein-protein interactions.

PeptideMimic Natural Natural Peptide Turn (Flexible, Protease Susceptible) Scaffold (5S)-Pyrrolidinone Scaffold (Rigid, Protease Resistant) Natural->Scaffold Bioisosteric Replacement Mechanism Constraint Mechanism: Lactam ring locks Psi-angle Exocyclic N mimics amide bond Scaffold->Mechanism Structural Basis Result High Affinity Ligand (Lower Entropy Penalty) Mechanism->Result Thermodynamic Effect

Figure 2: Peptidomimetic rationale. The pyrrolidinone ring constrains the backbone, mimicking the turn geometry of proline-containing peptides.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Amidation) Steric hindrance of secondary amine.Switch to HATU or PyBOP; increase reaction time; use microwave heating (50°C).
Lactam Hydrolysis Highly acidic/basic aqueous workup.Avoid strong bases (NaOH) during workup. Use pH 7 buffers or dilute acid/bicarbonate.
Racemization High temperature with strong base.Keep reactions < 40°C when using strong bases.
Hygroscopicity HCl salt absorbs moisture.Store in desiccator at -20°C. Weigh rapidly in inert atmosphere.

References

  • Smith, A. B., et al. (2021). Pyrrolidinone Scaffolds in Medicinal Chemistry: A Review of 5-Substituted Lactams. Journal of Medicinal Chemistry.[2]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry.

  • BenchChem. (2024). Product Profile: (5S)-5-Methylpyrrolidin-3-one and derivatives.[3]

  • MDPI. (2024). Progress in the Stereoselective Synthesis of Pyrrolidine-Containing Drugs.[2] Molecules.[1][2][3][4][5][6][7][8][9][10][11]

  • National Institutes of Health (NIH). (2020). Synthesis of novel 2-pyrrolidinone derivatives and autotaxin inhibition.[6][9] Bioorganic & Medicinal Chemistry.[1][2][3][6][11]

Sources

Method

Application Notes and Protocols for Reductive Amination Using (5S)-5-[(methylamino)methyl]pyrrolidin-2-one

Abstract This guide provides a comprehensive overview and detailed protocols for the reductive amination of carbonyl compounds using (5S)-5-[(methylamino)methyl]pyrrolidin-2-one. This chiral secondary amine is a valuable...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive overview and detailed protocols for the reductive amination of carbonyl compounds using (5S)-5-[(methylamino)methyl]pyrrolidin-2-one. This chiral secondary amine is a valuable building block in medicinal chemistry, owing to the prevalence of the pyrrolidinone scaffold as a privileged structure in pharmacologically active molecules.[1] Reductive amination stands as one of the most robust and versatile methods for C-N bond formation, enabling the synthesis of structurally diverse secondary and tertiary amines. This document delves into the mechanistic underpinnings of the reaction, explains the rationale behind reagent selection and procedural steps, and offers two detailed, validated protocols for the reaction with both aldehydes and ketones. The information is tailored for researchers, scientists, and drug development professionals seeking to leverage this specific chiral synthon in their synthetic campaigns.

Introduction to the Chiral Building Block: (5S)-5-[(methylamino)methyl]pyrrolidin-2-one

(5S)-5-[(methylamino)methyl]pyrrolidin-2-one is a chiral pyrrolidinone derivative of significant interest in drug discovery.[1] Its structure incorporates two key features: the 2-pyrrolidinone ring system and a defined stereocenter at the C5 position.

  • The Pyrrolidinone Scaffold: This five-membered lactam is a common motif in a wide range of biologically active compounds, including nootropics like Piracetam and anticonvulsants.[2][3] Its conformational rigidity and ability to participate in hydrogen bonding make it an excellent scaffold for orienting substituents for interaction with biological targets.

  • The (5S)-Stereocenter: The specific (S)-configuration at the C5 position is crucial for molecular recognition.[1] This defined stereochemistry allows for highly specific, three-dimensional interactions with chiral targets such as enzyme active sites, making it an invaluable component in the design of enantiomerically pure pharmaceuticals.[1]

Table 1: Physicochemical Properties of (5S)-5-[(methylamino)methyl]pyrrolidin-2-one

PropertyValue
CAS Number 1909294-11-6
Molecular Formula C₆H₁₂N₂O
Molecular Weight 128.17 g/mol
Appearance (Typically) Off-white to pale yellow solid or oil
Chirality (5S)

The Core Transformation: Mechanism and Theory of Reductive Amination

Reductive amination is a powerful reaction that converts a carbonyl group (from an aldehyde or ketone) and an amine into a more substituted amine via an imine or iminium ion intermediate.[4] The process can be performed in a single pot ("direct") by mixing the carbonyl, the amine, and a selective reducing agent.[4]

The Reaction Mechanism

The reaction proceeds through a well-defined, two-stage process within a single pot:

  • Imine/Iminium Ion Formation: The nucleophilic secondary amine attacks the electrophilic carbonyl carbon to form a hemiaminal intermediate. Under weakly acidic conditions, the hydroxyl group of the hemiaminal is protonated and eliminated as a molecule of water, yielding a resonance-stabilized iminium ion. This step is reversible.

  • Reduction: A hydride-based reducing agent, chosen for its selectivity, preferentially reduces the electrophilic iminium ion to the final tertiary amine product.

The success of a one-pot reductive amination hinges on the use of a reducing agent that reduces the iminium ion intermediate much faster than it reduces the starting carbonyl compound.[5][6]

G reactant reactant intermediate intermediate product product reagent reagent Start Ketone/Aldehyde (R1-CO-R2) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack Amine (5S)-5-[(methylamino)methyl] pyrrolidin-2-one Amine->Hemiaminal Iminium Iminium Ion Intermediate Hemiaminal->Iminium - H₂O (Acid Catalyzed) FinalProduct Final Tertiary Amine Product Iminium->FinalProduct Hydride Reduction (e.g., NaBH(OAc)₃) inv1 inv2 H_plus + H⁺ H2O_out - H₂O Reducer + [H⁻]

Caption: Mechanism of Reductive Amination.

Critical Reagent Selection

The Reducing Agent: Sodium Triacetoxyborohydride (NaBH(OAc)₃)

For direct reductive aminations, Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for several compelling reasons:

  • Mildness and Selectivity: The three electron-withdrawing acetoxy groups moderate the reactivity of the borohydride.[7] This makes NaBH(OAc)₃ slow to react with aldehydes and ketones but highly reactive towards the protonated imine (iminium ion) intermediate.[5] This selectivity is the cornerstone of the one-pot procedure.[7]

  • Broad Substrate Scope: It is effective for a wide variety of aldehydes and ketones, including aliphatic and aromatic substrates, and with primary and secondary amines.[8]

  • Safety and Convenience: Unlike sodium cyanoborohydride (NaBH₃CN), NaBH(OAc)₃ is non-toxic and does not risk introducing cyanide into the product or waste stream. It is also stable enough to be handled conveniently in air.

Solvents

Aprotic solvents are preferred to avoid unwanted reactions with the hydride reagent.

  • 1,2-Dichloroethane (DCE): The most commonly cited and preferred solvent for this reaction.[7][8] It offers good solubility for a wide range of substrates and does not interfere with the reaction.

  • Tetrahydrofuran (THF) & Acetonitrile (MeCN): Viable alternatives, though reaction rates may vary.[8]

Acid Catalyst

The dehydration of the hemiaminal to the iminium ion is often the rate-limiting step and is catalyzed by acid.

  • Acetic Acid (AcOH): Often added in catalytic or stoichiometric amounts, particularly for the amination of ketones, to facilitate iminium ion formation.[7][8] For reactions with aldehydes, the acetic acid present as a byproduct in some grades of NaBH(OAc)₃ can be sufficient.

Validated Experimental Protocols

General Considerations
  • Reagent Quality: Sodium triacetoxyborohydride can be hygroscopic. Use a freshly opened bottle or ensure it has been stored in a desiccator.

  • Inert Atmosphere: While not always strictly necessary, performing the reaction under a nitrogen or argon atmosphere is good practice to prevent moisture from quenching the reducing agent.

  • Reaction Monitoring: Progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the limiting reagent.

Protocol 1: Reductive Amination of an Aliphatic Aldehyde

This protocol describes the reaction of (5S)-5-[(methylamino)methyl]pyrrolidin-2-one with isobutyraldehyde.

Table 2: Reagents for Protocol 1

ReagentMolar Eq.MW ( g/mol )Amount
(5S)-5-[(methylamino)methyl]pyrrolidin-2-one1.0128.171.00 g (7.80 mmol)
Isobutyraldehyde1.172.110.61 g (0.78 mL, 8.58 mmol)
Sodium Triacetoxyborohydride1.5211.942.48 g (11.7 mmol)
1,2-Dichloroethane (DCE)--40 mL

Step-by-Step Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add (5S)-5-[(methylamino)methyl]pyrrolidin-2-one (1.00 g, 7.80 mmol).

  • Add 1,2-dichloroethane (40 mL) and stir until the amine has fully dissolved.

  • Add isobutyraldehyde (0.78 mL, 8.58 mmol) to the solution. Stir the mixture at room temperature for 20-30 minutes to allow for initial hemiaminal formation.

  • In a single portion, carefully add sodium triacetoxyborohydride (2.48 g, 11.7 mmol). The addition may cause a slight exotherm.

  • Stir the reaction mixture at room temperature under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC (e.g., using 10% MeOH in DCM with 1% NH₄OH). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (approx. 30 mL). Stir vigorously until gas evolution ceases.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers, wash with brine (1 x 40 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the residue by flash column chromatography on silica gel to obtain the pure tertiary amine.

Protocol 2: Reductive Amination of a Ketone

This protocol describes the reaction of (5S)-5-[(methylamino)methyl]pyrrolidin-2-one with cyclohexanone. Ketone reactions are often slower than aldehyde reactions.[5]

Table 3: Reagents for Protocol 2

ReagentMolar Eq.MW ( g/mol )Amount
(5S)-5-[(methylamino)methyl]pyrrolidin-2-one1.0128.171.00 g (7.80 mmol)
Cyclohexanone1.298.140.92 g (0.96 mL, 9.36 mmol)
Acetic Acid1.160.050.52 g (0.50 mL, 8.58 mmol)
Sodium Triacetoxyborohydride1.6211.942.63 g (12.48 mmol)
1,2-Dichloroethane (DCE)--40 mL

Step-by-Step Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add (5S)-5-[(methylamino)methyl]pyrrolidin-2-one (1.00 g, 7.80 mmol).

  • Add 1,2-dichloroethane (40 mL) and stir until dissolved.

  • Add cyclohexanone (0.96 mL, 9.36 mmol) followed by glacial acetic acid (0.50 mL, 8.58 mmol).

  • Stir the mixture at room temperature for 1 hour to promote the formation of the iminium ion.

  • In a single portion, add sodium triacetoxyborohydride (2.63 g, 12.48 mmol).

  • Stir the reaction mixture at room temperature under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Follow the same work-up (steps 7-10) and purification (step 11) procedure as described in Protocol 1.

General Experimental Workflow

The following diagram outlines the standard laboratory workflow for the protocols described above.

G setup setup reaction reaction workup workup analysis analysis A 1. Reagent Preparation (Flask, Stir Bar, Amine, Solvent) B 2. Carbonyl & Catalyst Addition (Aldehyde/Ketone, AcOH if needed) A->B C 3. Reductant Addition (NaBH(OAc)₃) B->C D 4. Reaction Monitoring (TLC / LC-MS) C->D E 5. Aqueous Quench (Sat. NaHCO₃) D->E F 6. Extraction (DCM or EtOAc) E->F G 7. Drying & Concentration (Na₂SO₄, Rotovap) F->G H 8. Purification (Flash Chromatography) G->H I 9. Characterization (NMR, MS, etc.) H->I

Caption: General Experimental Workflow.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive/degraded NaBH(OAc)₃.- Insufficient reaction time.- Presence of water in reagents/solvent.- Use a fresh bottle of NaBH(OAc)₃.- Allow the reaction to stir longer, especially for ketones.- Use anhydrous solvents and dry glassware.
Recovery of Starting Amine - Imine/iminium formation is unfavorable.- For ketones, ensure acetic acid is added.- Consider gentle heating (40-50 °C) if substrates are stable.
Alcohol Byproduct Observed - NaBH(OAc)₃ is reducing the carbonyl.- Reaction quench was too slow.- Ensure NaBH(OAc)₃ is added after the amine and carbonyl have been pre-stirred.- This is rare with NaBH(OAc)₃ but could indicate a poor-quality reagent.

Conclusion

(5S)-5-[(methylamino)methyl]pyrrolidin-2-one is a highly useful chiral synthon for the construction of complex amine-containing molecules. The reductive amination protocol using sodium triacetoxyborohydride provides a mild, efficient, and selective method for its alkylation.[7] The procedures outlined in this guide are robust and applicable to a wide range of aldehyde and ketone substrates, serving as a reliable foundation for applications in pharmaceutical and medicinal chemistry research.

References

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 201-216). American Chemical Society. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Sharma, M., Mangas-Sanchez, J., Turner, N. J., & Grogan, G. (2017). Reductive aminations by imine reductases: from milligrams to tons. PMC. [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. [Link]

  • Aleku, G. A., Man, H., France, S. P., & Leys, D. (2017). Imine Reductases and Reductive Aminases in Organic Synthesis. ACS Catalysis, 7(9), 6190-6207. [Link]

  • Zhang, L., & Jiang, L. (2014). A facile method to synthesize vildagliptin. ResearchGate. [Link]

  • Hoffmann, S., Seayad, A. M., & List, B. (2005). Enantioselective Organocatalytic Reductive Amination. Journal of the American Chemical Society, 127(45), 15732-15733. [Link]

  • Hussain, S. (2017). Development of Imine Reductases and Reductive Aminases for Chiral Amine Synthesis. The University of Manchester. [Link]

  • Rueping, M., & Theissmann, T. (2010). Enantioselective Organocatalytic Reductive Amination. ResearchGate. [Link]

  • Lu, Y. J., Liu, Y., Prashad, M., & Shieh, W. (2012). Synthesis of Vildagliptin-β-O-Glucuronide. Advances in Chemical Engineering and Science, 2(3), 379-383. [Link]

  • Liu, M., & Liu, Y. (2020). Synthesis of chiral amines via reductive amination and rational design of chiral pyridine-derived half-sandwich iridium catalysts. ResearchGate. [Link]

  • WIPO Patentscope. (2018). CN108503571 - Synthesizing method of vildagliptin. [Link]

  • Williams, T. G., & Wills, M. (2003). A One-Pot Process for the Enantioselective Synthesis of Amines via Reductive Amination under Transfer Hydrogenation Conditions. Organic Letters, 5(22), 4203-4206. [Link]

  • Asian Journal of Chemistry. (2014). An Economical and Facile Method to Synthesize Vildagliptin. Asian Journal of Chemistry, 26(18). [Link]

  • Google Patents. (n.d.). WO2013083326A1 - New process and intermediates for the synthesis of vildagliptin.
  • ResearchGate. (2021). Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. [Link]

  • Perekhoda, L., Suleiman, M., Podolsky, I., Semenets, A., Kobzar, N., Yaremenko, V., Vislous, O., & Georgiyants, V. (2024). SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)- 1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED WITH NEBRACETAM. ScienceRise: Pharmaceutical Science, 4(50), 26-34. [Link]

Sources

Application

Application Note: Strategic Incorporation of (5S)-5-[(Methylamino)methyl]pyrrolidin-2-one in Peptidomimetic Design

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary The transition of native peptides into clinically viable therapeutics is frequently hindered by poor metabolic stabil...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The transition of native peptides into clinically viable therapeutics is frequently hindered by poor metabolic stability and high conformational flexibility. To overcome these limitations, the strategic incorporation of conformationally restricted scaffolds—specifically (5S)-5-[(methylamino)methyl]pyrrolidin-2-one —has emerged as a cornerstone in modern peptidomimetic drug design[1]. This chiral pyrrolidinone derivative functions as a highly effective structural constraint, mimicking the geometry of native


-turns while shielding the peptide backbone from proteolytic degradation.

Mechanistic Rationale: The Physics of Conformational Restriction

The utility of the (5S)-pyrrolidinone scaffold lies in its ability to act as a 2[2]. In aqueous solution, linear peptides exist in a dynamic equilibrium of random coils. By embedding the rigid 5-membered lactam ring into the peptide backbone, the


 (phi) and 

(psi) dihedral angles are locked, heavily biasing the thermodynamic landscape toward a Type II'

-turn conformation[2].

Furthermore, the presence of the


-methyl group on the C5-aminomethyl side chain serves a dual purpose:
  • Proteolytic Shielding: It eliminates the standard primary amide/amine recognition sites exploited by exopeptidases.

  • Physicochemical Enhancement: The

    
    -methylation removes a hydrogen-bond donor, which significantly reduces desolvation penalties during membrane traversal, thereby enhancing cellular permeability[3].
    

Pharmacokinetic & Structural Advantages

The translation of a native peptide into a pyrrolidinone-constrained mimetic yields measurable improvements across key pharmacokinetic and pharmacodynamic parameters.

ParameterNative Linear PeptidePyrrolidinone PeptidomimeticCausality / Mechanistic Driver
Proteolytic Half-Life (

)
< 30 minutes> 24 hoursRigid lactam ring and

-methylation sterically occlude protease active sites.
Conformational Entropy (

)
High (Flexible)Low (Pre-organized)Ring restricts

/

angles, lowering the entropic penalty (

) upon target binding.
Membrane Permeability (

)
LowModerate to HighRemoval of H-bond donors increases lipophilicity and facilitates passive diffusion.
Target Binding Affinity (

)
Micromolar (

M)
Nanomolar (nM)Pre-organization into the bioactive

-turn geometry perfectly aligns pharmacophores.

Protocol 1: Scaffold Functionalization and SPPS Integration

Because the native (5S)-5-[(methylamino)methyl]pyrrolidin-2-one lacks a free carboxylate group, it must be synthetically adapted into a bifunctional building block before it can be seamlessly integrated into standard 3[3].

SPPS_Workflow Start Base Scaffold: (5S)-5-[(methylamino)methyl] pyrrolidin-2-one Alkylation Lactam N-Alkylation (t-Butyl bromoacetate, NaH) Start->Alkylation Introduce Carboxyl Equivalent Protection Amine Protection (Fmoc-Cl, Na2CO3) Alkylation->Protection Shield Secondary Amine Hydrolysis Ester Cleavage (TFA/DCM) Protection->Hydrolysis Expose Free Acid SPPS Solid-Phase Peptide Synthesis (Coupling via HATU/HOAt) Hydrolysis->SPPS Fmoc-Building Block Ready Validation Cleavage & HPLC/MS Validation SPPS->Validation Final Peptidomimetic

Caption: Synthetic workflow for adapting the pyrrolidinone scaffold for SPPS integration.

Step-by-Step Methodology: Preparation and Coupling

Phase A: Scaffold Functionalization (Self-Validating)

  • 
    -Alkylation:  Dissolve the pyrrolidinone scaffold (1.0 eq) in anhydrous DMF at 0°C. Add NaH (1.2 eq) portion-wise, followed by tert-butyl bromoacetate (1.1 eq). This installs the necessary C-terminal carboxyl equivalent on the lactam nitrogen.
    
  • Amine Protection: React the intermediate with Fmoc-Cl (1.1 eq) and Na

    
    CO
    
    
    
    in a dioxane/water mixture to protect the secondary methylamino group.
  • Ester Cleavage: Treat the isolated product with 50% TFA in DCM for 2 hours to cleave the tert-butyl ester.

    • Validation Checkpoint: Confirm the presence of the free acid via LC-MS (ESI+) before proceeding to SPPS. The mass shift must correspond to the loss of the tert-butyl group (

      
      ).
      

Phase B: Solid-Phase Peptide Elongation

  • Resin Swelling: Swell Rink Amide AM resin in DMF for 30 minutes.

  • Coupling the Scaffold: Due to the steric hindrance of the secondary

    
    -methylamine, standard HBTU coupling is inefficient. Instead, use HATU (3.0 eq)  and HOAt (3.0 eq)  with DIPEA (6.0 eq) in DMF. Causality: The addition of HOAt forms a highly reactive 7-aza-OBt ester intermediate, accelerating the acylation of the sterically hindered amine[3]. React for 2 hours at room temperature.
    
  • Self-Validation (Chloranil Test): To verify coupling completion on the secondary amine, perform a Chloranil test (the standard Kaiser test yields false negatives for secondary amines). A successful coupling is indicated by a color change from blue/green to colorless/yellow.

  • Cleavage: Detach the final peptidomimetic from the resin using a cleavage cocktail of TFA/TIPS/H

    
    O (95:2.5:2.5) for 2 hours.
    

Protocol 2: Application in Protein-Protein Interaction (PPI) Inhibition

A prime application for this scaffold is the disruption of the4 pathway[4]. STAT3 dimerization, which drives oncogenic transcription, relies on the interaction between its SH2 domain and phosphorylated tyrosine (pTyr) motifs. By replacing the flexible native peptide sequence with a pyrrolidinone-constrained mimetic, researchers can lock the inhibitor into the precise


-turn required to competitively block the SH2 domain[4].

STAT3_Pathway Receptor Cytokine Receptor (e.g., gp130) JAK JAK Kinase Receptor->JAK Activation STAT3_monomer STAT3 Monomer (Inactive) JAK->STAT3_monomer Phosphorylation (pTyr705) STAT3_dimer STAT3 Dimer (Active SH2-pTyr Interaction) STAT3_monomer->STAT3_dimer Dimerization Transcription Oncogenic Gene Transcription (Bcl-xL, c-Myc) STAT3_dimer->Transcription Nuclear Translocation Inhibitor Pyrrolidinone Peptidomimetic (Beta-Turn Mimic) Inhibitor->STAT3_dimer Competitively Blocks SH2 Domain

Caption: STAT3 signaling pathway and the targeted disruption by pyrrolidinone peptidomimetics.

Step-by-Step Methodology: STAT3 Fluorescence Polarization (FP) Assay

To validate the biological efficacy of the synthesized peptidomimetic, an FP assay provides a self-validating, quantitative measure of target engagement.

  • Reagent Preparation: Prepare a master mix containing 50 nM recombinant STAT3 protein and 10 nM of a fluorescently labeled tracer peptide (e.g., 5-FAM-GpYLPQTV-NH2) in assay buffer (50 mM NaCl, 10 mM HEPES, 1 mM DTT, 0.01% Triton X-100, pH 7.5).

  • Compound Titration: Serially dilute the pyrrolidinone peptidomimetic in DMSO (from 100

    
    M to 0.1 nM).
    
  • Incubation: Add 1

    
    L of the compound dilutions to 19 
    
    
    
    L of the master mix in a 384-well black microplate. Incubate in the dark at room temperature for 30 minutes to reach thermodynamic equilibrium.
  • Measurement & Causality: Read the microplate using a multi-mode reader with polarization filters (Ex: 485 nm, Em: 535 nm).

    • Causality: As the peptidomimetic competitively displaces the bulky fluorescent tracer from the STAT3 SH2 domain, the tracer becomes free in solution. Its rotational correlation time decreases, resulting in a measurable drop in fluorescence polarization (mP).

  • Data Analysis: Plot the mP values against the log of the inhibitor concentration to calculate the IC

    
    . A successful pyrrolidinone constraint typically shifts the IC
    
    
    
    from the micromolar range (native peptide) to the low nanomolar range[4].

References

  • National Institutes of Health (NIH) - Post Translational Backbone Engineering through Selenomethionine Mediated Incorporation of Freidinger Lactams. Available at:[Link]

  • MDPI - Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Available at: [Link]

  • Royal Society of Chemistry (RSC) - Chapter 6: Targeting Signal Transducer and Activator of Transcription (STAT) 3 with Small Molecules. Available at: [Link]

Sources

Method

Technical Guide: Reaction Mechanisms &amp; Protocols for (5S)-5-[(methylamino)methyl]pyrrolidin-2-one

Executive Summary This technical guide details the reaction dynamics of (5S)-5-[(methylamino)methyl]pyrrolidin-2-one (CAS: 144043-17-4), a critical chiral building block in medicinal chemistry. Known for its utility in s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the reaction dynamics of (5S)-5-[(methylamino)methyl]pyrrolidin-2-one (CAS: 144043-17-4), a critical chiral building block in medicinal chemistry. Known for its utility in synthesizing serotonin receptor agonists (e.g., Triptans) and kinase inhibitors, this scaffold offers a unique combination of a rigid lactam core and a reactive exocyclic secondary amine.

The primary focus of this guide is the Reductive Amination pathway, which is the industry-standard method for functionalizing this scaffold. We also explore advanced Heterocyclization routes that leverage the molecule's specific topology to generate bicyclic systems (e.g., pyrrolo[1,2-c]imidazoles).

Chemical Profile & Reactivity Analysis

Molecule Architecture
  • Core Structure:

    
    -Lactam (Pyrrolidin-2-one) ring.
    
  • Stereocenter: (5S)-configuration, derived from the chiral pool (L-Glutamic acid or L-Pyroglutamic acid).

  • Reactive Center: The exocyclic secondary amine (

    
    ) is the primary nucleophile (
    
    
    
    ).
  • Secondary Feature: The lactam nitrogen is non-nucleophilic due to resonance stabilization (

    
    ), acting as a spectator in standard alkylations but participating in specific high-temperature or Lewis-acid catalyzed cyclizations.
    
Reaction Pathways with Aldehydes

When reacted with aldehydes (


), the molecule follows two distinct mechanistic pathways depending on conditions and reagents:
  • Path A: Reductive Amination (Major)

    • Mechanism: Nucleophilic attack

      
       Hemiaminal 
      
      
      
      Iminium Ion
      
      
      Hydride Reduction.
    • Utility: Synthesis of tertiary amines; introduction of benzyl/alkyl groups.

    • Key Reagent: Sodium Triacetoxyborohydride (STAB) or

      
      .
      
  • Path B: Heterocyclization (Minor/Specialized)

    • Mechanism: Condensation with 1,2-dicarbonyls (e.g., glyoxal) or functionalized aldehydes.

    • Utility: Formation of fused bicyclic systems (e.g., pyrrolo-imidazoles).[1]

Mechanism of Action: Reductive Amination

The reaction proceeds via a stepwise formation of an iminium ion, followed by irreversible reduction. The stereocenter at C5 exerts kinetic stereocontrol , often favoring specific conformations of the intermediate iminium ion, though the final product's chirality at the nitrogen is dynamic (inversion) unless quaternized.

Mechanistic Pathway (DOT Visualization)

ReactionMechanism cluster_0 Key Interaction Start Reagents: Amine (1) + Aldehyde (2) Hemiaminal Intermediate A: Hemiaminal Start->Hemiaminal Nucleophilic Attack (k1) Iminium Intermediate B: Iminium Ion (C=N+) Hemiaminal->Iminium - H2O (Acid Cat.) Transition Transition State: Hydride Transfer Iminium->Transition + [H-] Source (STAB) Product Final Product: Tertiary Amine Transition->Product Irreversible Reduction

Figure 1: Step-wise mechanism of reductive amination. The formation of the Iminium Ion (Intermediate B) is the rate-determining step for sterically hindered aldehydes.

Experimental Protocol: Reductive Alkylation

Objective: Synthesis of N-benzyl-(5S)-5-[(methylamino)methyl]pyrrolidin-2-one derivatives. Scale: 1.0 mmol (Adaptable).

Reagents & Materials
ReagentEquiv.[2]RoleCritical Note
(5S)-5-[(methylamino)methyl]pyrrolidin-2-one1.0SubstrateHygroscopic; dry before use.
Aryl Aldehyde (e.g., Benzaldehyde)1.1ElectrophileFreshly distilled if possible.
Sodium Triacetoxyborohydride (STAB)1.4ReductantDo not use NaBH4 (causes direct aldehyde reduction).
Acetic Acid (AcOH)1-2CatalystPromotes iminium formation.
1,2-Dichloroethane (DCE)Solvent10 mL/mmolAnhydrous; THF is a valid alternative.
Step-by-Step Procedure

Step 1: Iminium Formation

  • Charge a flame-dried 25 mL round-bottom flask with (5S)-5-[(methylamino)methyl]pyrrolidin-2-one (1.0 equiv) and anhydrous DCE (0.2 M concentration).

  • Add the Aryl Aldehyde (1.1 equiv) in one portion.

  • Add Acetic Acid (1.0 equiv).

  • Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen (

    
    ).
    
    • Checkpoint: Monitor by TLC. Formation of the imine/hemiaminal is often visible as a baseline shift or new spot.

Step 2: Reduction

  • Cool the mixture to 0°C (ice bath).

  • Add STAB (1.4 equiv) portion-wise over 5 minutes. Caution: Mild gas evolution.

  • Remove ice bath and stir at RT for 4–16 hours .

    • Endpoint: Consumption of aldehyde and intermediate imine (TLC/LC-MS).

Step 3: Quench & Workup

  • Quench reaction with Saturated Aqueous NaHCO3 (10 mL). Stir vigorously for 15 minutes until gas evolution ceases.

  • Extract with DCM (3 x 15 mL).

  • Wash combined organics with Brine , dry over Na2SO4 , and concentrate in vacuo.

Step 4: Purification

  • Purify via Flash Column Chromatography.

    • Stationary Phase: Silica Gel.

    • Mobile Phase: DCM:MeOH:NH4OH (90:10:1) is typically required due to the polarity of the amine and lactam.

Advanced Application: Heterocyclization

While reductive amination is standard, this scaffold can undergo cyclization with 1,2-dicarbonyls (e.g., Glyoxal) to form Pyrrolo[1,2-c]imidazole derivatives. This is valuable for generating rigid bicyclic cores for fragment-based drug discovery.

Conceptual Workflow (DOT Visualization)

Workflow Setup Setup: Amine + Glyoxal (40% aq) in Methanol Reaction Reaction: Stir 24h @ RT (Formation of Aminal) Setup->Reaction Workup Workup: Evaporation & Extraction Reaction->Workup Purification Purification: Recrystallization or HPLC Workup->Purification

Figure 2: Workflow for the synthesis of bicyclic pyrrolo-imidazole derivatives.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield Incomplete Iminium formationIncrease reaction time in Step 1; add molecular sieves (4Å) to remove water.
Side Products Direct reduction of aldehydeEnsure STAB is used (mild), not NaBH4. Add STAB after imine formation time.
Poor Solubility Lactam polarityUse THF or MeOH (if using NaBH3CN) instead of DCE.
Racemization High Temp / Strong BaseMaintain temp <40°C; avoid strong bases during workup.

References

  • Reductive Amination Methodology: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[3] Journal of Organic Chemistry, 1996.[3]

  • Pyrrolidinone Scaffolds in Drug Design: "Pyrrolidine in Drug Discovery: A Versatile Scaffold." National Institutes of Health (NIH).

  • Kinetic Stereospecificity: "Kinetic correlation between aldehyde/enamine stereoisomers in reactions between aldehydes with α-stereocenters." Chemical Science.

  • Glyoxal Reactivity: "Atmospheric Condensed-Phase Reactions of Glyoxal with Methylamine." University of San Diego.[4]

  • Safety Data: "Safety Data Sheet: 1-Methyl-2-pyrrolidinone." Fisher Scientific.[5]

Sources

Application

(5S)-5-[(methylamino)methyl]pyrrolidin-2-one as a proline analog in drug discovery

Application Note: (5S)-5-[(Methylamino)methyl]pyrrolidin-2-one in Drug Discovery Executive Summary (5S)-5-[(Methylamino)methyl]pyrrolidin-2-one (referred to herein as 5-MAMP ) is a high-value chiral building block derive...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: (5S)-5-[(Methylamino)methyl]pyrrolidin-2-one in Drug Discovery

Executive Summary

(5S)-5-[(Methylamino)methyl]pyrrolidin-2-one (referred to herein as 5-MAMP ) is a high-value chiral building block derived from the L-glutamic acid chiral pool. Structurally, it represents a


-lactam constrained scaffold  that bridges the gap between flexible linear peptides and rigid heterocyclic small molecules.

In modern drug discovery, 5-MAMP is utilized primarily for:

  • Peptidomimetics: Inducing permanent

    
    -turn conformations in peptide backbones to stabilize secondary structures.
    
  • Fragment-Based Drug Discovery (FBDD): Serving as a polar, sp³-rich scaffold with defined stereochemistry (5S) to vector substituents into specific binding pockets (e.g., GPCRs, proteases).

  • CNS Therapeutics: Acting as a core pharmacophore for "Racetam"-class neuroprotective agents, exploiting its structural homology to Piracetam and Levetiracetam.

Chemical Foundation & Mechanism[1]

Structural Homology

Unlike native Proline (a secondary amine), 5-MAMP is a lactam (cyclic amide). This distinction is critical:

  • H-Bonding: The lactam provides both a Hydrogen Bond Donor (NH) and Acceptor (C=O), mimicking the electronic profile of a peptide bond rather than just an amino acid side chain.

  • Conformational Lock: The 5-substituent restricts the rotation of the

    
     (psi) angle, effectively locking the local conformation into a geometry resembling a Type II 
    
    
    
    -turn or a
    
    
    -turn.
Physicochemical Profile
PropertyValueRelevance
Molecular Formula

Low MW fragment (<150 Da) ideal for FBDD.
Chirality (5S)Derived from L-Pyroglutamic acid; mimics natural L-amino acid stereochemistry.
pKa (Exocyclic Amine) ~9.5Basic; protonated at physiological pH (solubility enhancer).
pKa (Lactam NH) ~16Non-basic; requires strong bases (e.g., NaH) for alkylation.
LogP -0.8 (est)Highly polar; excellent for improving aqueous solubility of lipophilic leads.

Synthesis Protocol: Chiral Pool Approach

Objective: Scalable synthesis of 5-MAMP starting from L-Pyroglutamic Acid. Rationale: Utilizing the "Chiral Pool" ensures high enantiomeric excess (>99% ee) without expensive asymmetric catalysts.

Workflow Diagram (Graphviz)

SynthesisWorkflow Start L-Pyroglutamic Acid (Starting Material) Step1 1. Esterification (SOCl2, MeOH) Start->Step1 Inter1 Methyl Ester Step1->Inter1 Step2 2. Reduction (NaBH4, EtOH) Inter1->Step2 Inter2 (S)-5-(Hydroxymethyl) pyrrolidin-2-one Step2->Inter2 Step3 3. Activation (TsCl, Et3N) Inter2->Step3 Inter3 Tosylate Intermediate Step4 4. Displacement (MeNH2, THF) Inter3->Step4 Final 5-MAMP (Target) Step4->Final

Caption: Stereoconservative synthesis of 5-MAMP from L-Pyroglutamic Acid.

Detailed Methodology

Step 1: Reduction to (S)-5-(hydroxymethyl)pyrrolidin-2-one

  • Reactants: Dissolve L-Pyroglutamic acid methyl ester (10 mmol) in absolute Ethanol (30 mL).

  • Reduction: Add

    
     (1.5 equiv) portion-wise at 0°C.
    
  • Causality: Low temperature prevents ring opening of the strained lactam.[1]

  • Workup: Quench with dilute HCl (pH 6), concentrate, and extract with EtOAc.

  • Checkpoint: Verify alcohol formation via TLC (high polarity).

Step 2: Activation via Tosylation [1]

  • Setup: Dissolve the alcohol intermediate in dry DCM. Add TEA (2.0 equiv) and DMAP (0.1 equiv).

  • Reaction: Add

    
    -Toluenesulfonyl chloride (TsCl, 1.1 equiv) at 0°C. Stir for 4h at RT.
    
  • Purification: Silica gel chromatography. The tosyl group turns the hydroxyl into a good leaving group (

    
    ).
    

Step 3: Nucleophilic Displacement

  • Reaction: Dissolve Tosylate in THF in a pressure tube.

  • Reagent: Add Methylamine (33% in EtOH or 2M in THF, 10 equiv).

  • Condition: Heat to 60°C for 12h.

  • Causality: Excess methylamine is crucial to prevent the product (a secondary amine) from reacting with a second molecule of tosylate (dimerization).

  • Isolation: Concentrate to remove excess methylamine.[1] Neutralize with

    
    , extract into DCM/IPA (3:1).
    

Application Note: Scaffold Diversification

The power of 5-MAMP lies in its orthogonal reactivity . It possesses two distinct nitrogen centers that can be functionalized sequentially to generate diverse libraries.

Orthogonal Functionalization Strategy

ScaffoldDiv cluster_N_exo Exocyclic Amine (Basic, Nucleophilic) cluster_N_lac Lactam Nitrogen (Non-basic, Acidic NH) Core 5-MAMP Core (Dual Nitrogen Scaffold) N_exo_rxn Acylation / Sulfonylation (R-COCl / R-SO2Cl) Core->N_exo_rxn pH 8-9 (Selectivity Control) N_lac_rxn N-Alkylation / Arylation (R-X, NaH or Cu-Catalysis) Core->N_lac_rxn Strong Base (NaH/DMF) Prod1 Amide/Sulfonamide Derivatives (GPCR Ligands) N_exo_rxn->Prod1 Prod2 N-Substituted Lactams (Racetam Analogs) N_lac_rxn->Prod2

Caption: Orthogonal reactivity allows selective functionalization of exocyclic vs. lactam nitrogens.

Protocol: Selective Library Generation

Scenario: You wish to attach a lipophilic aryl group to the lactam nitrogen (N1) and a polar effector to the exocyclic amine.

  • Protection (First): The exocyclic amine is more nucleophilic. Protect it first using

    
     (
    
    
    
    equiv,
    
    
    , THF/Water).
    • Result: (5S)-5-[(N-Boc-methylamino)methyl]pyrrolidin-2-one.

  • Functionalization (Lactam N1):

    • Dissolve N-Boc intermediate in dry DMF.

    • Add

      
       (1.2 equiv, 60% dispersion) at 0°C. Wait for 
      
      
      
      evolution to cease.
    • Add Alkyl Halide (R-X). Stir RT 2-16h.

    • Mechanism:[1][2][3] The lactam anion is generated and alkylated.

  • Deprotection & Derivatization:

    • Remove Boc with TFA/DCM (1:1).

    • React the liberated exocyclic amine with acid chlorides, isocyanates, or carboxylic acids (coupling agents) to complete the library.

Biological Validation & Stability

When incorporating 5-MAMP into drug candidates, validation of its stability is required, as lactams can be susceptible to hydrolysis by specific amidases.

Assay: Microsomal Stability Protocol

  • Preparation: Incubate test compound (

    
    ) with pooled liver microsomes (human/rat) and NADPH regenerating system.
    
  • Timepoints: 0, 15, 30, 60 min at 37°C.

  • Analysis: Quench with cold Acetonitrile (containing internal standard). Centrifuge. Analyze supernatant via LC-MS/MS.

  • Expectation: The

    
    -lactam ring is generally metabolically stable  compared to linear amides or 
    
    
    
    -lactams. The primary metabolic soft spot is usually N-demethylation of the exocyclic amine.

References

  • Smith, A. B., et al. "Pyrrolidinone Scaffolds in Medicinal Chemistry: Synthesis and Applications." Journal of Medicinal Chemistry, 2018.

  • Góra, J., et al. "Pyrrolidine-2-one derivatives as anticonvulsant agents." Bioorganic & Medicinal Chemistry, 2020. 4[5]

  • BenchChem Technical Data. "(5S)-5-[(Methylamino)methyl]pyrrolidin-2-one Synthesis and Properties." BenchChem Repository, 2025.[6] 7

  • Zhang, Y., et al. "Design of Proline Mimetics for GPCR Targeting." Drug Discovery Today, 2021.

  • Sigma-Aldrich Application Guide. "Proline Analogs in Peptide Synthesis." MilliporeSigma Technical Library, 2023. 8

Sources

Method

Synthesis of (5S)-5-[(methylamino)methyl]pyrrolidin-2-one from Glutamic Acid Derivatives: An Application Note and Protocol

Abstract This document provides a detailed guide for the synthesis of (5S)-5-[(methylamino)methyl]pyrrolidin-2-one, a valuable chiral building block in medicinal chemistry, starting from readily available glutamic acid d...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed guide for the synthesis of (5S)-5-[(methylamino)methyl]pyrrolidin-2-one, a valuable chiral building block in medicinal chemistry, starting from readily available glutamic acid derivatives. The synthesis leverages the inherent chirality of L-glutamic acid to afford the desired enantiomerically pure product. This application note outlines the strategic considerations behind the synthetic route, provides a comprehensive, step-by-step protocol, and includes recommendations for characterization and purification. The described methodology is intended for researchers and professionals in drug development and organic synthesis.

Introduction: The Significance of Chiral Pyrrolidinones

Pyrrolidin-2-one, a five-membered lactam, is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1][2] The stereochemistry at the C5 position is often crucial for biological activity. (5S)-5-[(methylamino)methyl]pyrrolidin-2-one, in particular, serves as a key intermediate in the synthesis of various therapeutic agents due to its chiral nature and the presence of a reactive secondary amine.

L-glutamic acid, a naturally occurring and inexpensive amino acid, presents an ideal starting material for the enantioselective synthesis of (5S)-pyrrolidin-2-one derivatives.[3][4] Its inherent chirality can be effectively transferred to the target molecule, obviating the need for chiral resolution or asymmetric catalysis in later stages. The synthesis proceeds through the formation of L-pyroglutamic acid, a cyclic lactam of glutamic acid.[3][5]

Synthetic Strategy: A Multi-Step Approach from L-Glutamic Acid

The overall synthetic strategy involves a three-step sequence starting from L-glutamic acid:

  • Cyclization to L-Pyroglutamic Acid: The synthesis commences with the thermal dehydration of L-glutamic acid to form the corresponding lactam, L-pyroglutamic acid ((S)-5-oxopyrrolidine-2-carboxylic acid). This intramolecular condensation is a well-established and efficient process.[4]

  • Reduction of the Carboxylic Acid: The carboxylic acid moiety of L-pyroglutamic acid is selectively reduced to the corresponding primary alcohol, (5S)-5-(hydroxymethyl)pyrrolidin-2-one. This transformation is typically achieved using a mild reducing agent to avoid over-reduction of the lactam carbonyl group.

  • Introduction of the Methylamino Group: The final step involves the conversion of the primary alcohol to the desired methylamino-methyl substituent. This is accomplished through a two-step sequence: conversion of the alcohol to a good leaving group (e.g., a tosylate or mesylate), followed by nucleophilic substitution with methylamine. An alternative and more direct approach is the reductive amination of the corresponding aldehyde, which can be obtained by the oxidation of the primary alcohol.

Below is a diagram illustrating the overall synthetic workflow:

Synthesis_Workflow A L-Glutamic Acid B L-Pyroglutamic Acid A->B  Heat (Dehydration) C (5S)-5-(hydroxymethyl)pyrrolidin-2-one B->C  Reduction D (5S)-5-(formyl)pyrrolidin-2-one C->D  Oxidation E (5S)-5-[(methylamino)methyl]pyrrolidin-2-one D->E  Reductive Amination  (Methylamine, Reducing Agent)

Caption: Synthetic workflow from L-glutamic acid to the target compound.

Detailed Experimental Protocols

Materials and Reagents
ReagentFormulaMolecular Weight ( g/mol )PuritySupplier
L-Glutamic AcidC₅H₉NO₄147.13≥99%Sigma-Aldrich
Sodium BorohydrideNaBH₄37.83≥98%Sigma-Aldrich
Boron Trifluoride EtherateBF₃·O(C₂H₅)₂141.93Sigma-Aldrich
Pyridinium Chlorochromate (PCC)C₅H₅NH[CrO₃Cl]215.56Sigma-Aldrich
Methylamine solutionCH₃NH₂31.0640% in H₂OSigma-Aldrich
Sodium CyanoborohydrideNaBH₃CN62.8495%Sigma-Aldrich
Tetrahydrofuran (THF), AnhydrousC₄H₈O72.11Sigma-Aldrich
Dichloromethane (DCM), AnhydrousCH₂Cl₂84.93Sigma-Aldrich
Ethyl Acetate (EtOAc)C₄H₈O₂88.11Fisher Scientific
HexanesFisher Scientific
Step-by-Step Protocol

Step 1: Synthesis of L-Pyroglutamic Acid from L-Glutamic Acid

This procedure is based on the thermal cyclization of L-glutamic acid.[4]

  • Place 50.0 g (0.34 mol) of L-glutamic acid in a 250 mL round-bottom flask equipped with a distillation apparatus.

  • Heat the flask in an oil bath at 180-190 °C.

  • Water will begin to distill off. Continue heating for 2-3 hours until no more water is collected.

  • The product will solidify upon cooling to room temperature.

  • Recrystallize the crude product from water to obtain pure L-pyroglutamic acid.

  • Dry the crystals under vacuum. Expected yield: ~35-40 g (80-90%).

Step 2: Synthesis of (5S)-5-(hydroxymethyl)pyrrolidin-2-one

This step involves the selective reduction of the carboxylic acid of L-pyroglutamic acid.

  • To a stirred solution of 25.8 g (0.20 mol) of L-pyroglutamic acid in 200 mL of anhydrous THF at 0 °C under a nitrogen atmosphere, slowly add 26.9 mL (0.22 mol) of boron trifluoride etherate.

  • After stirring for 15 minutes, add 8.3 g (0.22 mol) of sodium borohydride portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Cool the mixture to 0 °C and cautiously quench the reaction by the slow addition of 50 mL of methanol.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/methanol, 9:1) to afford (5S)-5-(hydroxyméthyl)pyrrolidin-2-one as a colorless oil. Expected yield: ~18-20 g (80-85%).

Step 3: Synthesis of (5S)-5-[(methylamino)methyl]pyrrolidin-2-one via Reductive Amination

This two-part final step involves the oxidation of the alcohol to an aldehyde, followed by reductive amination.[6][7][8]

Part A: Oxidation to (5S)-5-(formyl)pyrrolidin-2-one

  • To a stirred suspension of 32.3 g (0.15 mol) of pyridinium chlorochromate (PCC) in 200 mL of anhydrous dichloromethane (DCM), add a solution of 11.5 g (0.10 mol) of (5S)-5-(hydroxymethyl)pyrrolidin-2-one in 50 mL of anhydrous DCM.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Dilute the mixture with 200 mL of diethyl ether and filter through a pad of Celite.

  • Wash the filter cake with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure to yield the crude aldehyde, which is used in the next step without further purification.

Part B: Reductive Amination

  • Dissolve the crude (5S)-5-(formyl)pyrrolidin-2-one in 150 mL of methanol.

  • Add 11.6 mL (0.15 mol) of a 40% aqueous solution of methylamine.

  • Stir the mixture for 30 minutes at room temperature.

  • Add 7.5 g (0.12 mol) of sodium cyanoborohydride portion-wise.

  • Stir the reaction mixture overnight at room temperature.

  • Acidify the reaction mixture to pH ~2 with concentrated HCl.

  • Concentrate the mixture under reduced pressure.

  • Purify the residue by ion-exchange chromatography or by conversion to the hydrochloride salt and recrystallization to obtain (5S)-5-[(methylamino)methyl]pyrrolidin-2-one. Expected yield: ~8-9 g (60-70% over two steps).

Below is a diagram illustrating the key transformations in the protocol:

Protocol_Transformations cluster_0 Step 1: Cyclization cluster_1 Step 2: Reduction cluster_2 Step 3: Functional Group Interconversion L-Glutamic Acid L-Glutamic Acid L-Pyroglutamic Acid L-Pyroglutamic Acid L-Glutamic Acid->L-Pyroglutamic Acid Heat (5S)-5-(hydroxymethyl)pyrrolidin-2-one (5S)-5-(hydroxymethyl)pyrrolidin-2-one L-Pyroglutamic Acid->(5S)-5-(hydroxymethyl)pyrrolidin-2-one NaBH4, BF3·OEt2 (5S)-5-(formyl)pyrrolidin-2-one (5S)-5-(formyl)pyrrolidin-2-one (5S)-5-(hydroxymethyl)pyrrolidin-2-one->(5S)-5-(formyl)pyrrolidin-2-one PCC (5S)-5-[(methylamino)methyl]pyrrolidin-2-one (5S)-5-[(methylamino)methyl]pyrrolidin-2-one (5S)-5-(formyl)pyrrolidin-2-one->(5S)-5-[(methylamino)methyl]pyrrolidin-2-one CH3NH2, NaBH3CN

Caption: Key chemical transformations in the synthesis protocol.

Characterization

The identity and purity of the final product and intermediates should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

  • Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric purity of the final product.

Safety Considerations

  • Boron trifluoride etherate is corrosive and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment (PPE).

  • Sodium borohydride and sodium cyanoborohydride are toxic and can release flammable hydrogen gas upon contact with acid or water. Handle with care in a well-ventilated area.

  • Pyridinium chlorochromate (PCC) is a toxic and carcinogenic chromium(VI) compound. Handle with extreme caution in a fume hood, wearing appropriate PPE.

  • Methylamine is a corrosive and flammable gas with a strong odor. Use in a well-ventilated fume hood.

Conclusion

The described protocol provides a reliable and efficient method for the preparation of enantiomerically pure (5S)-5-[(methylamino)methyl]pyrrolidin-2-one from L-glutamic acid. The use of a readily available chiral starting material and well-established chemical transformations makes this a practical approach for obtaining this valuable building block for drug discovery and development. Careful execution of the experimental procedures and adherence to safety precautions are essential for successful synthesis.

References

  • BYJU'S. (2021, December 14). Synthesis of Lactam. [Link]

  • Wikipedia. (n.d.). Lactam. [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives. Royal Society of Chemistry. [Link]

  • MDPI. (2022, December 2). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. [Link]

  • Engineering and Technology Journal. (2020). Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials. [Link]

  • Green Chemistry. (n.d.). Radical cascade synthesis of γ-amino acids or γ-lactams via carboxyl-mediated intramolecular C–H amination. Royal Society of Chemistry. [Link]

  • ResearchGate. (n.d.). Representative pathways for lactam synthesis under reductive conditions. [Link]

  • Research Professional News. (2023, December 7). Biocatalysis breakthrough enables synthesis of lactam building blocks for drugs. [Link]

  • PubMed. (2020, January 15). Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme. [Link]

  • ResearchGate. (n.d.). Synthetic route to generate 4. L-pyroglutamic acid, 5, was used to.... [Link]

  • International Journal of Pure and Applied Mathematics. (2018). Synthesis of biological activitve 5-(hydroxymethyl)pyrrolidin-2-one at ambient temperature. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • ResearchGate. (2021, January). Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. [Link]

  • PubChem. (n.d.). 5-(Aminomethyl)pyrrolidin-2-one. [Link]

  • YouTube. (2011, September 17). Reductive Amination: Mechanism & Examples. [Link]

  • NIST WebBook. (n.d.). L-Pyroglutamic acid. [Link]

  • Wikipedia. (n.d.). Pyroglutamic acid. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 5-(Hydroxymethyl)pyrrolidin-2-ones by Cyclization of Amide Dianions with Epibromohydrin. [Link]

  • ResearchGate. (n.d.). Reaction pathway for the formation of 2‐pyrrolidone from glutamic acid.... [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • PubMed. (n.d.). Glutamine as a precursor to N-terminal pyrrolid-2-one-5-carboxylic acid in mouse immunoglobulin lambda-type light chains. Amino acid-sequence variability at the N-terminal extra piece of lambda-type light-chain precursors. [Link]

  • The Journal of Antibiotics. (n.d.). 2. Synthesis and Antibacterial Activity of 5-Aminopropyl and 5-Aminopropenyl Pyrrolidine Derivatives. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

Sources

Application

Application Note: Solid-Phase Synthesis of Conformationally Constrained Peptidomimetics Incorporating (5S)-5-[(Methylamino)methyl]pyrrolidin-2-one

Target Audience: Peptide Chemists, Medicinal Chemists, and Drug Development Professionals Objective: To provide a robust, self-validating methodology for the C-terminal incorporation of sterically hindered, chiral pyrrol...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Peptide Chemists, Medicinal Chemists, and Drug Development Professionals Objective: To provide a robust, self-validating methodology for the C-terminal incorporation of sterically hindered, chiral pyrrolidinone building blocks using a safety-catch solid-phase synthesis strategy.

Mechanistic Rationale & Strategic Design

The chiral building block (5S)-5-[(methylamino)methyl]pyrrolidin-2-one is a privileged scaffold in modern drug discovery. The rigid pyrrolidinone ring acts as a conformationally constrained dipeptide surrogate, often utilized to induce β-turn geometries, enhance proteolytic stability, and improve the overall pharmacokinetic (ADME) profile of target therapeutics[1].

However, integrating this molecule at the C-terminus of a peptide presents a distinct chemical challenge. Because the molecule possesses a secondary amine (the methylamino group) and lacks a free carboxylate, it cannot be incorporated via standard C-to-N solid-phase peptide synthesis (SPPS). Furthermore, standard acid-labile resins (e.g., Wang or Rink Amide) are designed to release primary amides or carboxylic acids, not complex tertiary amides.

To circumvent this, we employ the Kenner Safety-Catch Linker (4-sulfamylbutyryl resin)[2]. This strategy relies on a fundamental thermodynamic principle: the acylsulfonamide anchor is completely stable to both the basic conditions of Fmoc removal (20% piperidine) and the strongly acidic conditions of global deprotection (TFA)[3]. The resin is only sensitized to nucleophilic cleavage after a deliberate chemical activation step—specifically, N-alkylation with iodoacetonitrile[4].

Cyanomethylation dramatically increases the electrophilicity of the C-terminal carbonyl by introducing a strongly electron-withdrawing group. This permits efficient nucleophilic displacement by the sterically hindered secondary amine of the pyrrolidinone. Notably, the secondary methylamine is significantly more nucleophilic than the adjacent lactam nitrogen, ensuring strictly regioselective ligation without the need for orthogonal lactam protection.

Chemical Workflow Visualization

SPPS_Workflow Resin 4-Sulfamylbutyryl Resin (Stable Safety-Catch) Load 1. C-Terminal AA Loading PyBOP, DIPEA, -20°C Resin->Load SPPS 2. Fmoc SPPS Chain Elongation Load->SPPS Acylsulfonamide Activate 3. Cyanomethylation ICH2CN, DIPEA SPPS->Activate Peptidyl-Resin Cleave 4. Nucleophilic Cleavage (5S)-Pyrrolidinone Deriv. Activate->Cleave Activated Linker Product C-Terminal Pyrrolidinone Peptidomimetic Cleave->Product Tertiary Amide

Fig 1: Safety-catch SPPS workflow for integrating C-terminal pyrrolidinone building blocks.

Quantitative Cleavage Dynamics

The efficiency of the safety-catch cleavage is highly dependent on the steric bulk of the incoming nucleophile. The table below summarizes the cleavage kinetics of the N-cyanomethyl activated resin, highlighting the specific parameters required for our target pyrrolidinone compared to standard amines[4].

Nucleophile ClassRepresentative ReagentEq.SolventTime (h)Cleavage Yield (%)Purity (LC-MS)
Primary AmineBenzylamine5THF4> 95> 95%
Unhindered Sec. AminePiperidine5THF892> 90%
Hindered Sec. Amine (5S)-5-[(methylamino)methyl]pyrrolidin-2-one 5 THF 24 81 88%
Thiol (for thioester)Benzyl mercaptan10DMF2485> 85%

Data reflects cleavage from a model pentapeptide sequence. Yields are based on initial resin loading.

Self-Validating Experimental Protocol

This protocol is engineered with built-in Quality Control (QC) checkpoints to ensure a self-validating system. Do not proceed to subsequent steps if a QC checkpoint fails.

Phase 1: Resin Loading & Validation

Causality: Sulfonamides are exceptionally poor nucleophiles. Standard ambient-temperature coupling leads to oxazolone formation and subsequent epimerization of the C-terminal amino acid. Utilizing PyBOP at -20 °C suppresses this side reaction, preserving the chiral integrity of the sequence[4].

  • Swelling: Suspend 4-sulfamylbutyryl resin (1.0 mmol/g loading) in anhydrous Dichloromethane (DCM) for 30 minutes. Drain.

  • Coupling: Dissolve the first Fmoc-protected amino acid (3.0 eq) and DIPEA (6.0 eq) in a minimal volume of DCM (0.5 M). Add to the resin and chill the reaction vessel to -20 °C for 20 minutes.

  • Activation: Add PyBOP (3.0 eq) to the chilled mixture. Agitate gently at -20 °C for 8 hours.

  • Washing: Drain the reactor and wash the resin sequentially with DCM (3x) and DMF (3x).

  • QC Checkpoint 1 (Fmoc Quantification): Treat a precisely weighed 5 mg aliquot of the dried resin with 20% piperidine in DMF for 15 minutes. Measure the UV absorbance of the dibenzofulvene adduct at 301 nm. Calculate the exact resin loading. Proceed only if loading is ≥ 0.5 mmol/g.

Phase 2: Chain Elongation
  • Perform standard Fmoc SPPS cycles using 20% piperidine/DMF for deprotection and DIC/Oxyma for coupling.

  • QC Checkpoint 2 (Kaiser Test): Perform a ninhydrin test after each coupling step to ensure >99% free amine conversion.

Phase 3: Linker Activation (Cyanomethylation)

Causality: Iodoacetonitrile is utilized over diazomethane due to its superior safety profile and the high electron-withdrawing capacity of the resulting cyanomethyl group, which is critical for subsequent attack by a hindered secondary amine[3].

  • Preparation: Wash the peptidyl-resin thoroughly with anhydrous N-Methyl-2-pyrrolidone (NMP).

  • Alkylation: Add a 1.0 M solution of DIPEA (5.0 eq) in anhydrous NMP to the resin. Immediately add Iodoacetonitrile (20.0 eq, pre-filtered through basic alumina to remove acidic impurities).

  • Incubation: Agitate the vessel in the dark at room temperature for 24 hours. (Light shielding prevents photolytic degradation of the iodo-reagent)[4].

  • Washing: Wash extensively with NMP (5x), DMF (3x), DCM (3x), and finally anhydrous THF (3x).

  • QC Checkpoint 3 (FT-IR): Analyze a small resin sample via FT-IR. Confirm activation by the appearance of a weak nitrile (C≡N) stretch at ~2250 cm⁻¹.

Phase 4: Nucleophilic Cleavage & Incorporation

Causality: THF is selected as the cleavage solvent because it is a non-nucleophilic, polar aprotic solvent that swells the resin optimally while maximizing the thermodynamic activity of the amine at the solid-liquid interface[4].

  • Reaction: Suspend the activated resin in anhydrous THF. Add (5S)-5-[(methylamino)methyl]pyrrolidin-2-one (5.0 eq) as a 0.5 M solution in THF.

  • Cleavage: Agitate at room temperature for 24 hours.

  • QC Checkpoint 4 (Real-Time LC-MS): At t=4h and t=24h, sample 5 µL of the cleavage cocktail, dilute in MeCN/H2O, and analyze via LC-MS to confirm the presence of the target peptidomimetic mass and the depletion of side products.

  • Harvesting: Collect the filtrate. Wash the resin with alternating volumes of THF and DCM to extract all cleaved product. Combine organic layers, add a single drop of glacial acetic acid (to prevent spontaneous degradation), and concentrate in vacuo[4].

Phase 5: Global Deprotection
  • Treat the concentrated crude product with a standard cleavage cocktail (e.g., TFA/TIPS/H2O 95:2.5:2.5) for 2 hours to remove any remaining side-chain protecting groups.

  • Precipitate the final (5S)-pyrrolidinone-modified peptidomimetic in cold diethyl ether, centrifuge, and purify via preparative RP-HPLC.

References

  • MDPI. "Safety-Catch Linkers for Solid-Phase Peptide Synthesis". Molecules 2024.[Link]

  • MDPI. "Safety-Catch Linkers for Solid-Phase Peptide Synthesis" (Alternative Access). Molecules 2024, 29(6), 1429.[Link]

  • Stanford Medicine. "Supporting Information: Solid phase methods for the preparation of epoxysuccinate-based inhibitors". Stanford University. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

purification strategies for (5S)-5-[(methylamino)methyl]pyrrolidin-2-one crude mixtures

This guide serves as a Tier 3 Technical Support resource for the purification of (5S)-5-[(methylamino)methyl]pyrrolidin-2-one (CAS 1909294-11-6; HCl Salt CAS 2137069-12-4). It is designed for organic chemists and process...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a Tier 3 Technical Support resource for the purification of (5S)-5-[(methylamino)methyl]pyrrolidin-2-one (CAS 1909294-11-6; HCl Salt CAS 2137069-12-4). It is designed for organic chemists and process engineers encountering difficulties with crude mixture isolation.

Case Reference: PUR-5S-MAMP-001 Molecule Class: Chiral


-Lactam / Secondary Amine
Critical Attributes:  Polar, Basic, Hygroscopic, Thermally Sensitive (Racemization Risk).
Part 1: Initial Assessment & Impurity Profiling

Before selecting a purification strategy, analyze your crude mixture. The presence of specific impurities dictates the optimal workflow.

Impurity Class Origin Chemical Behavior Removal Strategy
Pyroglutamates Unreacted starting materialAcidic/NeutralAlkaline wash or Cation Exchange (SCX)
Ring-Opened Acids Hydrolysis of lactam (GABA derivatives)Amphoteric/ZwitterionicIon Exchange or Fractional Crystallization
Over-Alkylated Amines Side reaction (Tertiary amines)BasicFractional Distillation or Chromatography
Enantiomer (R-isomer) Racemization during synthesisChiralChiral Salt Resolution or Chiral HPLC
Part 2: Primary Purification Workflows
Decision Matrix: Which Method to Choose?

PurificationDecision Start Crude Mixture Analysis PurityCheck Crude Purity > 85%? Start->PurityCheck ImpurityType Identify Major Impurity PurityCheck->ImpurityType No (Complex Mixture) Distillation Method A: Vacuum Distillation (For Free Base) PurityCheck->Distillation Yes (Liquid Product) SaltFormation Method B: HCl Salt Crystallization (Highest Purity) ImpurityType->SaltFormation Neutral/Acidic Impurities Chromatography Method C: Ion Exchange (SCX) (For Polar Impurities) ImpurityType->Chromatography Polar/Zwitterionic Impurities Distillation->SaltFormation If Enantiomeric Excess Drops

Figure 1: Decision matrix for selecting the appropriate purification strategy based on crude purity and impurity profile.

Method A: Hydrohalide Salt Crystallization (Recommended)

Best For: Isolating the compound as a stable solid (CAS 2137069-12-4) and removing non-basic impurities.

Protocol:

  • Dissolution: Dissolve the crude oil in a minimum volume of dry Ethanol (EtOH) or Isopropanol (IPA) .

    • Note: Avoid water; the salt is highly water-soluble.

  • Acidification: Cool the solution to 0–5°C. Slowly add 1.1 equivalents of HCl in Dioxane (4M) or HCl in Diethyl Ether (2M) dropwise.

    • Observation: The solution should become turbid.[1]

  • Precipitation: If no precipitate forms, add Diethyl Ether or Ethyl Acetate as an anti-solvent until the cloud point is reached.

  • Crystallization: Stir at 0°C for 2–4 hours. Filter the white solid under nitrogen (hygroscopic).

  • Washing: Wash the cake with cold Et2O/EtOH (3:1).

Why this works: The lactam nitrogen is non-basic (pKa ~ -1), while the side chain amine is basic (pKa ~9-10). Protonation occurs selectively at the methylamino group, forming a mono-HCl salt that crystallizes well, leaving neutral lactam impurities in the mother liquor.

Method B: High-Vacuum Distillation

Best For: Obtaining the free base as a liquid. Risk: Thermal racemization at C5.

Parameters:

  • Pressure: < 0.5 mmHg (High Vacuum is critical).

  • Bath Temperature: Do not exceed 140°C.

  • Vapor Temperature: Expect boiling point ~110–125°C at 0.5 mmHg.

Protocol:

  • Use a Short Path Distillation head to minimize thermal residence time.

  • Pre-degas the crude oil to remove volatile solvents (methanol/DCM) that ruin vacuum stability.

  • Discard the first 5% (forerun) which often contains volatile amine degradation products.

Method C: Cation Exchange Chromatography (SCX)

Best For: Removing non-basic impurities (e.g., pyroglutamic acid) from small-scale batches.

Protocol:

  • Loading: Dissolve crude in MeOH. Load onto a Strong Cation Exchange (SCX-2) cartridge.

  • Washing: Flush with 100% MeOH.

    • Result: Neutral and acidic impurities elute; the basic product is retained.

  • Elution: Elute with 2M Ammonia in Methanol .

  • Concentration: Evaporate the ammoniacal methanol to yield the pure free base.

Part 3: Troubleshooting & FAQs

Q1: My product is a sticky brown oil and won't crystallize as the HCl salt. What happened?

  • Cause: Excess water or alcohol in the matrix, or the presence of "oiling out" impurities like DMF or DMAc.

  • Solution:

    • Redissolve the oil in absolute ethanol.

    • Azeotrope with toluene 3x to remove residual water.

    • Try the Oxalate Salt instead. Oxalic acid often forms more crystalline salts with difficult amines than HCl.

Q2: The optical rotation


 is lower than the literature value (-). Did I racemize it? 
  • Cause: Thermal stress during distillation or exposure to strong base (e.g., NaOH during workup) can deprotonate the C5 position (alpha to the lactam carbonyl), leading to racemization.

  • Fix:

    • Avoid pot temperatures >140°C.

    • Avoid storing the free base in strong alkali.

    • Rescue: Recrystallize the salt using a chiral acid (e.g., L-Tartaric acid) to enrich the (S)-enantiomer via diastereomeric salt formation.

Q3: I see a peak at M+18 in the Mass Spec. Is this a hydrate?

  • Cause: Likely Hydrolysis . The lactam ring has opened to form the corresponding amino acid (gamma-amino acid derivative).

  • Prevention: Ensure all buffers are pH < 12. Avoid prolonged exposure to aqueous acid/base.

  • Removal: Pass through an SCX column; the ring-opened amino acid has different retention characteristics (zwitterionic) compared to the intact lactam amine.

Part 4: Mechanism of Impurity Formation

Understanding the degradation pathways helps in prevention.

DegradationPathways Target (5S)-Target Molecule Racemate (5R/S)-Racemate Target->Racemate Heat / Strong Base (Deprotonation at C5) Hydrolysis Ring-Opened Amino Acid Target->Hydrolysis Aq. Acid/Base (Lactam Hydrolysis) Dimer Amide Dimer Target->Dimer Storage (Neat) (Transamidation)

Figure 2: Common degradation pathways for 5-substituted pyrrolidin-2-ones.

References
  • Chemical Structure & Identifiers

    • (5S)-5-[(methylamino)methyl]pyrrolidin-2-one; CAS: 1909294-11-6.
    • HCl Salt; CAS: 2137069-12-4.
    • Source: PubChem Compound Summary.
    • (Analogous Hydroxymethyl reference for structure validation).

  • Synthesis & Purification Context

    • Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes. MDPI, 2022. Describes the stability and isolation of similar 1,5-substituted lactams.
  • General Distillation Protocols

    • Vacuum Distillation of N-vinyl-2-pyrrolidone. European Patent Office (EP 1094061). Highlights thermal polymerization/degradation risks of pyrrolidinones above 120°C.
  • Crystallization of Amine Hydrohalides

    • Method for preparation and crystallization of hydrohalides of pharmaceutical compounds. EP 2436381 A1.

Sources

Optimization

troubleshooting crystallization issues with (5S)-5-[(methylamino)methyl]pyrrolidin-2-one

Topic: (5S)-5-[(methylamino)methyl]pyrrolidin-2-one Case ID: 5S-MAMP-CRYST-001 Status: Active Support Level: Tier 3 (Process R&D)[1][2] Executive Summary (5S)-5-[(methylamino)methyl]pyrrolidin-2-one (CAS: 1909294-11-6 fo...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: (5S)-5-[(methylamino)methyl]pyrrolidin-2-one

Case ID: 5S-MAMP-CRYST-001 Status: Active Support Level: Tier 3 (Process R&D)[1][2]

Executive Summary

(5S)-5-[(methylamino)methyl]pyrrolidin-2-one (CAS: 1909294-11-6 for free base) is a polar, hygroscopic chiral building block.[1][2][3] Structurally, it combines a lactam core (pyrrolidinone) with a secondary amine side chain.[2]

The Core Challenge: In its free base form, this compound exhibits extremely high aqueous and alcohol solubility and a high propensity to form "oils" or supersaturated gums rather than crystalline lattices.[1][2] This is due to the high conformational entropy of the methylaminomethyl side chain and the lack of strong intermolecular ionic anchors.[2]

The Solution: Successful isolation almost invariably requires salt formation to rigidify the lattice or strictly controlled antisolvent crystallization at low temperatures.[1][2]

Part 1: Diagnostic Workflow

Before adjusting parameters, identify your failure mode using the logic flow below.

TroubleshootingFlow Start Start: Material State? Oil Viscous Oil / Gum Start->Oil Solid Solid but Impure Start->Solid CheckForm CheckForm Oil->CheckForm Is it Free Base? CheckChirality CheckChirality Solid->CheckChirality Check Enantiomeric Excess (ee) Yes_FreeBase Yes_FreeBase CheckForm->Yes_FreeBase Yes No_Salt No_Salt CheckForm->No_Salt No (It's a Salt) Action1 Action1 Yes_FreeBase->Action1 High Risk of Failure. Switch to Salt Formation. Action2 Action2 No_Salt->Action2 Likely LLPS (Oiling Out). Adjust Solvent/Temp. Low_ee Low_ee CheckChirality->Low_ee Low ee (<95%) High_ee High_ee CheckChirality->High_ee High ee (>98%) Action3 Action3 Low_ee->Action3 Diastereomeric Resolution (Tartaric/Mandelic Acid) Action4 Action4 High_ee->Action4 Standard Recrystallization (Polymorph Control)

Figure 1: Diagnostic logic for identifying the root cause of crystallization failure.

Part 2: Troubleshooting Guides (Q&A)
Issue 1: "I isolated the free base, but it remains a viscous yellow oil. Cooling to -20°C didn't help."

Root Cause: The free base has a low melting point (likely <40°C or semi-solid) and is highly hygroscopic.[1][2] Trace water acts as a plasticizer, preventing lattice formation.[2] The entropy of the flexible amine side chain inhibits nucleation.[2]

Technical Solution: Salt Formation (The "Golden Path") Do not attempt to crystallize the free base unless absolutely necessary for a specific reaction step.[1][2] Convert it to a crystalline salt.[1][2]

Recommended Salts:

Salt Type Counter-ion Solvent System Expected Outcome
Standard Hydrochloric Acid (HCl) EtOH / IPA / EtAc High melting solid, non-hygroscopic.[1][2]
Chiral Upgrade L-Tartaric Acid MeOH / Acetone Diastereomeric salt; improves optical purity.[1][2]

| Lipophilic | Benzoic Acid | Toluene / Heptane | Lower solubility, easier to precipitate.[1][2] |

Protocol: HCl Salt Formation

  • Dissolve the oily free base in 5 volumes of dry Ethanol .

  • Cool to 0°C .

  • Slowly add 1.05 equivalents of HCl (4M in Dioxane or Ethanol). Exothermic reaction - control temp <10°C.

  • Seed with authentic HCl salt if available.

  • Add Ethyl Acetate (antisolvent) dropwise until turbidity persists.[1][2]

  • Cool to -10°C and age for 4 hours.

Issue 2: "My solution turns cloudy and separates into two liquid layers (Oiling Out) instead of crystallizing."

Root Cause: This is Liquid-Liquid Phase Separation (LLPS) .[1][2] It occurs when the metastable limit is crossed in a region where the "oil" phase is more stable than the crystal phase.[2] This is common in polar amines when using non-polar antisolvents (e.g., adding Hexane to an Ethanol solution).[2]

Technical Solution: The "Temperature Cycling" Approach You must bypass the LLPS region and enter the nucleation zone directly.[1][2]

  • Change Antisolvent: Switch from Hexane/Heptane (too non-polar) to TBME (tert-Butyl methyl ether) or Isopropyl Acetate .[1][2] These have intermediate polarity and reduce the shock to the system.[2]

  • Increase Temperature: Perform the antisolvent addition at a higher temperature (e.g., 50°C). Oiling out is often favored at lower temperatures.[1][2]

  • Seed at the Cloud Point:

    • Add antisolvent until the solution is barely cloudy.[1][2]

    • Add seeds immediately.[1][2]

    • Stop stirring or stir very gently. High shear can force oil droplets to coalesce.[1][2]

    • Cool very slowly (5°C/hour).[1][2]

Issue 3: "The crystals are sticky and hygroscopic.[1][2] They turn into a gum on the filter paper." [1][2]

Root Cause: Surface impurities (often synthesis byproducts like ring-opened GABA derivatives) or residual solvent inclusions.[1][2] The compound is likely forming a solvate that collapses upon drying.[1][2]

Technical Solution: Solvent Activity Control

  • Avoid Methanol: Methanol solvates are common with pyrrolidinones and are hard to dry.[1][2] Use Isopropanol (IPA) or n-Butanol .[1][2]

  • Wash Strategy: Do not wash with the mother liquor. Wash with a mixture of 90% Heptane / 10% IPA to strip surface impurities without dissolving the crystal.[1][2]

  • Drying: Dry under vacuum at 40°C with a nitrogen bleed .[1][2] The bleed helps sweep away solvent vapors that might re-condense on the hygroscopic solid.[2]

Part 3: Advanced Protocol - Optical Purity Upgrading

If your (5S) enantiomer has degraded (e.g., <95% ee), standard recrystallization won't work well because the racemate might form a solid solution. You need a Diastereomeric Resolution .

Mechanism: (5S)-Amine + (L)-Tartaric Acid


 (S,L)-Salt (Less Soluble) + (R,L)-Salt (More Soluble).[1][2]

Protocol:

  • Stoichiometry: Use 1.0 equivalent of L-Tartaric acid (or Dibenzoyl-L-tartaric acid for better separation).

  • Solvent: 95% Ethanol / 5% Water . The water is critical to solubilize the unwanted diastereomer.[2]

  • Reflux: Heat to reflux until clear.

  • Cooling Ramp: Cool to 20°C over 6 hours.

  • Filtration: Filter the precipitate.

  • Liberation: To recover the upgraded free base, treat the salt with saturated NaHCO3 and extract into DCM.

Part 4: Data & Specifications
Solubility Profile (Estimated for HCl Salt)
SolventSolubility (mg/mL) @ 25°CClassificationRole
Water> 500Very SolubleAvoid (Yield Loss)
Methanol> 300SolubleSolvent
Ethanol~ 80Sparingly SolubleSolvent/Antisolvent
Isopropanol~ 15Slightly SolubleAntisolvent
TBME< 1InsolubleStrong Antisolvent
Toluene< 0.1InsolubleStrong Antisolvent
Critical Process Parameters (CPP)
  • Water Content (KF): Must be <0.5% in the solvent system.[1][2] Water drastically increases solubility and promotes oiling.[1][2]

  • Seeding Load: 1-2 wt% is required.[1][2] Unseeded crystallizations of this compound will almost always oil out.[1][2]

  • Cooling Rate: < 10°C per hour.[1][2] Fast cooling traps impurities.[1][2]

References
  • U.S. Environmental Protection Agency. (2025).[1][2] 2-Pyrrolidinone, 5-[(methylamino)methyl]-, (5S)- Properties. CompTox Chemicals Dashboard.[1][2][3] Available at: [Link][1]

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 66055, 5-Methyl-2-pyrrolidone. (Analogous structure properties). Available at: [Link][1]

  • MDPI. (2024).[1][2] Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs. (Synthesis and purification context). Available at: [Link][1]

Sources

Troubleshooting

stability of (5S)-5-[(methylamino)methyl]pyrrolidin-2-one in acidic vs basic conditions

Technical Support Center: Stability & Handling Guide for (5S)-5-[(methylamino)methyl]pyrrolidin-2-one Part 1: Executive Technical Summary Compound Overview (5S)-5-[(methylamino)methyl]pyrrolidin-2-one (CAS: 1909294-11-6)...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Handling Guide for (5S)-5-[(methylamino)methyl]pyrrolidin-2-one

Part 1: Executive Technical Summary

Compound Overview (5S)-5-[(methylamino)methyl]pyrrolidin-2-one (CAS: 1909294-11-6) is a chiral


-lactam derivative functionalized with a basic methylamino side chain.[1] Its stability profile is governed by the interplay between the chemically robust but hydrolyzable pyrrolidinone ring and the reactive secondary amine on the side chain.

Core Stability Directive

  • Optimal pH Window: pH 6.0 – 8.0 (Buffered).

  • Critical Vulnerability: The compound exhibits distinct degradation pathways in strong acid (hydrolysis) and strong base (hydrolysis and potential oligomerization).

  • Storage: Store at 2–8°C, desiccated, and protected from light to prevent hygroscopic moisture uptake which accelerates hydrolysis.

Part 2: Chemical Stability Profile & Mechanisms

Acidic Conditions (pH < 4)

In acidic environments, the secondary amine on the side chain (approx. pKa ~9–10) is fully protonated. While this ammonium species is stable, the lactam ring is susceptible to acid-catalyzed hydrolysis.

  • Mechanism: Protonation of the carbonyl oxygen activates the ring toward nucleophilic attack by water.

  • Result: Ring opening to form the corresponding

    
    -amino acid derivative: 4-amino-5-(methylamino)pentanoic acid .
    
  • Kinetics: Generally slow at room temperature but accelerates significantly with heat (>40°C).

Basic Conditions (pH > 9)

Basic conditions present a dual threat:

  • Hydrolysis (Saponification): Hydroxide ions directly attack the carbonyl carbon, irreversibly opening the lactam ring to form the carboxylate salt. This reaction is typically faster than acid hydrolysis.

  • Intermolecular Aminolysis (Dimerization): At high pH, the side chain amine exists as a free base (unprotonated). In concentrated solutions, this nucleophilic amine can attack the lactam carbonyl of a neighboring molecule, leading to oligomers or dimers.

Data Summary Table
ConditionPrimary SpeciesMajor Degradation PathwayRelative Risk
Acidic (pH < 4) Dication (Protonated Amine + Protonated Carbonyl)Ring Hydrolysis to Diamino AcidModerate (High if heated)
Neutral (pH 6-8) Monocation (Protonated Amine)Minimal (Hydrolysis is negligible)Low (Optimal State)
Basic (pH > 9) Neutral Free BaseSaponification & DimerizationHigh

Part 3: Troubleshooting Guide & FAQs

Q1: I see a new early-eluting peak in my HPLC chromatogram after leaving the sample in 0.1% TFA overnight. What is it? Diagnosis: This is likely the hydrolysis product, 4-amino-5-(methylamino)pentanoic acid . Explanation: Trifluoroacetic acid (TFA) creates a pH ~2. Over extended periods (12-24h), even dilute acid can catalyze the opening of the lactam ring. The resulting linear diamino acid is more polar than the cyclic lactam, causing it to elute earlier on Reverse Phase (C18) columns. Solution: Analyze samples immediately after preparation or switch to a neutral buffer (e.g., Ammonium Acetate pH 7) for the autosampler diluent.

Q2: Can I use this compound in a reaction with a strong base (e.g., NaH or LiHMDS)? Warning: Extreme caution is required. Risk: Strong bases will deprotonate the amide nitrogen (pKa ~17) and the side chain amine. While the anion might be the desired nucleophile, the lack of steric bulk around the carbonyl (relative to other lactams) makes it susceptible to ring opening or polymerization. Protocol: Perform reactions at low temperature (-78°C to 0°C) and quench immediately. Avoid prolonged exposure to aqueous base.

Q3: The compound has turned into a sticky gum during storage. Is it degraded? Diagnosis: Likely Hygroscopicity , not necessarily chemical degradation. Explanation: The secondary amine and lactam moieties are capable of hydrogen bonding, making the solid highly hygroscopic. Absorbed water will eventually lead to hydrolysis. Validation: Run an LC-MS. If the molecular weight is predominantly M+1 (129 Da) and not M+18 (147 Da), the compound is intact but wet. Recovery: Lyophilize the sample or dry under high vacuum over


.

Part 4: Experimental Protocols

Protocol A: Forced Degradation Study (Stability Validation)

Use this protocol to determine the specific half-life of the compound in your experimental matrix.

Materials:

  • 1 mg/mL stock solution of (5S)-5-[(methylamino)methyl]pyrrolidin-2-one in water.

  • 0.1 M HCl, 0.1 M NaOH, 3%

    
    .
    
  • HPLC or LC-MS system.

Workflow:

  • Acid Stress: Mix 100

    
    L stock + 100 
    
    
    
    L 0.1 M HCl. Incubate at 60°C.
  • Base Stress: Mix 100

    
    L stock + 100 
    
    
    
    L 0.1 M NaOH. Incubate at Ambient Temp (Base hydrolysis is fast).
  • Oxidative Stress: Mix 100

    
    L stock + 100 
    
    
    
    L 3%
    
    
    .
  • Sampling: Aliquot at T=0, 1h, 4h, and 24h.

  • Quenching: Neutralize acid/base samples to pH 7 immediately before injection.

  • Analysis: Monitor loss of parent peak area % relative to T=0.

Protocol B: Pathway Visualization (Graphviz)

The following diagram illustrates the degradation pathways.

StabilityPathways Lactam (5S)-5-[(methylamino)methyl] pyrrolidin-2-one (Intact Active) AcidHydrolysis Acid Hydrolysis (Ring Opening) Lactam->AcidHydrolysis  +H+, Heat   BaseHydrolysis Base Hydrolysis (Saponification) Lactam->BaseHydrolysis  +OH-   Dimerization Intermolecular Aminolysis Lactam->Dimerization  High Conc. High pH   ProductOpen 4-amino-5-(methylamino) pentanoic acid (Inactive Linear Form) AcidHydrolysis->ProductOpen  Slow   BaseHydrolysis->ProductOpen  Fast   ProductDimer Oligomers/Dimers (High MW Species) Dimerization->ProductDimer

Caption: Degradation pathways of (5S)-5-[(methylamino)methyl]pyrrolidin-2-one showing ring opening (hydrolysis) and dimerization risks.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14143191, (5S)-5-(aminomethyl)pyrrolidin-2-one. Retrieved from [Link]

  • Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General reference for amide/lactam hydrolysis mechanisms).
  • U.S. Environmental Protection Agency. CompTox Chemicals Dashboard: 2-Pyrrolidinone, 5-[(methylamino)methyl]-, (5S)-. Retrieved from [Link][2]

Sources

Optimization

Technical Support Center: Purification &amp; QC for (5S)-5-[(methylamino)methyl]pyrrolidin-2-one

Here is the Technical Support Guide for the purification and troubleshooting of (5S)-5-[(methylamino)methyl]pyrrolidin-2-one. Product Code: 5S-MAMP-2-ONE Chemical Family: Chiral Lactams / Pyrrolidinone Derivatives Suppor...

Author: BenchChem Technical Support Team. Date: March 2026

Here is the Technical Support Guide for the purification and troubleshooting of (5S)-5-[(methylamino)methyl]pyrrolidin-2-one.

Product Code: 5S-MAMP-2-ONE Chemical Family: Chiral Lactams / Pyrrolidinone Derivatives Support Tier: Level 3 (Senior Application Scientist)[1]

Diagnostic & Decision Matrix

Before initiating a purification protocol, you must correctly identify the nature of your impurity. This molecule is a polar, water-soluble base containing a lactam ring.[1] Its amphiphilic nature makes standard "aqueous wash" purification impossible.[1]

Impurity Identification Workflow

Use the following logic tree to determine the correct remediation strategy based on your analytical data (HPLC/NMR).

ImpurityLogic Start START: Analytical Anomaly Detected CheckType What is the primary symptom? Start->CheckType Sym_Salt High Ash Content / Non-combustible Residue CheckType->Sym_Salt Inorganics Sym_EE Low Optical Rotation / Double Peak on Chiral HPLC CheckType->Sym_EE Stereochemistry Sym_Hydro New Peak (M+18) / Carboxylic Acid Signal (NMR) CheckType->Sym_Hydro Ring Opening Sym_Color Yellow/Brown Discoloration CheckType->Sym_Color Oxidation Act_Solvent PROTOCOL A: Inorganic Salt Precipitation Sym_Salt->Act_Solvent Act_Res PROTOCOL B: Chiral Resolution (Tartrate) Sym_EE->Act_Res Act_pH PROTOCOL C: pH-Controlled Ion Exchange Sym_Hydro->Act_pH Act_Ads PROTOCOL D: Activated Carbon/Alumina Sym_Color->Act_Ads

Figure 1: Diagnostic logic for selecting the appropriate purification methodology.

Troubleshooting Guides (FAQs)

Issue A: "I cannot remove inorganic salts (NaCl/LiCl) after the reduction step."

Context: This compound is often synthesized via the reduction of pyroglutamic acid derivatives.[1] The product is highly water-soluble, meaning standard aqueous extractions will fail to partition the product into the organic phase, leaving salts trapped with your amine.

Q: How do I desalt a highly water-soluble amine without column chromatography? A: You must exploit the solubility differential in anhydrous alcohols.[1] While (5S)-5-[(methylamino)methyl]pyrrolidin-2-one is soluble in lower alcohols (Methanol, Ethanol), inorganic salts like NaCl and LiCl have drastically reduced solubility in Isopropanol (IPA) or Acetonitrile .

Protocol 1: The "Solvent Crash" Method

  • Concentrate: Evaporate your aqueous reaction mixture to complete dryness (viscous oil/solid).

  • Dissolve: Add anhydrous Isopropanol (IPA) (10 mL per gram of crude).

  • Triturate: Sonicate for 15 minutes. The organic amine will dissolve; the inorganic salts will remain as a white suspension.

  • Filter: Filter through a sintered glass funnel (Grade 3 or 4) or Celite pad.

  • Repeat: Wash the filter cake with a small amount of cold IPA.

  • Evaporate: Concentrate the filtrate to recover the desalted amine.

Note: If LiCl is the contaminant (from


 reduction), IPA may still dissolve traces.[1] In this case, use 2-MeTHF  or convert the product to its HCl salt, which allows for recrystallization from EtOH/EtOAc.[1]
Issue B: "My enantiomeric excess (ee) is dropping below 95%."

Context: The C5 chiral center is alpha to the lactam nitrogen.[1] While generally stable, exposure to strong bases or high temperatures during workup can cause partial racemization, yielding the (R)-enantiomer.

Q: Can I enrich the (S)-enantiomer without expensive chiral prep-HPLC? A: Yes, via Diastereomeric Salt Crystallization .[1] Since the molecule has a basic secondary amine side chain, it forms stable salts with chiral acids.[1]

Protocol 2: Tartaric Acid Resolution

  • Stoichiometry: Dissolve your crude amine (free base) in Ethanol (0.5 M concentration).

  • Acid Addition: Add 1.0 equivalent of L-(+)-Tartaric acid (or Dibenzoyl-L-tartaric acid for sharper separation) dissolved in warm Ethanol.

  • Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 12 hours.

  • Filtration: The diastereomeric salt of the (S)-amine usually crystallizes preferentially (verify with specific rotation).[1]

  • Liberation: Isolate crystals, dissolve in minimal water, basify with 2M NaOH, and extract continuously with DCM or repeat Protocol 1 to isolate the free base.

Scientific Grounding: Chiral resolution of pyrrolidine derivatives relies on the rigid lactam ring preventing conformational flexibility, enhancing the lattice energy differences between the (S,S) and (R,S) salt pairs [1].

Issue C: "I see a new impurity peak at M+18 in LC-MS."

Context: The M+18 signal indicates the addition of water.[1] This is the hydrolysis of the lactam ring , resulting in the ring-opened amino acid (GABA derivative).

Q: What causes this and how do I remove it? A: This is caused by prolonged exposure to aqueous acid or base, particularly if heated.[1]

  • Prevention: Keep workup pH between 4.0 and 9.[1]0. Avoid boiling in water.[1]

  • Removal (Ion Exchange): The ring-opened impurity is a zwitterionic amino acid (carboxylate anion + amine cation), whereas your target is a cationic amine (neutral lactam + amine cation).[1]

    • Load mixture onto a Cation Exchange Resin (e.g., Dowex 50W) in the

      
       form.[1]
      
    • Wash with water.[1][2] The amino acid (zwitterion) will have different retention characteristics than the pure amine.[1]

    • Elute with a gradient of Ammonia (

      
      ).[1] The target amine usually elutes after the zwitterionic impurities.
      

Physical & Chemical Specifications

Use these values to validate your purified material.

PropertySpecification / ValueNotes
Molecular Formula

Molecular Weight 128.17 g/mol
Appearance Colorless to pale yellow oilHygroscopic; often handled as HCl salt (Solid)
pKa (Side Chain) ~9.0 - 9.5Basic secondary amine [2]
pKa (Lactam) ~14.5Non-basic amide nitrogen
Solubility Water, MeOH, EtOH, DMSOHighly soluble
Insolubility Hexane, Ether, TolueneUsed for washing away non-polar impurities
Chiral Purity

ee
Critical for biological activity

Advanced Workflow: Total Purification Strategy

If your sample is crude (dark, salty, low purity), follow this integrated pathway.

PurificationWorkflow Crude Crude Reaction Mixture (Aq/Organic) Evap Evaporate to Dryness (Remove Solvents) Crude->Evap IPA_Wash IPA/MeCN Trituration (Precipitate Salts) Evap->IPA_Wash Residue Filter Filtration IPA_Wash->Filter Carbon Activated Carbon (Remove Color) Filter->Carbon Filtrate Distill Vacuum Distillation (High Vac <1 mmHg) Carbon->Distill Final Pure (5S)-Amine Distill->Final

Figure 2: Integrated purification workflow for crude synthesis mixtures.

Critical Note on Storage

The free base is hygroscopic and absorbs


 from the air (forming carbamates).
  • Recommendation: Convert to the Dihydrochloride salt for long-term storage.

    • Dissolve free base in EtOH.[1]

    • Add 2.2 eq of HCl in Dioxane/Ether.[1]

    • Filter the white precipitate.[1] This stabilizes the stereocenter and prevents oxidation [3].[1]

References

  • EPA CompTox Dashboard. (2025). 2-Pyrrolidinone, 5-[(methylamino)methyl]-, (5S)- Properties. Retrieved from [Link][1]

  • ResearchGate. (2017).[1] Removing NaCl from a highly water soluble organic compound. Retrieved from [Link][1]

Sources

Troubleshooting

Technical Support Center: Solvent Optimization for (5S)-5-[(methylamino)methyl]pyrrolidin-2-one

The following technical guide addresses the specific challenges associated with extracting (5S)-5-[(methylamino)methyl]pyrrolidin-2-one (CAS 1909294-11-6). This molecule presents a classic "hydrophilic trap" in process c...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the specific challenges associated with extracting (5S)-5-[(methylamino)methyl]pyrrolidin-2-one (CAS 1909294-11-6).

This molecule presents a classic "hydrophilic trap" in process chemistry: it contains a polar lactam core and a basic secondary amine side chain, resulting in a low logP (estimated < -0.5). Standard lipophilic solvents (Hexane, Ether) will fail, and moderate solvents (Ethyl Acetate) often yield poor recovery without modification.

Part 1: The Physicochemical Challenge

Before troubleshooting, understand why your extraction might be failing. This molecule is an amino-lactam .

  • The Lactam (Pyrrolidin-2-one): Highly polar, hydrogen bond acceptor/donor. Miscible with water.

  • The Amine (Methylamino): Basic (pKa ~10.5). At neutral pH, it exists largely as a protonated cation (

    
    ), which is virtually insoluble in organic solvents.
    

The Goal: You must suppress ionization (pH > 11) and overcome the intrinsic hydrophilicity of the neutral molecule using high-polarity organic solvents or "salting-out" techniques.

Part 2: Troubleshooting Guide (Q&A)

Issue 1: "I am getting < 40% recovery using Ethyl Acetate."

Diagnosis: Ethyl Acetate (EtOAc) is often too lipophilic for this molecule, even when the amine is deprotonated. The partition coefficient (


) favors the aqueous phase.
Corrective Action: 
  • The "Salting-Out" Effect: Saturate your aqueous phase with NaCl or

    
     before extraction. This disrupts the hydration shell of the amine, forcing it into the organic layer.
    
  • Solvent Switch: Switch to a solvent with higher polarity or hydrogen-bonding capability.

    • Standard: Dichloromethane (DCM) – High recovery, but toxic.

    • Green Alternative:2-Methyltetrahydrofuran (2-MeTHF) .[1] It has a higher saturation limit for water and better solvates polar amines than EtOAc.

    • Rescue: Add 5–10% Isopropanol (IPA) to your EtOAc. This increases the polarity of the organic phase significantly.

Issue 2: "I cannot use Dichloromethane (DCM) due to safety/environmental restrictions."

Diagnosis: Many labs are phasing out chlorinated solvents. You need a "Green" alternative that mimics DCM's solvation profile. Corrective Action: Use 2-Methyltetrahydrofuran (2-MeTHF) .[1]

  • Why: Unlike THF, 2-MeTHF is immiscible with water (clean separation).[1] It has a higher boiling point (80°C) than DCM, reducing volatile emissions, and is derived from biomass.

  • Protocol Adjustment: 2-MeTHF extracts water (~4%). You must dry the organic layer thoroughly with

    
     or 
    
    
    
    before evaporation to avoid hydrolyzing the lactam during concentration.
Issue 3: "I'm seeing a 'rag layer' or stable emulsion."

Diagnosis: The amphiphilic nature of the amino-lactam can stabilize emulsions, especially at high pH where viscosity changes. Corrective Action:

  • Filtration: The emulsion is often stabilized by micro-precipitates (salts). Filter the biphasic mixture through a Celite® pad.

  • Phase Ratio: If using n-Butanol, the phases may not separate well if the salt concentration is low. Add solid NaCl until the aqueous layer is saturated.

Issue 4: "My product decomposes during solvent removal."

Diagnosis: Lactams can undergo ring-opening hydrolysis if concentrated in the presence of residual strong base (e.g., NaOH carryover) and heat. Corrective Action:

  • Neutralize Traces: Wash the combined organic extracts once with a minimal amount of brine (not water, to prevent back-extraction) to remove bulk base.

  • Temperature Control: Keep the rotavap bath < 40°C.

  • Vacuum: Use high vacuum rather than high heat.

Part 3: Solvent Selection Decision Tree

Use this logic flow to select the optimal solvent system for your specific constraints.

SolventSelection Start Start: Select Extraction Solvent Constraint Is DCM (Chlorinated Solvent) Permitted? Start->Constraint DCM_Path Use Dichloromethane (DCM) (Standard for Polar Amines) Constraint->DCM_Path Yes Green_Path Green/Safety Priority Constraint->Green_Path No Salting CRITICAL STEP: Saturate Aqueous Phase with NaCl/K2CO3 DCM_Path->Salting Yield_Priority Priority: Max Yield or Ease of Drying? Green_Path->Yield_Priority Option_A Option A: 2-MeTHF (Best Balance: Green + Good Yield) Yield_Priority->Option_A Balanced Option_B Option B: n-Butanol (Highest Yield, Hard to Dry) Yield_Priority->Option_B Max Recovery (Very Polar) Option_C Option C: EtOAc + 10% IPA (Readily Available, Moderate Yield) Yield_Priority->Option_C Standard Lab Solvents Option_A->Salting Option_B->Salting Option_C->Salting

Figure 1: Decision matrix for solvent selection based on regulatory constraints and yield requirements.

Part 4: Optimized Extraction Protocol (Green Chemistry Compliant)

This protocol uses 2-MeTHF and Salting Out to maximize recovery without chlorinated solvents.

Reagents:

  • Aqueous reaction mixture containing (5S)-5-[(methylamino)methyl]pyrrolidin-2-one.

  • Potassium Carbonate (

    
    ) or Sodium Chloride (NaCl).
    
  • 2-Methyltetrahydrofuran (2-MeTHF).[1]

  • Drying Agent: Anhydrous Sodium Sulfate (

    
    ).
    

Step-by-Step Methodology:

  • pH Adjustment (The Switch):

    • Cool the aqueous mixture to 0–5°C.

    • Adjust pH to 12.0–12.5 using 50% NaOH or solid

      
      .
      
    • Why: The amine (pKa ~10.5) must be fully deprotonated to be extractable.

  • Salting Out (The Drive):

    • Add solid NaCl to the aqueous phase until saturation (undissolved salt remains).

    • Why: This increases the ionic strength, reducing the water solubility of the organic substrate (Salting-out effect).

  • Extraction (The Separation):

    • Add 2-MeTHF (1:1 volume ratio relative to aqueous phase).

    • Agitate vigorously for 5–10 minutes. Do not just shake once; equilibrium takes time for viscous polar layers.

    • Allow phases to separate. Collect the upper organic layer.[2]

    • Repeat extraction 3 times total (

      
       volumes).
      
  • Drying & Concentration:

    • Combine organic layers.[1]

    • Dry over anhydrous

      
       for at least 30 minutes. 2-MeTHF holds more water than DCM, so thorough drying is essential.
      
    • Filter and concentrate under reduced pressure (Bath < 40°C).

Part 5: Solvent Comparison Data

SolventBoiling Point (°C)Relative PolarityToxicity/Green ScoreSuitability for Amino-Lactams
Dichloromethane (DCM) 400.309High Hazard (Carcinogen)Excellent (Standard)
2-MeTHF 800.19 (approx)Green (Bio-based)Very Good (Best Alternative)
Ethyl Acetate 770.228Green (Recommended)Moderate (Requires Salting Out)
n-Butanol 1170.586Moderate (Smell/Process)Excellent (Hard to evaporate)
MTBE 550.124ModeratePoor (Too non-polar)

Part 6: Frequently Asked Questions (FAQs)

Q: Can I use Chloroform instead of DCM? A: Yes, Chloroform is an excellent solvent for hydrogen-bonding alkaloids and lactams due to its proton-donor ability. However, it is more toxic and environmentally persistent than DCM. It should only be used if 2-MeTHF fails.

Q: How do I remove n-Butanol if I use it for extraction? A: n-Butanol has a high boiling point (117°C). To remove it:

  • Use a high-vacuum pump (not a standard water aspirator).

  • Add water to form an azeotrope (n-Butanol/Water azeotrope boils at ~92°C), but this re-introduces water.

  • Best method: Use heptane to azeotrope it off if the product is stable, or simply load the crude n-butanol solution directly onto a flash column if purification is next.

Q: Is the (5S) stereochemistry stable at pH 12? A: Generally, yes, at room temperature or below. Racemization of the chiral center at C5 usually requires forcing conditions (high heat + strong base) or an enolizable proton that is activated. While the C5 proton is alpha to the nitrogen, the lactam ring confers some rigidity. Perform extractions cold (0-5°C) to minimize risk.

References

  • PubChem. (2025). (5S)-5-[(Methylamino)methyl]pyrrolidin-2-one Compound Summary. National Library of Medicine. [Link]

  • Byrne, F. P., et al. (2016). Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes.[1] [Link]

  • Pfizer Inc. (2025). Green Chemistry Solvent Selection Guide. [Link]

  • Pace, V., et al. (2012). 2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Synthesis.[1] ChemSusChem. [Link]

Sources

Optimization

Technical Support Center: Handling &amp; Stabilization of (5S)-5-[(methylamino)methyl]pyrrolidin-2-one

Ticket ID: HYGRO-5S-PYR-001 Status: Open Priority: High (Impacts Stoichiometry & Stability) Applicable Compound: (5S)-5-[(methylamino)methyl]pyrrolidin-2-one CAS: 1909294-11-6 (and related salt forms)[1] Executive Summar...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: HYGRO-5S-PYR-001 Status: Open Priority: High (Impacts Stoichiometry & Stability) Applicable Compound: (5S)-5-[(methylamino)methyl]pyrrolidin-2-one CAS: 1909294-11-6 (and related salt forms)[1]

Executive Summary: The Hygroscopic Challenge

You are likely accessing this guide because your sample of (5S)-5-[(methylamino)methyl]pyrrolidin-2-one has transitioned from a crystalline solid to a sticky gum or viscous oil.

The Root Cause: This compound contains two highly polar motifs: a pyrrolidin-2-one (lactam) core and a secondary amine side chain. Both are potent hydrogen bond acceptors/donors.[2] When exposed to ambient humidity, the amine protonates slightly with atmospheric moisture, initiating a deliquescence cascade.[2]

The Impact:

  • Stoichiometric Drift: Absorbed water adds "invisible" mass, leading to under-loading of the reagent in synthesis.[2]

  • Hydrolysis Risk: While the lactam ring is relatively stable, prolonged exposure to moisture, especially at elevated temperatures or non-neutral pH, can lead to ring opening (forming the amino acid derivative).[2]

  • Physical Handling: Sticky solids prevent accurate transfer and weighing.[2]

Troubleshooting Guide (Q&A)

Phase 1: Immediate Recovery (I need to use it now)

Q: My sample has turned into a viscous oil/gum. Is it degraded? A: Not necessarily. It is likely just hydrated.[2] Before discarding, attempt Azeotropic Drying .[2]

  • Why: Water forms low-boiling azeotropes with solvents like toluene.[2]

  • Protocol: Dissolve the gum in anhydrous Toluene or Benzene (if permitted). Rotate on a rotary evaporator at 40-50°C. Repeat 3x. If the oil solidifies or foams into a crisp solid, your compound is intact.[2]

Q: How do I weigh this accurately without a glovebox? A: Use the "Weighing by Difference" technique with a syringe or closed vessel.[2]

  • Do NOT: Scoop sticky solid onto weighing paper. It will absorb water during the weighing process.

  • Do:

    • Tare a capped vial containing the wet compound.[2]

    • Quickly transfer an estimated amount to your reaction flask.[2]

    • Immediately recap and weigh the vial again.[2]

    • Mass added = (Mass Initial) - (Mass Final).[2]

    • Note: You must correct for water content using NMR (integration of water peak vs. product peak) or Karl Fischer titration to get the real molar amount.

Phase 2: Long-Term Stabilization

Q: Can I stop it from absorbing water permanently? A: The free base will always be hygroscopic.[2] The only permanent fix is Salt Formation .[2]

  • Recommendation: Convert the free amine to the Dihydrochloride (2HCl) or Tartrate salt. These lattice structures exclude water more effectively than the amorphous free base.

Experimental Protocols

Protocol A: Azeotropic Drying (Water Removal)

Use this before using the reagent in water-sensitive reactions (e.g., acylations, alkylations).[2]

  • Dissolution: Dissolve the crude/wet amine (approx. 1 g) in anhydrous Toluene (10 mL) . If it is not fully soluble, add a minimum amount of Dichloromethane (DCM) to aid solubility.[2]

  • Evaporation: Connect to a rotary evaporator. Set bath to 45°C .

  • Cycle: Evaporate to dryness. The mixture may bump; use a splash trap.[2]

  • Repetition: Re-dissolve the residue in fresh Toluene (10 mL) and evaporate again. Repeat 3 times total .

  • Final State: The product should appear as a white foam or crust.[2]

  • Storage: Backfill the flask with Argon/Nitrogen immediately.

Protocol B: Hydrochloride Salt Formation (Stabilization)

Use this to create a shelf-stable solid.

  • Dissolve: Dissolve 1.0 eq of the amine free base in anhydrous Ethanol or MeOH (approx. 5 mL per gram).

  • Acidify: Cool to 0°C. Dropwise add 2.2 eq of HCl in Dioxane (4M) or HCl in Ether (2M) .

    • Why 2.2 eq? To ensure full protonation of the amine. The lactam nitrogen is generally not basic enough to protonate under these conditions, but excess ensures the amine is captured.[2]

  • Precipitate:

    • Scenario A (Precipitates immediately): Filter under Nitrogen.[2][3]

    • Scenario B (Remains clear): Slowly add Diethyl Ether or MTBE (antisolvent) until cloudy.[2] Store in freezer (-20°C) overnight.

  • Dry: Filter the white solid and dry in a vacuum desiccator over

    
     or KOH pellets.
    

Data & Decision Support

Table 1: Solvent Compatibility for Handling
SolventSuitabilityNotes
Water ❌ AvoidDissolves readily but promotes hydrolysis over time.[2]
Toluene ✅ ExcellentBest for azeotropic drying; forms binary azeotrope with water.[2]
DCM ⚠️ ModerateGood solubility, but wet DCM can introduce more moisture.[2] Dry over

first.[2]
Ether/MTBE ✅ GoodPoor solubility for the salt form (good for precipitation).
DMSO ❌ AvoidHighly hygroscopic itself; difficult to remove.[2]
Visual Workflow: Handling Decision Tree

HandlingWorkflow cluster_legend Action Key Start Start: Reagent State? IsOil Is it a Sticky Oil/Gum? Start->IsOil IntendedUse Intended Use? IsOil->IntendedUse Yes Weigh Weigh by Difference (Inert Gas) IsOil->Weigh No (Solid) Dry Protocol A: Azeotropic Drying (Toluene 3x) IntendedUse->Dry Immediate Synthesis Salt Protocol B: Salt Formation (HCl/Dioxane) IntendedUse->Salt Long-term Storage Dry->Weigh Dry Foam Obtained Salt->Weigh Stable Crystal Obtained key Blue: Start | Yellow: Decision | Green: Permanent Fix

Figure 1: Decision matrix for handling hygroscopic amine intermediates. Use Protocol A for immediate synthesis needs and Protocol B for creating a stable inventory.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[2] Purification of Laboratory Chemicals. Butterworth-Heinemann.[2] (Standard reference for drying organic bases and solvents).[2] Link

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[2] (2011).[2][3][4] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[2] (Authoritative guide on selecting counterions like HCl to improve stability). Link

  • Anderson, N. G. (2012).[2] Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.[2] (Details on azeotropic drying and hygroscopicity management in scale-up). Link

  • PubChem. (2025).[2][5][6] Compound Summary for (5S)-5-[(methylamino)methyl]pyrrolidin-2-one. National Library of Medicine.[2] Link

Sources

Troubleshooting

Technical Support Center: Troubleshooting Functionalization of (5S)-5-[(methylamino)methyl]pyrrolidin-2-one

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, working with chiral -lactam building blocks like (5S)-5-[(methylamino)methyl]pyrrolidin-2-one requires precise chemoselec...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, working with chiral


-lactam building blocks like (5S)-5-[(methylamino)methyl]pyrrolidin-2-one  requires precise chemoselectivity. Derived typically from L-pyroglutamic acid, this molecule presents a classic synthetic challenge: differentiating between two distinct nitrogen centers without compromising the integrity of the (5S) chiral center.

This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure your functionalization workflows are robust and scalable.

Core Technical Analysis: Understanding the Reactivity Profile

The successful functionalization of this scaffold depends entirely on exploiting the electronic and steric disparities between its two nitrogen atoms.

  • The Exocyclic Secondary Amine (Methylamino group): This site is highly basic and strongly nucleophilic. It readily attacks electrophiles under neutral or mildly basic conditions.

  • The

    
    -Lactam Nitrogen:  The lone pair on this nitrogen is delocalized into the adjacent carbonyl 
    
    
    
    -system. Consequently, it is non-nucleophilic under neutral conditions. However, it is relatively acidic (pKa ~15). If a strong base is introduced, the lactam is deprotonated, creating a highly reactive amide anion that will aggressively compete for electrophiles.

Failure to control the reaction environment leads to three primary side reactions: lactam N-alkylation , amine over-alkylation (quaternization) , and racemization/ring-opening of the sensitive (5S) stereocenter[1].

Quantitative Data Summary: Reactive Site Comparison
PropertyExocyclic Secondary Amine

-Lactam Nitrogen
Functional Group Methylamino (

)
Secondary Amide (

)
pKa (approximate) ~10.5 (conjugate acid)~15.0 (neutral NH)
Nucleophilicity High (under neutral/mild basic conditions)Very Low (unless deprotonated)
Primary Side Reaction Over-alkylation (quaternization)Unwanted N-alkylation/acylation
Optimal Base for Rxn Mild (DIPEA,

,

)
Strong (NaH, LiHMDS, KOtBu)
Troubleshooting Guides & FAQs

Q1: How do I selectively alkylate the secondary amine without reacting the lactam nitrogen? A: The most reliable method is to abandon direct alkylation (using alkyl halides) in favor of reductive amination . The secondary amine readily condenses with aldehydes or ketones to form an iminium ion, which is subsequently reduced in situ. Because the lactam nitrogen cannot form an iminium species, this pathway guarantees 100% chemoselectivity. If an alkyl halide must be used, strictly limit the electrophile to 1.0 equivalent and use a mild, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). DIPEA neutralizes the forming acid without deprotonating the lactam[2].

Q2: I am seeing a mixture of tertiary amine and quaternary ammonium salts during direct alkylation. How can I minimize over-alkylation? A: Because the starting material is a secondary amine, direct alkylation yields a tertiary amine. Due to inductive electron donation from the new alkyl group, this tertiary amine is often more nucleophilic than the starting material, leading to rapid quaternization. To prevent this, add the electrophile slowly (e.g., via syringe pump) to a highly dilute solution of the pyrrolidinone. Alternatively, switch to an acylation-reduction sequence: acylate the amine first (forming an unreactive amide), then reduce it using


 or 

.

Q3: My functionalization requires a strong base (e.g., NaH), but I am getting lactam N-alkylation. What is the workaround? A: You must temporarily mask the lactam nitrogen. The most robust approach is to protect the lactam as a tert-butyloxycarbonyl (Boc) derivative. The strongly electron-withdrawing Boc group deactivates the lactam nitrogen and prevents its deprotonation. After functionalizing the secondary amine, the Boc group can be quantitatively removed using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)[3].

Q4: I noticed a drop in enantiomeric excess (ee) after my reaction. Why is the (5S) center racemizing? A: The C5 proton is adjacent to the lactam nitrogen. Subjecting the molecule to strong aqueous bases (like NaOH/KOH) or strong acids at elevated temperatures induces reversible ring-opening of the


-lactam into an acyclic iminium intermediate. When the ring re-closes, the stereocenter is scrambled. Always perform reactions in anhydrous organic solvents and avoid prolonged heating above 60°C[1].
Workflow & Pathway Visualizations

Workflow Start Analyze Electrophile & Reaction Conditions BaseCheck Does the reaction require strong base (e.g., NaH/KOtBu)? Start->BaseCheck Protect Protect Lactam NH (e.g., Boc, PMB) BaseCheck->Protect Yes (pKa > 15) Alkylation Is it an alkylation or acylation? BaseCheck->Alkylation No (pKa < 11) Protect->Alkylation RedAm Use Reductive Amination (Prevents Over-alkylation) Alkylation->RedAm Alkylation (Aldehyde available) DirectAlk Direct Alkylation/Acylation (Mild Base: DIPEA, K2CO3) Alkylation->DirectAlk Acylation or Alkyl Halide

Logical decision tree for selecting the functionalization strategy of the pyrrolidin-2-one scaffold.

Pathway SM (5S)-5-[(methylamino)methyl] pyrrolidin-2-one Target Target: Secondary Amine Functionalized SM->Target Mild Base / Reductive Amination Side1 Side Reaction 1: Lactam N-Functionalization SM->Side1 Strong Base (e.g., NaH) Side2 Side Reaction 2: Over-alkylation (Quaternary Salt) SM->Side2 Excess Alkyl Halide Side3 Side Reaction 3: Lactam Ring Opening & Racemization SM->Side3 Strong Aqueous Acid/Base + Heat

Reaction pathways showing divergent outcomes based on selected reagents and conditions.

Experimental Protocols
Protocol 1: Selective Reductive Amination of the Secondary Amine

This self-validating protocol utilizes an in situ reduction mechanism to guarantee zero lactam functionalization and prevent over-alkylation.

  • Preparation: Dissolve (5S)-5-[(methylamino)methyl]pyrrolidin-2-one (1.0 eq) and the target aldehyde/ketone (1.05 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration. Perform under an inert argon atmosphere.

  • Activation: Add a catalytic amount of glacial acetic acid (0.1 eq). Stir at room temperature for 30 minutes. Causality: Mild acid catalysis accelerates iminium ion formation without hydrolyzing the lactam.

  • Reduction: Portion-wise, add Sodium triacetoxyborohydride (

    
    ) (1.5 eq) to the reaction mixture.
    
  • Reaction: Stir at room temperature for 12-16 hours. Monitor completion via LC-MS (look for the disappearance of the starting mass).

  • Workup & Validation: Quench the reaction with saturated aqueous

    
     (gas evolution confirms the destruction of excess hydride). Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure.
Protocol 2: Boc-Protection of the Lactam Nitrogen

Use this protocol when downstream steps require strong bases. Note: The exocyclic secondary amine must be orthogonally protected (e.g., with a Cbz group) prior to this step to prevent dual-Boc protection.

  • Preparation: Dissolve the amine-protected (5S)-5-[(methylamino)methyl]pyrrolidin-2-one (1.0 eq) in anhydrous Acetonitrile (0.5 M).

  • Reagents: Add Di-tert-butyl dicarbonate (

    
    ) (1.2 eq) and 4-Dimethylaminopyridine (DMAP) (0.1 eq).
    
  • Reaction: Stir at room temperature for 4-6 hours. Validation: The reaction is driven forward by the continuous evolution of

    
     gas. Cessation of bubbling is a strong empirical indicator of completion.
    
  • Workup: Concentrate the solvent under vacuum. Redissolve the crude residue in Ethyl Acetate. Wash sequentially with 1M HCl (to remove DMAP), saturated

    
    , and brine. Dry over 
    
    
    
    and evaporate to yield the N-Boc lactam.
References
  • Title: Transition Metal-Catalyzed Directed C(sp3)–H Functionalization of Saturated Heterocycles Source: Thieme Connect URL: [1]

  • Title: A general approach for the synthesis of 5-substituted-4-amino-pyrrolidin-2-ones and 5-substituted-4-amino-3-pyrrolin-2-ones Source: ResearchGate URL: [3]

  • Title: 2-Methylaminomethyl-1-methyl-5-phenylpyrrolidine, a chiral diamine ligand for copper(II)-catalysed Henry reactions with superb enantiocontrol Source: RSC Publishing URL: [2]

Sources

Optimization

Technical Support Center: Storage &amp; Stability of (5S)-5-[(methylamino)methyl]pyrrolidin-2-one

The following technical guide details the storage, stability, and handling protocols for (5S)-5-[(methylamino)methyl]pyrrolidin-2-one . This document is structured to serve as a primary resource for analytical chemists a...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the storage, stability, and handling protocols for (5S)-5-[(methylamino)methyl]pyrrolidin-2-one . This document is structured to serve as a primary resource for analytical chemists and formulation scientists, synthesizing structural analysis with field-proven preservation methodologies.

Executive Summary & Compound Profile

(5S)-5-[(methylamino)methyl]pyrrolidin-2-one (CAS 1909294-11-6) is a chiral pyrrolidinone scaffold often employed as a building block in medicinal chemistry. Its stability profile is dictated by three critical structural features:

  • Secondary Amine (Side Chain): Highly susceptible to oxidative degradation (N-oxidation) and carbamate formation upon exposure to atmospheric CO₂.

  • Lactam Ring (Pyrrolidin-2-one): Generally stable but prone to hydrolytic ring-opening under extreme pH or prolonged moisture exposure.

  • Chiral Center (C5): Susceptible to racemization if exposed to strong bases or elevated temperatures.

Critical Warning: This compound is hygroscopic and air-sensitive . Improper storage will lead to the formation of gummy residues (hydrolysis/carbamates) and yellow discoloration (oxidation).

Core Storage Protocols (The "Golden Rules")

To maintain purity >98% over extended periods (6+ months), strict adherence to the following matrix is required.

Storage Condition Matrix
ParameterRecommended ConditionCritical Limit (Do Not Exceed)Scientific Rationale
Temperature -20°C (Long-term) 2-8°C (Active use < 1 month)> 25°CLow temperature kinetically inhibits N-oxidation and hydrolytic ring opening.
Atmosphere Inert Gas (Argon/Nitrogen) Ambient AirPrevents oxidative degradation of the secondary amine and CO₂ absorption (carbamate formation).
Container Amber Glass Vial with PTFE-lined capClear glass / PlasticAmber glass blocks UV-initiated radical oxidation; PTFE prevents leaching and ensures a gas-tight seal.
Desiccation Required (Store vial inside a desiccator)> 60% RHThe lactam moiety is hygroscopic; moisture catalyzes hydrolysis to the corresponding amino acid.

Mechanistic Insight: Degradation Pathways

Understanding how the molecule degrades is essential for troubleshooting. The diagram below illustrates the three primary failure modes: Oxidation , Hydrolysis , and Carbamate Formation .

DegradationPathways cluster_legend Degradation Drivers Compound (5S)-5-[(methylamino)methyl] pyrrolidin-2-one (Active Compound) NOxide N-Oxide / Imine Species Compound->NOxide + O2 (Air) Trace Metals GABA_Analog Open-Chain Amino Acid (GABA Derivative) Compound->GABA_Analog + H2O (Moisture) Acid/Base Catalysis Carb_Species Ammonium Carbamate Salt (Solid Gum) Compound->Carb_Species + CO2 (Air) Oxidation Oxidative Degradation (Yellowing) Hydrolysis Hydrolytic Ring Opening (Hygroscopic Failure) Carbamate Carbamate Formation (CO2 Absorption)

Figure 1: Primary degradation pathways. The secondary amine is the primary site for oxidation and CO₂ capture, while the lactam ring is the site for hydrolysis.

Troubleshooting Guide & FAQs

This section addresses specific scenarios reported by researchers handling chiral pyrrolidones.

Q1: The white powder has turned into a sticky, yellow gum. Is it recoverable?
  • Diagnosis: This is a classic "double hit" failure. The gumminess indicates moisture absorption (hygroscopicity) leading to partial hydrolysis or carbamate formation. The yellow color indicates oxidation of the secondary amine, likely forming N-oxides or imine impurities.

  • Action:

    • Do not use for sensitive catalysis or biological assays.

    • Attempt Purification: Dissolve in dry dichloromethane (DCM), dry over Na₂SO₄, and attempt recrystallization or re-precipitation. If the yellow color persists, the oxidative impurities are likely inseparable without chromatography.

  • Prevention: Always warm the vial to room temperature before opening to prevent condensation. Store under Argon.

Q2: HPLC analysis shows a "split peak" or a shoulder on the main peak.
  • Diagnosis: This suggests Racemization or Carbamate Dissociation .

    • Scenario A (Racemization): If stored in basic conditions or subjected to high heat, the (5S) center may have partially inverted to (5R).

    • Scenario B (Carbamate): If the sample was exposed to air, it may exist as a salt with CO₂. In unbuffered HPLC mobile phases, this equilibrium can cause peak splitting.

  • Troubleshooting Protocol:

    • Run the sample with an acidic mobile phase (0.1% TFA or Formic Acid). Acid forces the decarboxylation of the carbamate, potentially resolving the peak if CO₂ is the issue.

    • If the split persists on a Chiral Column, racemization has occurred. The batch must be discarded for stereoselective applications.

Q3: Can I store this compound in DMSO or Water stock solutions?
  • Answer: NO.

    • Water: Promotes hydrolytic ring opening of the lactam over time, especially if the pH drifts.

    • DMSO: Often contains trace peroxides and is hygroscopic. DMSO solutions of secondary amines can undergo slow oxidation.

  • Best Practice: Prepare fresh solutions immediately before use. If a stock is absolutely necessary, use anhydrous Ethanol or Methanol and store at -80°C for no more than 1 week.

Detailed Handling Protocols

Protocol A: Inert Atmosphere Handling (The "Schlenk" Standard)

Required for: Long-term storage and aliquoting.

  • Equilibration: Remove the vial from the -20°C freezer. Place it in a desiccator and allow it to warm to room temperature (approx. 30 mins). Reason: Opening a cold vial condenses atmospheric moisture directly onto the hygroscopic solid.

  • Purging: If the vial does not have a septum, place the open vial inside a glove box or an inverted funnel with flowing Argon.

  • Aliquoting: Use a clean, dry spatula (antistatic preferred). Transfer the required amount quickly.

  • Resealing: Flush the headspace of the vial with a gentle stream of Argon (2-3 psi) for 10 seconds. Immediately cap tightly with a PTFE-lined cap. Parafilm the junction for extra security.

Protocol B: Emergency Drying (Reclaiming Hygroscopic Material)

Use when: The solid has clumped but is not yet discolored.

  • Place the open vial in a vacuum desiccator containing fresh phosphorus pentoxide (P₂O₅) or activated molecular sieves.

  • Apply high vacuum (< 1 mbar) for 12–24 hours at room temperature.

  • Note: Do not heat above 40°C while drying, as this accelerates oxidative degradation of the moist amine.

Decision Tree: Assessment of Sample Integrity

Use this flowchart to determine if your batch is safe to use.

IntegrityCheck Start Inspect Sample ColorCheck Is the color White/Off-White? Start->ColorCheck TextureCheck Is the texture Free-Flowing? ColorCheck->TextureCheck Yes Discard DISCARD / RE-PURIFY (Oxidation/Hydrolysis) ColorCheck->Discard No (Yellow/Brown) HPLCCheck HPLC Purity > 98%? TextureCheck->HPLCCheck Yes Dry Perform Protocol B (Vacuum Dry) TextureCheck->Dry No (Clumped/Gum) HPLCCheck->Discard No Use SAFE TO USE HPLCCheck->Use Yes Dry->HPLCCheck After Drying

Figure 2: Visual and analytical decision matrix for sample qualification.

References

  • Chowdhury, F. et al. (2020). Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP). Journal of Chemistry. Describes the parallel oxidative pathways (N-oxide formation) relevant to pyrrolidone derivatives. Retrieved from [Link]

  • PubChem. Compound Summary: Pyrrolidin-2-one derivatives. National Library of Medicine. Retrieved from [Link]

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: Enantiopurity Analysis of (5S)-5-[(methylamino)methyl]pyrrolidin-2-one

Executive Summary & Strategic Analysis The determination of enantiomeric excess (ee) for (5S)-5-[(methylamino)methyl]pyrrolidin-2-one presents a specific set of analytical challenges. Unlike aromatic chiral drugs, this m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The determination of enantiomeric excess (ee) for (5S)-5-[(methylamino)methyl]pyrrolidin-2-one presents a specific set of analytical challenges. Unlike aromatic chiral drugs, this molecule lacks a strong chromophore, rendering standard UV detection (254 nm) ineffective. Furthermore, its high polarity and basic secondary amine functionality lead to poor retention and peak tailing on traditional polysaccharide-based chiral columns (e.g., OD-H, AD-H) under normal phase conditions.

This guide objectively compares two validated methodologies to overcome these limitations:

  • Indirect Analysis (Derivatization): Reaction with GITC followed by achiral or chiral HPLC.[1]

  • Direct Analysis: Use of Crown Ether stationary phases with specialized detection (ELSD/MS).

Strategic Decision Matrix

DecisionTree Start Start: (5S)-5-[(methylamino)methyl] pyrrolidin-2-one Sample CheckUV Is UV (DAD/VWD) the only available detector? Start->CheckUV MethodA METHOD A: Derivatization (High Sensitivity) CheckUV->MethodA YES MethodB METHOD B: Direct Chiral HPLC (High Throughput) CheckUV->MethodB NO (Have MS/ELSD) Reagent Reagent: GITC or FDAA (Adds Chromophore) MethodA->Reagent ColumnB Column: CROWNPAK CR-I(+) Mobile Phase: Acidic Aqueous MethodB->ColumnB ColumnA Column: C18 or Chiralpak IA Detector: UV 254/340 nm Reagent->ColumnA DetectorB Detector: ELSD, CAD, or MS (UV <205nm is risky) ColumnB->DetectorB

Figure 1: Analytical workflow selection based on available instrumentation.

Method A: Indirect Analysis via GITC Derivatization (Recommended for QC)

This method is the "Gold Standard" for purity control in environments relying on UV detection. By reacting the secondary amine with 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate (GITC) , you convert the enantiomers into diastereomeric thioureas.

Why this works:

  • Chromophore Addition: GITC introduces a thiourea moiety, allowing robust UV detection at 254 nm.

  • Separation Physics: Diastereomers have different physical properties, often allowing separation on standard achiral C18 columns, though a chiral column (e.g., Chiralpak IA) is recommended for maximum resolution.

Experimental Protocol

Reagents:

  • GITC (Sigma-Aldrich/TCI)

  • Triethylamine (TEA)[2]

  • Acetonitrile (ACN), HPLC Grade[3]

Workflow:

  • Sample Prep: Dissolve 1.0 mg of the sample in 1.0 mL ACN. Add 10 µL TEA.

  • Derivatization: Add 1.0 equivalents (approx 1.5 mg) of GITC dissolved in ACN.

  • Incubation: Shake at Room Temperature for 30 minutes. (Secondary amines react slower than primary; ensure completion).

  • Quench: Add 10 µL ethanolamine to scavenge excess GITC (optional but recommended to clean chromatogram).

  • Analysis: Inject directly onto HPLC.

Chromatographic Conditions:

  • Column: Chiralpak IA or IB (Immobilized amylose/cellulose) - Note: While C18 can separate diastereomers, immobilized chiral columns provide superior selectivity (

    
    ) for these specific derivatives.
    
  • Mobile Phase: n-Hexane : Ethanol (80:20 v/v).

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 254 nm.[1][2]

  • Temperature: 25°C.

Method B: Direct Chiral HPLC (Recommended for R&D)

For laboratories equipped with universal detectors (ELSD, CAD) or Mass Spectrometry, direct analysis is faster as it eliminates the reaction step.

Why this works: The Crownpak CR-I(+) column utilizes a chiral crown ether selector that forms a host-guest complex specifically with ammonium ions.[4]

  • Mechanism: The protonated secondary amine (

    
    ) complexes with the crown ether.
    
  • Critical Factor:[2][5] The mobile phase must be acidic (pH 1.0–2.0) to ensure the amine is fully protonated.

Experimental Protocol

Chromatographic Conditions:

  • Column: Daicel CROWNPAK CR-I(+) (3.0 × 150 mm, 5 µm).[6]

  • Mobile Phase: Perchloric Acid (pH 1.5) : Acetonitrile (90:10 v/v).

    • Warning: Do not use phosphate buffers with MS/ELSD; use volatile acids like TFA or Formic Acid if using MS, though Perchloric gives sharper peaks for Crown columns.

  • Flow Rate: 0.4 mL/min (Lower flow due to high viscosity of aqueous phase and smaller ID).

  • Temperature: 10°C - 25°C (Lower temperature often improves resolution on Crown columns).

  • Detection:

    • Preferred: ELSD (Evaporative Light Scattering) or CAD.

    • Alternative: MS (ESI Positive Mode, m/z [M+H]+).

    • Not Recommended: UV 200 nm (High noise, low specificity).

Comparative Performance Analysis

The following data summarizes the expected performance metrics based on validation of similar aminomethyl-pyrrolidinone analogs.

FeatureMethod A: GITC DerivatizationMethod B: Direct Crownpak HPLC
Primary Detector UV (254 nm)ELSD / CAD / MS
Limit of Detection (LOD) High (0.05% impurity)Medium (0.1 - 0.5% impurity)
Sample Prep Time 45 mins (Reaction required)5 mins (Dissolve & Inject)
Robustness High (Chromophore ensures signal)Moderate (pH sensitive)
Cost per Sample Higher (Reagent cost)Lower (Solvent only)
Resolution (

)
Typically > 3.0 (Diastereomers)Typically 1.5 - 2.5
Suitability QC / Final Release Testing In-Process Check / High Throughput
Visualizing the Derivatization Mechanism (Method A)

ReactionScheme Reactants Analyte (Secondary Amine) + GITC (Reagent) Process Nucleophilic Attack (ACN, TEA, 30 min) Reactants->Process Products Diastereomeric Thioureas (Stable UV Chromophore) Process->Products Separation HPLC Separation (S,R-derivative vs R,R-derivative) Products->Separation

Figure 2: Reaction pathway for GITC derivatization converting enantiomers to separable diastereomers.

Troubleshooting & Expert Tips

Issue: Peak Tailing
  • Cause: Interaction of the basic secondary amine with residual silanols on the column packing.

  • Solution (Method A): Ensure excess TEA is used during derivatization. The resulting thiourea is neutral/less basic, eliminating tailing.

  • Solution (Method B): Lower the pH of the mobile phase.[7] On Crownpak columns, lower temperature (10°C) often sharpens peaks.

Issue: "Ghost" Peaks in Method A
  • Cause: Excess GITC hydrolyzing or reacting with impurities.

  • Solution: Use an "amine scavenger" like ethanolamine after the main reaction time. This converts excess GITC into a distinct peak that elutes early, away from your target.

Issue: Elution Order Reversal (Method B)
  • Insight: On Crownpak CR(+), the D-form (R-enantiomer) usually elutes first for amino acids.[4] However, for secondary amines, this can reverse depending on the steric bulk of the N-substituent. Always run a spiked racemate standard to confirm retention times.

References

  • Daicel Chiral Technologies. (n.d.). Instruction Manual for CROWNPAK® CR(+) / CR(-). Retrieved from [Link]

  • Bhushan, R., & Martens, J. (1997). Amino Acids and their Derivatives: GITC as a Chiral Derivatizing Agent. Biomedical Chromatography.
  • Hyun, M. H. (2006). Liquid chromatographic resolution of chiral amines and amino acids on crown ether-based chiral stationary phases.
  • Ilisz, I., et al. (2014).[8] Direct chiral separation of amino acids and amines by HPLC-ELSD. Journal of Pharmaceutical and Biomedical Analysis. (Validates the use of ELSD for non-UV active chiral amines).

Sources

Comparative

A Comparative Guide to Chiral HPLC Methods for Separating (5S)-5-[(methylamino)methyl]pyrrolidin-2-one Isomers

In the landscape of pharmaceutical development, the stereochemical identity of a molecule is paramount. Different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.[1] T...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the stereochemical identity of a molecule is paramount. Different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.[1] The compound (5S)-5-[(methylamino)methyl]pyrrolidin-2-one, a chiral pyrrolidinone derivative, is a key building block in medicinal chemistry.[2] Its defined stereocenter at the 5-position is crucial for its intended biological interactions.[2] Consequently, robust and reliable analytical methods for the enantiomeric separation of this compound are essential for ensuring the quality, safety, and efficacy of any resulting drug substance.

This guide provides a comparative analysis of potential chiral High-Performance Liquid Chromatography (HPLC) methods for the resolution of (5S)-5-[(methylamino)methyl]pyrrolidin-2-one and its potential enantiomeric impurity, the (5R) isomer. We will explore both direct and indirect approaches, offering insights into method development strategies and providing detailed, actionable protocols for researchers, scientists, and drug development professionals.

Understanding the Analyte and the Chiral Separation Challenge

(5S)-5-[(methylamino)methyl]pyrrolidin-2-one is a basic compound containing a secondary amine and a lactam (cyclic amide). The presence of the basic amine group is a key consideration for method development, as it can lead to peak tailing on certain stationary phases. The addition of a basic modifier to the mobile phase, such as diethylamine (DEA) or triethylamine (TEA), is often necessary to achieve good peak shape.[3][4]

The core challenge in separating enantiomers lies in their identical physical and chemical properties in an achiral environment.[5] Chiral separation is achieved by creating a transient diastereomeric complex between the analyte and a chiral selector.[5][6] This can be accomplished in two primary ways in HPLC:

  • Direct Methods: The enantiomers are separated on a chiral stationary phase (CSP).[3] The CSP provides a chiral environment where the two enantiomers interact differently, leading to different retention times.

  • Indirect Methods: The enantiomers are first derivatized with a chiral derivatizing agent to form diastereomers.[7][8] These diastereomers have different physical properties and can be separated on a standard achiral HPLC column.[7][8]

Direct Chiral HPLC Methods: A Comparative Overview

Direct chiral HPLC is often the preferred method due to its simplicity, as it avoids the need for a derivatization step.[3] The selection of the appropriate CSP is the most critical factor for a successful separation.[5] For a basic compound like (5S)-5-[(methylamino)methyl]pyrrolidin-2-one, polysaccharide-based and macrocyclic glycopeptide CSPs are excellent starting points for method development.[3]

Comparison of Recommended Chiral Stationary Phases
Chiral Stationary Phase (CSP) TypeSelector ChemistryPrimary Interaction MechanismsSuitability for (5S)-5-[(methylamino)methyl]pyrrolidin-2-one
Polysaccharide-Based (e.g., Daicel CHIRALPAK® series, Phenomenex Lux® series) Amylose or cellulose derivatives coated or immobilized on a silica support.Hydrogen bonding, dipole-dipole interactions, steric hindrance.High. Broad applicability for a wide range of chiral compounds, including those with amine functional groups.[6]
Macrocyclic Glycopeptide (e.g., Astec® CHIROBIOTIC® series) Antibiotics like vancomycin or teicoplanin bonded to silica.Hydrogen bonding, ionic interactions, inclusion complexation.High. Particularly effective for the separation of primary and secondary amines.[9]
Pirkle-Type (Brush-Type) Small chiral molecules (e.g., amino acid derivatives) bonded to silica.π-π interactions, hydrogen bonding, dipole-dipole interactions.Moderate. Can be effective, but often have a narrower range of applicability compared to polysaccharide phases.[5][6]
Experimental Workflow for Direct Chiral HPLC Method Development

The following workflow provides a systematic approach to developing a direct chiral HPLC method for (5S)-5-[(methylamino)methyl]pyrrolidin-2-one.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Select CSPs: - Polysaccharide-based (e.g., CHIRALPAK AD-H) - Macrocyclic Glycopeptide (e.g., CHIROBIOTIC V2) B Screen Mobile Phases: - Normal Phase: Hexane/Ethanol (90:10) + 0.1% DEA - Polar Organic: Methanol + 0.1% DEA - Reversed Phase: Acetonitrile/Water with 0.1% Formic Acid A->B Test on C Identify Promising Conditions (Partial or full separation observed) B->C D Optimize Mobile Phase Composition: - Adjust solvent ratio - Vary additive concentration C->D E Optimize Temperature and Flow Rate: - Lower temperature often improves resolution - Lower flow rates can enhance selectivity D->E F Method Validation: - Specificity - Linearity - Accuracy - Precision - Robustness E->F

Caption: Systematic workflow for direct chiral HPLC method development.

Detailed Protocol: Proposed Direct Chiral HPLC Method

This protocol is a robust starting point for the direct enantiomeric separation of (5S)-5-[(methylamino)methyl]pyrrolidin-2-one.

1. Instrumentation and Materials:

  • HPLC system with UV detector

  • Chiral Column: CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm) or equivalent amylose-based CSP

  • Mobile Phase A: n-Hexane (HPLC grade)

  • Mobile Phase B: Ethanol (HPLC grade)

  • Mobile Phase Additive: Diethylamine (DEA)

  • Sample: Racemic 5-[(methylamino)methyl]pyrrolidin-2-one (as a standard for method development) dissolved in mobile phase at ~1 mg/mL.

2. Chromatographic Conditions:

  • Mobile Phase: n-Hexane/Ethanol/DEA (90:10:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

3. Rationale for Experimental Choices:

  • CSP: Polysaccharide-based CSPs like CHIRALPAK® AD-H are highly versatile and have a proven track record for separating a wide range of chiral compounds, including amines.[3]

  • Mobile Phase: A normal-phase mobile phase is chosen as it often provides better selectivity on polysaccharide CSPs. Ethanol is a common polar modifier.

  • Additive: Diethylamine is added to the mobile phase to prevent peak tailing of the basic analyte by competing for active sites on the silica surface.[3]

Indirect Chiral HPLC Method: An Alternative Approach

Comparison of Chiral Derivatizing Agents for Amines
Derivatizing AgentResulting DiastereomerKey Features
Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) Diastereomeric amidesHighly reactive, introduces a strong UV chromophore (dinitrophenyl group) for enhanced detection.[10]
(S)-(-)-α-Methylbenzyl isocyanate Diastereomeric ureasReacts readily with primary and secondary amines.
N-succinimidyl α-methoxyphenylacetate (SMPA) Diastereomeric amidesCan be used to determine absolute configuration based on elution order.[7]
Experimental Workflow for Indirect Chiral HPLC Method

G cluster_0 Step 1: Derivatization cluster_1 Step 2: Separation cluster_2 Step 3: Detection & Analysis A React racemic amine with a chiral derivatizing agent (e.g., Marfey's Reagent) B Formation of Diastereomers A->B C Inject diastereomeric mixture onto an achiral column (e.g., C18) B->C D Optimize mobile phase for separation (e.g., Acetonitrile/Water gradient) C->D E Detect separated diastereomers (UV detection) D->E F Quantify enantiomeric purity E->F

Caption: Workflow for the indirect chiral separation method.

Detailed Protocol: Proposed Indirect Chiral HPLC Method

1. Derivatization Procedure (using Marfey's Reagent):

  • Dissolve ~1 mg of racemic 5-[(methylamino)methyl]pyrrolidin-2-one in 100 µL of acetone.

  • Add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.

  • Add 40 µL of 1 M sodium bicarbonate.

  • Heat the mixture at 40°C for 1 hour.

  • Cool the reaction mixture and neutralize by adding 20 µL of 2 M HCl.

  • Dilute the sample with the mobile phase before injection.

2. Instrumentation and Materials:

  • HPLC system with UV or DAD detector

  • Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

3. Chromatographic Conditions:

  • Mobile Phase: Gradient elution from 30% B to 70% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 340 nm (due to the dinitrophenyl group from Marfey's reagent)

  • Injection Volume: 10 µL

4. Rationale for Experimental Choices:

  • Derivatizing Agent: Marfey's reagent is chosen for its reliability and the strong chromophore it introduces, which significantly enhances detection sensitivity.[10]

  • Column: A standard C18 column is sufficient for separating the resulting diastereomers, making the method widely accessible.[8]

  • Mobile Phase: A reversed-phase gradient provides robust separation for the relatively non-polar diastereomeric derivatives. Formic acid is used to ensure good peak shape.

Method Comparison and Selection Criteria

FeatureDirect Chiral HPLCIndirect Chiral HPLC
Speed Faster (no derivatization step)Slower (requires sample preparation)
Simplicity Simpler workflowMore complex, multi-step process
Column Cost Higher (chiral columns are expensive)Lower (uses standard achiral columns)
Method Development Can be more empirical, requiring screening of multiple CSPs.[3]More predictable separation of diastereomers.
Sensitivity Dependent on analyte's inherent chromophore.Can be significantly enhanced by the choice of derivatizing agent.[10]
Risk of Racemization LowPotential for racemization during derivatization.
Preparative Scale Well-suited for preparative separations.[3]Not ideal due to the need to remove the derivatizing agent.

Recommendation: For routine quality control and high-throughput analysis, the direct chiral HPLC method is generally the more efficient and preferred approach. The indirect method serves as a valuable alternative, particularly when dealing with trace-level enantiomeric impurities where high sensitivity is required, or if a suitable chiral column is not available.

Conclusion

The enantiomeric separation of (5S)-5-[(methylamino)methyl]pyrrolidin-2-one is a critical analytical task in pharmaceutical development. This guide has provided a comparative overview of direct and indirect chiral HPLC methods, offering detailed, scientifically-grounded protocols as starting points for method development. By systematically screening polysaccharide-based and macrocyclic glycopeptide chiral stationary phases, researchers can develop a robust direct method. Alternatively, derivatization with reagents like Marfey's reagent offers a reliable indirect method for separation on standard achiral columns. The choice between these methods will depend on the specific requirements of the analysis, including sample throughput, sensitivity needs, and available instrumentation.

References

  • A Strategy for Developing HPLC Methods for Chiral Drugs.
  • (5S)-5-[(Methylamino)methyl]pyrrolidin-2-one. Benchchem.
  • HPLC-based method for determination of absolute configur
  • HPLC Technical Tip: Chiral Method Development. Phenomenex.
  • A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers. Benchchem.
  • Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone.
  • Enantiomeric separ
  • A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research.
  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
  • Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. Juniper Publishers.
  • A Comparative Guide to Chiral HPLC Methods for the Enantiomeric Separation of 2-(2-Aminoethyl)-1-methylpyrrolidine. Benchchem.

Sources

Validation

Comparative Guide: NMR Spectral Analysis of (5S)-5-[(methylamino)methyl]pyrrolidin-2-one

Executive Summary & Structural Context[1][2] This guide provides a technical analysis of the nuclear magnetic resonance (NMR) characteristics of (5S)-5-[(methylamino)methyl]pyrrolidin-2-one (referred to herein as MAMP )....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context[1][2]

This guide provides a technical analysis of the nuclear magnetic resonance (NMR) characteristics of (5S)-5-[(methylamino)methyl]pyrrolidin-2-one (referred to herein as MAMP ). This compound is a critical chiral synthon in the synthesis of peptide mimetics and pyrrolidinone-based nootropics.

To evaluate its spectral performance objectively, we compare it against two structural baselines:

  • (S)-5-(aminomethyl)pyrrolidin-2-one (AMP): The primary amine precursor (demethylated analog).

  • Pyrrolidin-2-one (Pyro): The unsubstituted lactam core.

Key Finding: The N-methylation of the side chain introduces distinct diagnostic signals in both 1H and 13C NMR, serving as a rapid quality control (QC) checkpoint to confirm successful reductive amination without racemization of the C5 stereocenter.

Structural Scope
  • Target (MAMP): C6H12N2O | MW: 128.17 | Chiral Center: C5 (S-configuration).

  • Comparator A (AMP): C5H10N2O | MW: 114.15 | Primary amine.

  • Comparator B (Pyro): C4H7NO | MW: 85.11 | Achiral core.

Experimental Protocol: Signal Acquisition Strategy

To ensure reproducible data, solvent selection is paramount due to the exchangeable protons on both the amide and the secondary amine.

Solvent Selection Matrix
SolventSuitabilityRationale
DMSO-d6 Optimal Preserves Amide (NH) and Amine (NH) signals; prevents rapid exchange; solubilizes polar lactam.
D2O Sub-optimalCauses H/D exchange (loss of NH signals); useful only for rigid carbon skeleton verification.
CDCl3 PoorPoor solubility for the free base; varying chemical shifts due to concentration-dependent H-bonding.
Diagram 1: Recommended Acquisition Workflow

This workflow ensures the detection of trace stereochemical impurities and incomplete methylation.

G Sample Sample: 10-15 mg MAMP Solvation Solvation: 0.6 mL DMSO-d6 (Dry, Acid-Free) Sample->Solvation Acquisition Acquisition: 1H (32 scans, d1=2s) 13C (512 scans) Solvation->Acquisition Processing Processing: LB=0.3 Hz (1H) Zero Filling -> 64k Acquisition->Processing Validation Validation: Check N-Me Integral (3H) Check C5 Chirality Processing->Validation

Caption: Optimized NMR workflow for polar chiral pyrrolidinones in DMSO-d6.

1H NMR Spectral Analysis (Comparative)

The introduction of the methyl group at the nitrogen atom dramatically alters the side-chain spin system compared to the primary amine (AMP).

Predicted Chemical Shifts (DMSO-d6, 400 MHz)
Proton AssignmentMAMP (Target) δ (ppm)AMP (Primary) δ (ppm)Multiplicity (MAMP)Coupling (J Hz)
NH (Lactam) 7.657.60Broad s-
H5 (Chiral) 3.65 - 3.753.55 - 3.65Multiplet-
H6a, H6b (Side Chain) 2.45 - 2.552.60 - 2.70dd / mABX System
N-CH3 2.28 - 2.32 Absent Singlet-
H3 (Ring) 2.10 - 2.252.10 - 2.20Multiplet-
H4 (Ring) 1.60 - 1.751.60 - 1.75Multiplet-
NH (Amine) ~1.8 - 2.0~1.5 (Broad)Broad sExchangeable
Diagnostic Features[4]
  • The N-Methyl Singlet: The most distinct feature of MAMP is the sharp singlet at ~2.30 ppm . In the primary amine (AMP), this region is clear. This signal integrates to 3H, providing a quantitative measure of conversion from the primary amine.

  • The H5 Methine: Located at ~3.70 ppm , this proton couples to the ring methylenes (H4) and the side chain methylenes (H6). In MAMP, the H5 signal is slightly deshielded compared to AMP due to the steric bulk and inductive effect of the N-methyl group.

  • Side Chain Diastereotopicity: The H6 protons (

    
    ) are diastereotopic due to the adjacent C5 chiral center. They appear as an ABX system (often overlapping), distinct from the triplet-like structures seen in achiral analogs.
    
Diagram 2: Spin System Connectivity (MAMP)

Visualizing the coupling network to aid in COSY interpretation.

SpinSystem NH_Lactam NH (Lactam) ~7.65 ppm H5 H5 (Chiral) ~3.70 ppm NH_Lactam->H5 Vicinal H4 H4 (Ring CH2) ~1.70 ppm H5->H4 Vicinal H6 H6 (Side CH2) ~2.50 ppm H5->H6 Vicinal (ABX) H3 H3 (Ring CH2) ~2.15 ppm H4->H3 Vicinal NH_Amine NH (Amine) ~2.0 ppm H6->NH_Amine Geminal/Vicinal N_Me N-Me (CH3) ~2.30 ppm NH_Amine->N_Me Through-Space (NOE)

Caption: 1H NMR Spin Coupling Network. Solid lines = J-coupling; Red line = NOE correlation.

13C NMR Spectral Analysis

Carbon NMR provides the definitive confirmation of the skeleton. The "Alpha Effect" of methylation causes a significant shift in the side chain carbon.

Comparative Shift Table (DMSO-d6)
Carbon PositionMAMP (Target) δ (ppm)AMP (Primary) δ (ppm)Shift Effect (Δ)
C2 (Carbonyl) 177.5177.8Negligible
C5 (Chiral) 55.256.5-1.3 (Steric compression)
C6 (Side Chain) 56.8 47.5 +9.3 (β-effect)
N-CH3 36.5 Absent Diagnostic
C3 (Ring) 30.130.2Negligible
C4 (Ring) 26.526.8Negligible

Technical Insight: The methylation of the nitrogen exerts a Beta-effect on the C6 carbon, shifting it downfield by approximately 9 ppm (from ~47.5 to ~56.8 ppm). This is the most reliable marker for distinguishing the secondary amine (MAMP) from the primary amine (AMP) in complex mixtures where proton spectra might be crowded.

Advanced Validation: 2D NMR Logic

To validate the structure fully, particularly for regulatory filing, the following correlations must be observed:

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Correlate the singlet at 2.30 ppm (1H) with the carbon at 36.5 ppm (13C). Absence of this correlation indicates the methyl is not N-bound.

    • Correlate the multiplet at 3.70 ppm (H5) with the carbon at 55.2 ppm.

  • COSY (Correlation Spectroscopy):

    • Confirm the connectivity:

      
      .
      
    • Confirm the side chain:

      
      .
      
  • NOESY (Nuclear Overhauser Effect):

    • Stereochemical Check: While NOESY cannot easily distinguish enantiomers (S vs R) without a chiral solvating agent, it can confirm the spatial proximity of the N-Methyl group to the H5 proton, confirming the rotameric population of the side chain.

References

  • Synthesis of Chiral Pyrrolidinones

    • Study: "Synthesis of Chiral 5-Substituted Pyrrolidin-2-ones."
    • Relevance: Establishes the synthetic route from Glutamic acid to the 5-hydroxymethyl and aminomethyl precursors.[1]

    • Source:

  • Solvent Effects on Pyrrolidinones

    • Study: "1H NMR spectra of pyrrolidinone deriv
    • Relevance: Validates the use of DMSO-d6 for observing exchangeable amide protons.
    • Source:

  • N-Methylation Shift Effects

    • Study: "13C NMR Based Evaluation of Electronic Interactions in Amines."
    • Relevance: Provides the theoretical basis for the ~9 ppm downfield shift of the alpha-carbon upon N-methyl
    • Source:

  • Primary Amine Comparator Data

    • Compound: (S)-5-(aminomethyl)pyrrolidin-2-one Hydrochloride.[2]

    • Relevance: Baseline spectral data for the un-methyl
    • Source:

Sources

Comparative

mass spectrometry fragmentation patterns of (5S)-5-[(methylamino)methyl]pyrrolidin-2-one

Publish Comparison Guide: Mass Spectrometry Fragmentation of (5S)-5-[(methylamino)methyl]pyrrolidin-2-one Executive Summary & Application Scope Compound: (5S)-5-[(methylamino)methyl]pyrrolidin-2-one CAS: 1909294-11-6 Mol...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Mass Spectrometry Fragmentation of (5S)-5-[(methylamino)methyl]pyrrolidin-2-one

Executive Summary & Application Scope

Compound: (5S)-5-[(methylamino)methyl]pyrrolidin-2-one CAS: 1909294-11-6 Molecular Formula:


Monoisotopic Mass:  128.0949 Da
Precursor Ion 

:
129.1022 Da

This guide serves as a technical reference for the structural validation of (5S)-5-[(methylamino)methyl]pyrrolidin-2-one, a critical chiral building block in the synthesis of DPP-4 inhibitors and novel pyrrolidinone-based therapeutics.

The Challenge: Distinguishing this intermediate from its des-methyl analog (primary amine) and regioisomers (e.g., N-methyl-5-aminomethyl derivatives) is difficult using UV absorbance due to the lack of chromophores. Mass spectrometry (MS) provides the only definitive, high-throughput identification method.

The Comparison: This guide compares the fragmentation efficiency and diagnostic utility of High-Resolution ESI-MS/MS (HCD) versus GC-EI-MS , providing a definitive "fingerprint" for quality control and metabolic identification.

Technical Comparison: ESI-MS/MS vs. GC-EI-MS

The choice of ionization method drastically alters the observed fragmentation landscape. The table below contrasts the performance of Soft Ionization (Electrospray) against Hard Ionization (Electron Impact) for this specific scaffold.

FeatureMethod A: LC-ESI-HRMS (HCD) Method B: GC-EI-MS (70 eV)
Primary Ion


(Weak/Absent)
Dominant Mechanism Charge-Remote Fragmentation & Side-Chain CleavageRadical-Directed Cleavage & Ring Opening
Base Peak

(Side Chain Immonium)

or

(Alpha-cleavage)
Structural Insight Confirms the N-methyl side chain connectivity.Confirms the pyrrolidinone ring stability.
Detection Limit Low pg/mL (High Sensitivity for basic amine)ng/mL (Requires derivatization often)
Best For Metabolite ID & Trace Impurity Analysis Raw Material Purity (Headspace/Direct)

Detailed Fragmentation Mechanisms (ESI-MS/MS)

In Electrospray Ionization (positive mode), the secondary amine on the side chain is the most basic site (


), sequestering the proton. This directs the fragmentation pathways.
Pathway A: Side-Chain Cleavage (Diagnostic)
  • Mechanism: Inductive cleavage driven by the protonated secondary amine.

  • Process: The bond between the C5-position of the ring and the exocyclic methylene group breaks.

  • Fragment: Formation of the N-methylmethaniminium ion (

    
    ).
    
  • Observation: A dominant peak at

    
     .
    
  • Significance: This ion definitively distinguishes the target from its des-methyl analog (which would yield

    
    ) and N-ethyl analogs (which would yield 
    
    
    
    ).
Pathway B: Neutral Loss of Methylamine (Core Validation)
  • Mechanism: Nucleophilic attack of the lactam nitrogen or rearrangement leading to elimination.

  • Process: Loss of neutral methylamine (

    
    , 31.04 Da).
    
  • Fragment:

    
    .
    
  • Structure: Corresponds to the 5-methylene-pyrrolidin-2-one cation.

  • Significance: Confirms the integrity of the lactam ring and the presence of the methylamino group.

Pathway C: Ring Opening (High Energy)
  • Mechanism: At higher collision energies (NCE > 35%), the lactam ring opens, typically ejecting CO (28 Da).

  • Fragment:

    
    .
    

Visualization of Fragmentation Pathways

The following diagram maps the logical flow of fragmentation for the


 precursor, highlighting the critical diagnostic ions required for confirmation.

FragmentationPathways Precursor Precursor Ion [M+H]+ m/z 129.10 (Protonated on Side Chain) Immonium Diagnostic Side Chain N-methylmethaniminium m/z 44.05 Precursor->Immonium Inductive Cleavage (C5-Calpha bond) CoreLoss Core Fragment (Loss of CH3NH2) 5-methylene-pyrrolidinone m/z 98.06 Precursor->CoreLoss Neutral Loss (-31 Da) DesMethyl COMPARISON: Des-methyl Analog (Primary Amine) Yields m/z 30.03 Immonium->DesMethyl vs. Alternative RingOpen Ring Degradation (Loss of CO) m/z 70.06 CoreLoss->RingOpen Ring Opening (-28 Da)

Figure 1: ESI-MS/MS fragmentation tree for (5S)-5-[(methylamino)methyl]pyrrolidin-2-one. The m/z 44 ion is the primary diagnostic marker.

Experimental Protocol: Validated Identification Workflow

To replicate these results for quality assurance or metabolic stability assays, follow this self-validating protocol.

Reagents & Setup
  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Column: C18 Polar-Embedded (to retain the polar amine), e.g., Waters HSS T3 or Phenomenex Luna Omega.

Step-by-Step Method
  • Source Optimization: Tune the ESI source using a standard solution (1 µg/mL). Set Source Voltage to +3.5 kV. Crucial: Ensure the declustering potential is low (approx. 20-40V) to prevent in-source fragmentation of the labile side chain.

  • MS/MS Acquisition: Perform a product ion scan of

    
    .
    
    • Low Energy (15 NCE): Maximize intensity of precursor to verify soft ionization.

    • Med Energy (25-30 NCE): This is the Target Window . You should observe a 1:1 ratio of

      
       (parent) to 
      
      
      
      (base peak).
    • High Energy (45+ NCE): Look for

      
       and 
      
      
      
      to confirm the ring structure.
  • Validation Criteria (Pass/Fail):

    • PASS: Presence of

      
       (Parent) AND 
      
      
      
      (Fragment).
    • FAIL (Wrong Analog): Presence of

      
       (Des-methyl) or fragment 
      
      
      
      (Primary amine).
    • FAIL (Isomer): If

      
       is present but 
      
      
      
      is absent, suspect N-methyl-pyrrolidinone ring substitution rather than side-chain substitution.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14876039, (5S)-5-(Hydroxymethyl)-1-methyl-2-pyrrolidinone (Analogous Structure Data). Retrieved from [Link]

  • Ochoa, J. L., & Crittenden, C. M. (2026). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation. Journal of the American Society for Mass Spectrometry.[1] Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. 5-Methyl-2-pyrrolidinone Mass Spectrum (Electron Ionization). NIST Chemistry WebBook, SRD 69.[2] Retrieved from [Link]

  • Davidson, J. T., et al. (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones.[3][4] International Journal of Mass Spectrometry, 453, 116343.[3] (Mechanistic reference for pyrrolidine ring cleavage). Retrieved from [Link][3]

Sources

Validation

X-ray crystallography data for (5S)-5-[(methylamino)methyl]pyrrolidin-2-one validation

Technical Comparison Guide: Orthogonal Validation of (5S)-5-[(methylamino)methyl]pyrrolidin-2-one Stereochemistry As a Senior Application Scientist in pharmaceutical development, ensuring the absolute stereochemical inte...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: Orthogonal Validation of (5S)-5-[(methylamino)methyl]pyrrolidin-2-one Stereochemistry

As a Senior Application Scientist in pharmaceutical development, ensuring the absolute stereochemical integrity of chiral building blocks is a non-negotiable prerequisite for downstream drug efficacy. (5S)-5-[(methylamino)methyl]pyrrolidin-2-one (CAS 1909294-11-6) is a high-purity chiral derivative whose defined (5S)-stereocenter is critical for selective binding in biological systems and asymmetric catalysis[1].

However, validating this molecule presents specific analytical challenges. The pyrrolidinone scaffold is not planar; it adopts highly flexible, puckered "UP" and "DOWN" conformations to alleviate steric strain, complicating spatial analysis[1]. To establish a robust, self-validating analytical framework, this guide objectively compares Single-Crystal X-ray Crystallography against alternative modalities—Nuclear Magnetic Resonance (NMR) spectroscopy and Chiral High-Performance Liquid Chromatography (HPLC)—detailing the mechanistic causality behind each experimental choice.

Comparative Analysis of Analytical Modalities

No single analytical technique operates in a vacuum. While X-ray crystallography is the gold standard for absolute configuration, it must often be cross-validated with solution-state methods to ensure bulk purity and conformational consistency[2],[3].

Quantitative Performance Metrics

The following table summarizes the quantitative and operational parameters for each analytical alternative when applied to chiral pyrrolidinones[2],[3].

Analytical TechniquePrimary OutputAbsolute Configuration AccuracyTypical Sample RequirementThroughput / TimeKey Mechanistic Limitation
X-ray Crystallography Absolute 3D StructureDefinitive (Non-empirical)0.1 – 0.5 mm single crystalLow (Days to Weeks)Reliant on crystal growth; light atoms require specialized radiation or co-crystallization.
NMR Spectroscopy (with CDAs) Relative/Absolute StereochemistryHigh (Empirical)1 – 5 mg (Solution)Medium (Hours)Requires quantitative derivatization; subject to spectral overlap.
Chiral HPLC Enantiomeric Excess (

)
N/A (Requires Reference)< 1 mgHigh (Minutes)Cannot determine absolute 3D structure de novo.
Vibrational Circular Dichroism (VCD) Solution-state ConformationHigh (Non-empirical)5 – 10 mgMedium (Hours)Requires computationally intensive Density Functional Theory (DFT) modeling.

Self-Validating Experimental Protocols

To guarantee trustworthiness, every analytical workflow must be designed as a self-validating system. This means the protocol must contain internal controls that independently confirm the reliability of the output data.

Protocol A: Absolute Configuration via X-ray Crystallography (The Gold Standard)

Causality: (5S)-5-[(methylamino)methyl]pyrrolidin-2-one (


) consists entirely of light atoms (C, H, N, O). Standard Mo-Kα radiation cannot generate sufficient anomalous dispersion to distinguish enantiomers via the Bijvoet method[4]. To solve this, we must either use longer-wavelength radiation or introduce a heavy atom.
Self-Validating Mechanism:  The calculation of the Flack parameter. A value of 

confirms the correct absolute configuration, while a value of

proves the model is inverted, acting as an internal mathematical fail-safe.
  • Heavy-Atom Co-crystallization: Dissolve the target molecule and an equimolar amount of a heavy-atom chiral reference, such as camphorsultam dichlorophthalic acid (CSDP acid), in a suitable solvent (e.g., EtOAc)[4],[5]. The inclusion of sulfur and chlorine atoms from CSDP significantly enhances Bijvoet differences.

  • Crystal Growth: Utilize slow vapor diffusion at 4°C to grow single crystals exceeding 0.1 mm in all dimensions[2].

  • Diffraction Acquisition: Mount the crystal on a diffractometer equipped with a Cu-Kα microfocus source (

    
    ). The longer wavelength of copper maximizes the anomalous scattering signal of the light atoms and the introduced heavy atoms.
    
  • Refinement & Validation: Solve the structure using direct methods. Refine the electron density map and calculate the Flack parameter. If the Flack parameter is

    
    , the (5S)-configuration is definitively validated.
    
Protocol B: Stereochemical Assignment via NMR Anisotropy

Causality: Enantiomers possess identical NMR spectra in an achiral environment. To differentiate them, we must convert the enantiomers into diastereomers using a Chiral Derivatizing Agent (CDA)[2]. Self-Validating Mechanism: The dual-reagent Mosher's method. By reacting the sample with both (R)- and (S)-reagents, we calculate the chemical shift difference (


). A consistent spatial distribution of positive and negative 

values across the pyrrolidinone ring validates the configuration, preventing false positives from a single anomalous peak shift.
  • Derivatization: React the secondary amine of the target molecule in parallel with (R)- and (S)-

    
    -methoxy-
    
    
    
    -(trifluoromethyl)phenylacetic acid chloride (MTPA-Cl) in deuterated chloroform (
    
    
    )[2].
  • Data Acquisition: Acquire high-resolution

    
     and 
    
    
    
    NMR spectra for both the (R)-amide and (S)-amide diastereomers[2].
  • Anisotropy Analysis: Calculate

    
     for the protons on the pyrrolidinone ring. Map the shielding/deshielding effects to the established Mosher model to empirically confirm the (5S)-stereocenter.
    
Protocol C: Enantiomeric Purity via Chiral HPLC

Causality: While X-ray and NMR confirm what the molecule is, they are poorly suited to detect trace amounts (e.g., 0.1%) of the (5R)-enantiomer[3]. Chiral stationary phases (CSPs) form transient diastereomeric complexes with the analytes; differences in binding energy lead to distinct elution times[5]. Self-Validating Mechanism: System suitability testing with a racemic standard.

  • Baseline Resolution: Inject a synthesized racemic mixture of 5-[(methylamino)methyl]pyrrolidin-2-one onto an immobilized amylose-based chiral column. Adjust the mobile phase (e.g., Hexane/IPA with 0.1% DEA to suppress amine tailing) until baseline resolution (

    
    ) is achieved. This proves the system can separate the enantiomers.
    
  • Sample Analysis: Inject the high-purity (5S)-batch.

  • Quantification: Integrate the peak areas to calculate the Enantiomeric Excess (

    
    ).
    

Multimodal Validation Workflow

To visualize the complementary nature of these techniques, the following workflow demonstrates how orthogonal methods converge to provide a complete stereochemical profile.

Validation cluster_Xray X-ray Crystallography cluster_NMR NMR Spectroscopy cluster_HPLC Chiral HPLC Target (5S)-5-[(methylamino)methyl] pyrrolidin-2-one X1 Heavy Atom Co-crystallization Target->X1 N1 Chiral Derivatization (MTPA-Cl) Target->N1 H1 Chiral Stationary Phase Selection Target->H1 X2 Cu-Kα Anomalous Dispersion X1->X2 X3 Flack Parameter ~0 X2->X3 Validated Validated Stereocenter X3->Validated N2 1H/19F NMR Acquisition N1->N2 N3 Δδ Anisotropy Analysis N2->N3 N3->Validated H2 Chromatographic Elution H1->H2 H3 Enantiomeric Excess (ee) H2->H3 H3->Validated

Figure 1: Multimodal validation workflow for absolute configuration and purity of chiral molecules.

Conclusion

For complex, flexible scaffolds like (5S)-5-[(methylamino)methyl]pyrrolidin-2-one, relying on a single analytical technique introduces systemic risk. While X-ray crystallography provides the ultimate non-empirical proof of the 3D spatial arrangement[6], its rigorous sample requirements necessitate the use of orthogonal techniques. By coupling X-ray structural data with NMR diamagnetic anisotropy for solution-state conformation[4] and chiral HPLC for bulk enantiomeric excess[5], researchers can establish a highly trustworthy, self-validating data package suitable for advanced drug development.

References

  • Harada, N., et al. Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. ResearchGate. Retrieved from: [Link]

  • Casarini, D., et al. Conformation and absolute configuration of 2-naphthylalkylsulfoxides by combined use of dynamic NMR, ECD spectroscopy, DFT computations, and X-ray diffraction. PubMed. Retrieved from: [Link]

  • Harada, N. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PMC. Retrieved from:[Link]

  • Kannappan, V. Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. Retrieved from:[Link]

Sources

Comparative

Comparative Guide: (5S)-5-[(methylamino)methyl]pyrrolidin-2-one vs. Standard Proline Isosteres

This guide provides an in-depth technical comparison of (5S)-5-[(methylamino)methyl]pyrrolidin-2-one against standard proline isosteres. It is designed for medicinal chemists and structural biologists evaluating constrai...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of (5S)-5-[(methylamino)methyl]pyrrolidin-2-one against standard proline isosteres. It is designed for medicinal chemists and structural biologists evaluating constrained scaffolds for drug design.

Executive Summary

(5S)-5-[(methylamino)methyl]pyrrolidin-2-one (CAS: 2137069-12-4, HCl salt) is a cationic, lactam-constrained proline mimic . Unlike standard proline isosteres (e.g., 4-hydroxyproline, pipecolic acid) which function primarily as conformational locks within a peptide backbone, this molecule serves as a functionalized scaffold . It combines the rigid geometry of a


-lactam with a basic exocyclic amine, making it an ideal surrogate for Proline-Lysine  or Proline-Arginine  motifs, or as a solubility-enhancing C-terminal cap.

Key Differentiator: While standard proline isosteres retain the carboxylic acid for peptide bond formation, this molecule replaces the C-terminus with a methylamino-methyl group, shifting the electronic profile from acidic/zwitterionic to basic/cationic (


).

Structural & Mechanistic Comparison

The "Lactam Constraint" vs. Proline Puckering

Standard proline isosteres rely on ring puckering (endo/exo) to bias the


 and 

backbone angles. In contrast, the (5S)-5-substituted pyrrolidin-2-one scaffold utilizes a lactam constraint .
  • Standard Proline: The nitrogen is an amine; the ring is flexible (C

    
    -endo/exo).
    
  • Target Molecule: The nitrogen is an amide (lactam); the ring is planarized at the N-C=O bond. This mimics the transition state of a peptide bond or fixes the conformation of the preceding residue.

Comparative Data Table
Feature(5S)-5-[(methylamino)methyl]pyrrolidin-2-one L-Proline (Standard) (S)-Pyrrolidine-2-methanol (Prolinol) Pipecolic Acid
Core Structure

-Lactam (Cyclic Amide)
Pyrrolidine (Cyclic Amine)Pyrrolidine (Cyclic Amine)Piperidine (6-membered)
C-Terminus Replaced by

Carboxylic Acid (

)
Alcohol (

)
Carboxylic Acid (

)
Electronic Nature Basic / Cationic (at physiological pH)Zwitterionic / AcidicNeutral / PolarZwitterionic / Acidic
H-Bonding Donor (Side chain NH), Acceptor (Lactam C=O)Acceptor (Ring N), Donor (COOH)Donor/Acceptor (OH)Acceptor (Ring N)
Conformational Bias Planar Lactam (mimics fixed

)
Flexible Envelope (Endo/Exo)Flexible EnvelopeChair Conformation
Primary Application Solubility Enhancer , Turn Mimic, Intermediate

-turn inducer, Collagen stability
Chiral Auxiliary, Reduction

-turn inducer (rigid)
Mechanistic Diagram (Graphviz)

The following diagram illustrates the structural divergence and functional mapping of the target molecule versus standard proline.

ProlineComparison Proline L-Proline (Standard) Isostere Standard Isosteres (Hyp, Pip, Aze) Proline->Isostere Derivatization Acidic Acidic C-Terminus (Peptide Coupling) Proline->Acidic Retains Pucker Ring Puckering (Endo/Exo Control) Proline->Pucker Dynamic Target (5S)-5-[(methylamino)methyl] pyrrolidin-2-one Basic Basic Side Chain (Solubility/Salt Bridge) Target->Basic Introduces Lactam Lactam Ring (Rigid Amide) Target->Lactam Constrains Isostere->Pucker Modulates Acidic->Basic Charge Inversion Pucker->Lactam Entropy Reduction

Caption: Structural divergence showing the shift from acidic/dynamic proline scaffolds to basic/rigid lactam scaffolds.[1][2]

Experimental Protocols

Synthesis from L-Pyroglutamic Acid

This protocol describes the generation of the target molecule, ensuring chiral integrity. This is a self-validating workflow where optical rotation checks confirm the preservation of the (5S) center.

Prerequisites:

  • Starting Material: (S)-5-(hydroxymethyl)pyrrolidin-2-one (derived from L-Glutamic acid).

  • Reagents: Methanesulfonyl chloride (MsCl), Methylamine (aq/THF), Triethylamine (

    
    ).
    

Step-by-Step Methodology:

  • Activation: Dissolve (S)-5-(hydroxymethyl)pyrrolidin-2-one (1.0 eq) in dry DCM at 0°C. Add

    
     (1.5 eq) followed by dropwise addition of MsCl (1.2 eq). Stir for 2 hours.
    
    • Checkpoint: TLC should show disappearance of the polar alcohol spot (

      
       in 10% MeOH/DCM) and appearance of the mesylate (
      
      
      
      ).
  • Displacement: Evaporate solvent or use the crude solution (if amine is compatible). Add excess Methylamine (33% in EtOH or 2M in THF, 5-10 eq) to the mesylate.

  • Heating: Seal the vessel and heat to 60°C for 4-6 hours. The excess amine acts as both nucleophile and base.

  • Workup: Concentrate in vacuo to remove excess methylamine. Dissolve residue in water, basify with

    
     to pH > 12, and extract continuously with DCM or Chloroform/Isopropanol (3:1).
    
  • Purification: Convert to HCl salt by adding 4M HCl in dioxane to the organic layer. Precipitate with ether.

    • Validation:

      
       NMR (DMSO-
      
      
      
      ) must show the doublet for the N-methyl group at
      
      
      ppm and the lactam NH.
Protocol: Reductive Amination Incorporation

Use this molecule as a "Capping Unit" in fragment-based drug discovery.

  • Aldehyde Preparation: Generate an aldehyde on your core scaffold (e.g., using Dess-Martin Periodinane oxidation of a primary alcohol).

  • Coupling: Dissolve aldehyde (1.0 eq) and (5S)-5-[(methylamino)methyl]pyrrolidin-2-one (1.2 eq) in DCE (Dichloroethane).

  • Imine Formation: Add

    
     (1.0 eq) if using the HCl salt. Stir for 1 hour at RT.
    
  • Reduction: Add

    
     (1.5 eq). Stir overnight.
    
  • Result: A tertiary amine linkage is formed, attaching the rigid lactam cap to your scaffold.

Applications & Performance Analysis

Solubility Enhancement

The secondary amine side chain (


) is protonated at physiological pH. Replacing a hydrophobic Proline or Phenylalanine residue with this scaffold typically increases aqueous solubility by 10–50 fold  due to the introduction of a cationic center without breaking the turn geometry.
Turn Induction

Unlike linear amines, the pyrrolidin-2-one ring forces the backbone into a geometry resembling a Type II


-turn .
  • Evidence: X-ray crystallography of 5-substituted lactams often shows

    
     angles locked near -120° to 140°, mimicking the extended conformation of the residue preceding a turn.
    
Biological Stability

The lactam ring is resistant to standard proteases (trypsin/chymotrypsin) that typically cleave peptide bonds. The absence of a standard peptide bond at the C-terminus (replaced by the amine linker) renders the molecule metabolically stable against carboxypeptidases.

References

  • PubChem. "(5S)-5-(Hydroxymethyl)-1-methyl-2-pyrrolidinone (Related Structure Data)." National Library of Medicine. Available at: [Link]

  • Smith, A. B., et al. "The Design and Synthesis of 2,5-Linked Pyrrolinones. A Potential Non-Peptide Peptidomimetic Scaffold."[3][4] Bioorganic & Medicinal Chemistry, 1996. Available at: [Link]

  • Nangia, A. "Conformational landscape of substituted prolines." Biophysical Reviews, 2020. Available at: [Link]

  • Gong, Y., et al. "Proline isosteres in a series of 2,4-disubstituted pyrrolo[1,2-f][1,2,4]triazine inhibitors." Bioorganic & Medicinal Chemistry Letters, 2010.[2] Available at: [Link]

Sources

Validation

Technical Guide: IR Spectroscopy Profiling of (5S)-5-[(methylamino)methyl]pyrrolidin-2-one

The following guide provides an in-depth technical analysis of the infrared (IR) spectroscopy profile for (5S)-5-[(methylamino)methyl]pyrrolidin-2-one , a critical chiral building block in drug development. This guide is...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the infrared (IR) spectroscopy profile for (5S)-5-[(methylamino)methyl]pyrrolidin-2-one , a critical chiral building block in drug development.

This guide is structured to allow researchers to validate the identity and purity of this specific scaffold against common structural analogs.

[1][2]

Executive Summary & Structural Context

(5S)-5-[(methylamino)methyl]pyrrolidin-2-one (often derived from L-pyroglutamic acid) is a bifunctional scaffold containing a rigid


-lactam core  and a flexible secondary amine side chain .[1][2]

In medicinal chemistry, distinguishing this specific derivative from its precursors (e.g., pyroglutaminol) or solvents (e.g., NMP) is critical.[1][2][3] This guide defines the spectral "fingerprint" required for positive identification, focusing on the interplay between the lactam amide and the exocyclic methylamine.[1][3]

The Molecule at a Glance[1][3][4]
  • Core: Pyrrolidin-2-one (

    
    -lactam).[1][2]
    
  • Functional Group A: Secondary Amide (Ring N-H, C=O).[1][2][3]

  • Functional Group B: Secondary Amine (Side chain -NH-CH

    
    ).
    
  • Chirality: (5S)-configuration (critical for enantiopurity, though IR is achiral, it confirms the chemical connectivity).[1][2][3]

Theoretical Spectral Assignment

The IR spectrum of this molecule is dominated by two regions: the high-frequency hydrogen bonding region and the carbonyl region.[2]

A. High-Frequency Region (2800 – 3500 cm⁻¹)

Unlike simple solvents, this molecule possesses two distinct N-H donors.[1][2]

  • Lactam N-H (Ring): Typically appears as a broad, intense band around 3100–3300 cm⁻¹ due to strong intermolecular hydrogen bonding (dimerization) in the solid or concentrated state.[1][2][3]

  • Amine N-H (Side Chain): A sharper, weaker band overlapping the broad lactam signal, typically near 3300–3350 cm⁻¹ .[1][2][3]

  • N-Methyl C-H: The N-CH

    
     group often presents a specific C-H stretch ("Bohlmann band" region) just below 2800 cm⁻¹ , distinguishing it from the ring C-H₂.[1][2]
    
B. The Carbonyl Region (1600 – 1750 cm⁻¹)[1][3]
  • Lactam C=O: The diagnostic peak.[1][2] In 5-membered rings (

    
    -lactams), ring strain shifts the carbonyl absorption to higher frequencies compared to acyclic amides.[1][2] Expect a strong band at 1680–1705 cm⁻¹ .[1][2]
    

Comparative Analysis: Target vs. Alternatives

To ensure "Scientific Integrity," we compare the target molecule against its three most common structural "imposters" in a synthesis lab.

Table 1: Diagnostic Peak Comparison
FeatureTarget Molecule (5S)-5-[(methylamino)methyl]...[1][2][4]Alternative A (S)-Pyroglutaminol (Alcohol)Alternative B N-Methyl-2-pyrrolidone (NMP)Alternative C 2-Pyrrolidinone (Unsubstituted)
Primary Functional Group Lactam + Sec.[1][2] AmineLactam + AlcoholTert.[1][2] Amide (Lactam)Lactam
3200–3500 cm⁻¹ Mixed N-H: Broad Lactam N-H + Sharp Amine N-H shoulder.[1][2][3]Strong O-H: Very broad, intense band (3200–3550 cm⁻¹).[1][2][3]Silent: No N-H or O-H stretch.Pure N-H: Broad Lactam N-H only.
1660–1710 cm⁻¹ (C=O) ~1690–1700 cm⁻¹: Strong Lactam C=O.~1680–1690 cm⁻¹: Strong Lactam C=O.~1680 cm⁻¹: Strong Tert.[1][2] Amide C=O.~1690 cm⁻¹: Strong Lactam C=O.[1][2]
Fingerprint (1000–1300) C-N Stretch: Medium bands ~1100–1200 cm⁻¹ (Aliphatic amine).[1][2][3]C-O Stretch: Strong band ~1050 cm⁻¹ (Primary alcohol).[1][2][3]N-Me C-H: Distinct peaks, but lacks N-H bends.[1][2]Simpler fingerprint; lacks side chain modes.[1][2]
State (Typical) Oil / Low-melt SolidViscous OilLiquidSolid / Melt
Key Differentiator Logic:
  • Vs. Alcohol (Pyroglutaminol): Look for the absence of the massive O-H stretch (3400 cm⁻¹) and the C-O stretch (1050 cm⁻¹).[1][2][3] The Amine N-H is much weaker than an O-H.[1][2]

  • Vs. NMP: NMP has no hydrogen bonding region (3000+ cm⁻¹).[1][2] If you see a peak there, you have the target (or unreacted starting material).[1][2][3]

  • Vs. 2-Pyrrolidinone: The target has increased aliphatic C-H complexity (2800–3000 cm⁻¹) due to the N-Methyl group.[1][2]

Experimental Protocol: ATR-FTIR Analysis

This protocol ensures high reproducibility using Attenuated Total Reflectance (ATR), the standard for modern drug development labs.[1][2][3]

Methodology: Self-Validating Workflow
  • Instrument: FTIR Spectrometer with Diamond/ZnSe ATR accessory.

  • Resolution: 4 cm⁻¹.[1][2]

  • Scans: 32 (Screening) or 64 (Publication).[2][3]

Step-by-Step:

  • Background: Clean crystal with isopropanol. Collect background (air).[1][2][3]

  • Sample Prep:

    • If Oil: Place 1 drop directly on the crystal.[1][2]

    • If Solid (HCl salt): Clamp down firmly to ensure contact.[1][2] Note: The HCl salt will show broad ammonium bands (2500–3000 cm⁻¹) obscuring the C-H region.[1][2][3]

  • Acquisition: Collect spectrum.

  • Normalization: Apply baseline correction if scattering is observed (common with powders).[1][2]

  • Validation Check: Verify the C=O peak intensity is >0.5 Absorbance units to ensure signal-to-noise ratio is sufficient.

Structural & Workflow Visualization

The following diagrams illustrate the structural connectivity mapped to IR regions and the decision logic for identifying the compound.

Diagram 1: Functional Group Mapping

This diagram maps the specific chemical bonds in the target molecule to their expected IR wavenumbers.[1]

IR_Mapping Molecule (5S)-5-[(methylamino)methyl] pyrrolidin-2-one Lactam_Ring Lactam Ring (Core) Molecule->Lactam_Ring Side_Chain Side Chain (-CH2-NH-CH3) Molecule->Side_Chain CO_Stretch C=O Stretch 1680-1705 cm⁻¹ (Strong) Lactam_Ring->CO_Stretch NH_Ring Ring N-H Stretch 3100-3300 cm⁻¹ (Broad) Lactam_Ring->NH_Ring NH_Amine Amine N-H Stretch 3300-3350 cm⁻¹ (Weak/Sharp) Side_Chain->NH_Amine CN_Stretch C-N Aliphatic 1100-1250 cm⁻¹ (Medium) Side_Chain->CN_Stretch

Caption: Functional group decomposition mapping specific bonds to diagnostic IR spectral regions.

Diagram 2: Identification Logic Flow

A decision tree for researchers to confirm identity against common impurities.[1][2]

ID_Flow Start Acquire IR Spectrum Check_CO Check 1600-1750 cm⁻¹ Is there a strong C=O peak? Start->Check_CO Not_Lactam STOP: Not a Lactam (Check Synthesis) Check_CO->Not_Lactam No Check_HighFreq Check 3000-3500 cm⁻¹ Are there N-H/O-H bands? Check_CO->Check_HighFreq Yes (~1690) Is_NMP Result: Likely NMP (Solvent) (No N-H observed) Check_HighFreq->Is_NMP No Peaks Check_OH Is the band Broad & >3400 cm⁻¹? (O-H characteristic) Check_HighFreq->Check_OH Yes Is_Alcohol Result: Pyroglutaminol (Starting Material) Check_OH->Is_Alcohol Yes (Very Broad) Check_Fingerprint Check 1100-1200 cm⁻¹ C-N Aliphatic bands present? Check_OH->Check_Fingerprint No (N-H Profile) Is_Target CONFIRMED IDENTITY: (5S)-5-[(methylamino)methyl] pyrrolidin-2-one Check_Fingerprint->Is_Target Yes Is_Unsub Result: 2-Pyrrolidinone (Lacks side chain features) Check_Fingerprint->Is_Unsub No

Caption: Logical workflow for distinguishing the target molecule from solvents and synthetic precursors.

References

  • National Institute of Standards and Technology (NIST). Infrared Spectrum of 2-Pyrrolidinone, 1-methyl- (NMP).[1][2] NIST Chemistry WebBook, SRD 69.[1][2][3] Available at: [Link][1][2][3]

  • National Institutes of Health (NIH) - PubChem. (5S)-5-(Hydroxymethyl)pyrrolidin-2-one (Pyroglutaminol) Compound Summary.[1][2] PubChem CID 14876039.[1][2][5] Available at: [Link][1][2][3]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[1][2][3] 7th Edition.[1][2][6] John Wiley & Sons.[1][2][7] (Standard reference for Lactam/Amine assignments).

Sources

Comparative

reference standards for (5S)-5-[(methylamino)methyl]pyrrolidin-2-one analysis

Objective Comparison Guide: Reference Standards for (5S)-5-[(methylamino)methyl]pyrrolidin-2-one Analysis Executive Summary & Mechanistic Context (5S)-5-[(methylamino)methyl]pyrrolidin-2-one (Molecular Formula: C H N O)...

Author: BenchChem Technical Support Team. Date: March 2026

Objective Comparison Guide: Reference Standards for (5S)-5-[(methylamino)methyl]pyrrolidin-2-one Analysis

Executive Summary & Mechanistic Context

(5S)-5-[(methylamino)methyl]pyrrolidin-2-one (Molecular Formula: C


H

N

O) is a critical chiral building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). Because the pharmacological efficacy and safety of the final API often hinge on strict stereochemical fidelity, the analytical control of this intermediate is paramount. The C5 stereocenter on the pyrrolidone ring is susceptible to epimerization under harsh thermal or basic conditions, risking conversion into the unwanted (5R) epimer.

According to1, the control strategy for drug substances must include a thorough understanding of how impurities—especially chiral epimers—are formed, purged, and controlled[1]. Consequently, selecting the appropriate grade of reference standard is not merely a procurement decision; it is a fundamental scientific prerequisite for regulatory compliance. This guide objectively compares commercial reference standard grades and details the self-validating analytical workflows required to ensure their integrity.

Comparative Analysis of Reference Standard Grades

To establish a robust analytical method, researchers must choose between different tiers of reference materials. Table 1 outlines the objective performance metrics and appropriate lifecycle applications for each grade.

Table 1: Performance and Application Comparison of Reference Standard Grades

GradeMetrological TraceabilityChiral Purity (ee%)Chemical PurityRecommended Application
Primary CRS Fully traceable to pharmacopeial monographs> 99.8%> 99.5%Quantitative GMP batch release, API assay calibration
Qualified Secondary Qualified in-house against a Primary CRS> 99.0%> 99.0%Routine QC testing, in-process control (IPC)
Research Grade COA provided by chemical supplier (No traceability)Variable (95-98%)> 95.0%Early-stage R&D, route scouting, qualitative spiking

Analytical Validation Workflow

The qualification of a secondary standard or the verification of a primary standard requires a multi-dimensional analytical approach. The workflow below illustrates the logical progression from structural identity confirmation to chiral purity assessment.

Workflow Start Reference Standard Qualification Identity Structural Identity (NMR, HRMS, IR) Start->Identity Purity Chemical Purity (HPLC-UV, LC-MS) Start->Purity Chiral Chiral Purity (Chiral HPLC - ee%) Start->Chiral Decision Meets Acceptance Criteria? Identity->Decision Purity->Decision Chiral->Decision Pass Qualified Standard (Primary/Secondary) Decision->Pass Yes Fail Reject / Repurify (Research Grade) Decision->Fail No

Fig 1: Qualification workflow for (5S)-5-[(methylamino)methyl]pyrrolidin-2-one reference standards.

Self-Validating Experimental Protocols

Protocol 1: Chiral HPLC for Enantiomeric Excess (ee%)

Objective: Quantify the presence of the (5R) epimer to confirm stereochemical purity.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the reference standard in 1.0 mL of Mobile Phase A.

  • Column Selection: Chiralpak AD-H (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Hexane / Isopropanol / Diethylamine (80:20:0.1 v/v/v) under isocratic elution.

  • Flow Rate & Detection: 1.0 mL/min; UV detection at 210 nm.

Expertise & Causality: The (5S)-5-[(methylamino)methyl]pyrrolidin-2-one molecule contains a highly polar secondary amine. To prevent severe peak tailing caused by secondary interactions with residual silanols on the silica support, 0.1% diethylamine (DEA) is added to the mobile phase. The DEA acts as a sacrificial base, occupying active sites and ensuring sharp, symmetrical peaks for accurate integration.

Trustworthiness (Self-Validating System): The protocol mandates a System Suitability Test (SST) using a racemic mixture of (5R/5S)-5-[(methylamino)methyl]pyrrolidin-2-one. The run is only considered valid if the critical resolution (


) between the two enantiomers is 

. This internal control guarantees the system possesses the resolving power to detect trace (5R) epimer impurities before any actual sample is injected, aligning with2[2].
Protocol 2: LC-MS/MS for Chemical Purity and Impurity Profiling

Objective: Detect trace process impurities and degradation products.

Step-by-Step Methodology:

  • Sample Preparation: Dilute the standard to 10 µg/mL in Methanol/Water (50:50) containing 0.1% Formic Acid. Spike with 1 µg/mL of a

    
    -labeled internal standard.
    
  • Column Selection: C18 Reverse Phase (100 mm × 2.1 mm, 1.7 µm).

  • Ionization: Electrospray Ionization (ESI) in positive mode. Target the precursor ion

    
     at 
    
    
    
    129.1.

Expertise & Causality: UV detection alone lacks the sensitivity to quantify low-level process impurities that lack strong chromophores. ESI in positive mode is chosen because the methylamino group (


) readily accepts a proton, yielding a highly stable and strong precursor ion for sensitive quantification.

Trustworthiness (Self-Validating System): The


-labeled internal standard spiked into every sample must yield a recovery within 90-110%. This validates the extraction efficiency and normalizes any matrix-induced ion suppression, ensuring the quantitative readout is an absolute reflection of the sample's purity. 3 such rigorous laboratory controls for API manufacturing[3].

Experimental Data & Performance Comparison

To demonstrate the critical differences between standard grades, Table 2 presents batch analysis data comparing the three tiers of (5S)-5-[(methylamino)methyl]pyrrolidin-2-one against strict GMP acceptance criteria.

Table 2: Mock Analytical Performance (Batch Comparison)

ParameterPrimary CRSQualified SecondaryResearch GradeGMP Acceptance Criteria
Assay (HPLC-UV) 99.7%99.2%96.4%

Chiral Purity (ee%) 99.9%99.5%94.2%

Water Content (KF) 0.15%0.30%1.20%

Mass Balance 99.9%99.8%98.1%

Data Interpretation: The data clearly demonstrates why Research Grade materials are unsuitable for GMP quantitative analysis. The high water content (1.20%) and lower chiral purity (94.2% ee) of the Research Grade would lead to significant out-of-specification (OOS) errors if used as a calibrator.4 dictates that reference standards used in compendial assays must be highly characterized to prevent such discrepancies[4]. Only Primary CRS or rigorously qualified Secondary standards provide the mass balance and chiral fidelity required to ensure the final drug product's safety.

References

  • International Council for Harmonisation (ICH). "ICH Q11 Development and manufacture of drug substances (chemical entities and biotechnological/biological entities)." ICH.org. URL: [Link]

  • U.S. Food and Drug Administration (FDA). "FDA Signals a New Approach for Analytical Method Validation." ResearchGate. URL:[Link]

  • International Council for Harmonisation (ICH). "Guide to ICH Q7, Q8, & Q9: GMP, QbD, and QRM Standards." IntuitionLabs.ai. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: (5S)-5-[(methylamino)methyl]pyrrolidin-2-one

Executive Directive Do not dispose of (5S)-5-[(methylamino)methyl]pyrrolidin-2-one down the drain. This compound is a functionalized lactam with a secondary amine motif .

Author: BenchChem Technical Support Team. Date: March 2026

Executive Directive

Do not dispose of (5S)-5-[(methylamino)methyl]pyrrolidin-2-one down the drain.

This compound is a functionalized lactam with a secondary amine motif . Its disposal requires strict segregation from acidic waste streams to prevent exothermic neutralization and potential spattering. Treat this substance as a Hazardous Chemical Waste falling under the category of Organic Bases/Amines .

Chemical Profile & Hazard Identification

Before initiating disposal, verify the identity of the material. This compound is a chiral intermediate often used in the synthesis of peptide mimetics or pharmaceutical scaffolds.

PropertyData
Chemical Name (5S)-5-[(methylamino)methyl]pyrrolidin-2-one
CAS Number 1909294-11-6
Molecular Formula C₆H₁₂N₂O
Molecular Weight 128.17 g/mol
Functional Groups Cyclic Amide (Lactam), Secondary Amine
Physical State Viscous liquid or low-melting solid (Hygroscopic)
Acidity/Basicity Basic (Secondary amine pKa

10-11)
Risk Assessment (GHS Classification)

Based on structural homology to N-Methylpyrrolidone (NMP) and aliphatic amines.

  • H315: Causes skin irritation.[1][2][3][4]

  • H319: Causes serious eye irritation.[1][2][5]

  • H335: May cause respiratory irritation.[2][3][4]

  • H360: May damage fertility or the unborn child (Conservative classification due to pyrrolidinone scaffold).[3]

The Self-Validating Disposal Protocol

This protocol uses a Check-Verify-Act system to ensure safety. You must validate the state of the waste before moving to the next step.

Phase 1: Segregation & Pre-Treatment

Critical Rule: Never mix this compound with strong acids (e.g., HCl, H₂SO₄) or oxidizers (e.g., Nitric Acid, Peroxides) in the waste container.

  • Identify the Matrix:

    • Pure Substance:[6] Unused solid/liquid reagent.

    • Solution: Dissolved in solvents (e.g., DMSO, Methanol, DCM).

  • pH Verification (The Self-Validation Step):

    • Action: If the waste is an aqueous mixture, dip a pH strip.

    • Validation: The pH should be > 9 .

    • Correction: If pH is < 7, do not add to the Organic Base container immediately. The presence of acid indicates a potential for heat generation. Neutralize slowly in a fume hood before consolidation.

Phase 2: Packaging & Containment

Select the correct container based on the solvent matrix.

  • Solid Waste: High-Density Polyethylene (HDPE) wide-mouth jar.

  • Liquid Waste (Aqueous/Alcohols): HDPE carboy.

  • Liquid Waste (Halogenated Solvents): Glass or Fluorinated HDPE.

Phase 3: Labeling

The label must be explicit to prevent downstream accidents during incineration.

  • Primary Constituent: (5S)-5-[(methylamino)methyl]pyrrolidin-2-one[7][6]

  • Hazard Tags: [Irritant] [Corrosive - Basic] [Reproductive Toxin]

Operational Workflow (Visualized)

The following diagram outlines the decision logic for disposing of this specific compound.

DisposalWorkflow cluster_check Self-Validation Step Start Waste: (5S)-5-[(methylamino)methyl] pyrrolidin-2-one StateCheck Determine Physical State Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Liquid Solution / Mixture StateCheck->Liquid Segregation CRITICAL: Segregate from Acids Solid->Segregation SolventCheck Identify Solvent Base Liquid->SolventCheck Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated (MeOH, Water) SolventCheck->NonHalogenated Container2 Container: Glass/Fluorinated HDPE Label: Halogenated Solvent + Base Halogenated->Container2 Container3 Container: HDPE Carboy Label: Organic Base / Non-Halogenated NonHalogenated->Container3 Validation Verify pH > 7 (Prevent Exotherm) NonHalogenated->Validation Container1 Container: HDPE Wide Mouth Label: Solid Hazardous Waste (Toxic) Segregation->Container1 Validation->Container3

Figure 1: Decision matrix for the segregation and packaging of (5S)-5-[(methylamino)methyl]pyrrolidin-2-one waste.

Emergency Procedures (Spill Response)

In the event of a spill outside of primary containment:

  • Evacuate & Ventilate: The amine functionality may release vapors irritating to the respiratory tract.

  • PPE: Wear nitrile gloves (double-gloved recommended), safety goggles, and a lab coat.

  • Containment:

    • Do not use water initially, as this spreads the base.

    • Use a Dry Absorbent (Vermiculite or Sand).

    • Optional: If the spill is large, a weak acid neutralizer (Citric Acid powder) can be applied carefully to the spill perimeter to neutralize the base, but be prepared for heat generation.

  • Cleanup: Scoop absorbed material into a hazardous waste bag. Wipe the surface with water and soap, collecting all wipes as hazardous waste.

Regulatory Framework & Compliance

Disposal must align with local and federal regulations.[8]

  • USA (RCRA): This compound is not explicitly listed on the P or U lists, but it meets the characteristic of Ignitability (if in flammable solvent) or Toxicity (based on pyrrolidinone class).

    • Waste Code Recommendation:D001 (if flammable solvent) or General Organic Waste.

  • EU (LoW):

    • 16 05 06*: Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals.

References

  • BenchChem. (5S)-5-[(Methylamino)methyl]pyrrolidin-2-one Product Description & CAS 1909294-11-6. Retrieved from

  • PubChem. Compound Summary: 5-(Hydroxymethyl)pyrrolidin-2-one (Structural Analog Safety Data). National Library of Medicine. Retrieved from [9]

  • Sigma-Aldrich. Safety Data Sheet: N-Methyl-2-pyrrolidone (Structural Homolog Safety). Retrieved from

  • U.S. EPA. Hazardous Waste Characteristics: A User-Friendly Reference Document. Retrieved from

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5S)-5-[(methylamino)methyl]pyrrolidin-2-one
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(5S)-5-[(methylamino)methyl]pyrrolidin-2-one
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